molecular formula C41H36ClF3N2O5 B3325865 Mosliciguat CAS No. 2231749-54-3

Mosliciguat

Cat. No.: B3325865
CAS No.: 2231749-54-3
M. Wt: 729.2 g/mol
InChI Key: HFCWZVGKWGOBKV-QNGWXLTQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mosliciguat is under investigation in clinical trial NCT06635850 (A Phase 2 Study of this compound in PH-ILD).

Properties

IUPAC Name

(5S)-5-[2-(4-carboxyphenyl)ethyl-[2-[2-[[2-chloro-4-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]ethyl]amino]-5,6,7,8-tetrahydroquinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H36ClF3N2O5/c42-34-24-30(27-14-16-32(17-15-27)41(43,44)45)12-13-31(34)25-52-38-7-2-1-4-28(38)21-23-47(22-20-26-8-10-29(11-9-26)39(48)49)37-6-3-5-35-33(37)18-19-36(46-35)40(50)51/h1-2,4,7-19,24,37H,3,5-6,20-23,25H2,(H,48,49)(H,50,51)/t37-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCWZVGKWGOBKV-QNGWXLTQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N=C(C=C2)C(=O)O)N(CCC3=CC=C(C=C3)C(=O)O)CCC4=CC=CC=C4OCC5=C(C=C(C=C5)C6=CC=C(C=C6)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)N=C(C=C2)C(=O)O)N(CCC3=CC=C(C=C3)C(=O)O)CCC4=CC=CC=C4OCC5=C(C=C(C=C5)C6=CC=C(C=C6)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H36ClF3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2231749-54-3
Record name Mosliciguat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2231749543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MOSLICIGUAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL039XI4KF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to Runtevaciguat (BI 685509): A Novel Soluble Guanylate Cyclase Activator for Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary hypertension (PH) is a progressive and life-threatening disease characterized by elevated mean pulmonary arterial pressure (mPAP), leading to right ventricular failure and death.[1][2] A key signaling pathway implicated in the pathophysiology of PH is the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway.[3] Endothelial dysfunction in PH leads to impaired NO production, and oxidative stress can render the sGC enzyme insensitive to NO by oxidizing its heme moiety.[3][4]

Traditional therapies, such as sGC stimulators (e.g., Riociguat), target the reduced, NO-sensitive form of sGC. However, a new class of compounds, sGC activators, has emerged to target the oxidized, heme-free, NO-insensitive sGC, which is prevalent in disease states with high oxidative stress. Runtevaciguat (BI 685509) is a novel, potent, and orally bioavailable sGC activator being investigated for its therapeutic potential in conditions marked by impaired NO-sGC-cGMP signaling. This guide provides an in-depth technical overview of Runtevaciguat, focusing on its mechanism, preclinical data, and clinical development.

Mechanism of Action

Runtevaciguat exerts its therapeutic effect by directly activating sGC, independent of the heme moiety. In conditions of oxidative stress, the ferrous (Fe2+) heme in sGC can be oxidized to the ferric (Fe3+) state or lost entirely, rendering the enzyme unresponsive to endogenous NO. sGC stimulators like Riociguat require the presence of the reduced heme group to function effectively and act synergistically with NO. In contrast, sGC activators like Runtevaciguat bind to a different allosteric site and can activate the heme-free enzyme, thereby restoring cGMP production in a diseased environment where NO signaling is compromised. This distinct mechanism offers a potential advantage in treating diseases characterized by high oxidative stress.

sGC Pathway cluster_0 Healthy State (Low Oxidative Stress) cluster_1 Disease State (High Oxidative Stress) NO Nitric Oxide (NO) sGC_reduced Reduced sGC (Heme Fe2+) NO->sGC_reduced Binds Heme sGC_oxidized Oxidized/Heme-Free sGC (NO-Insensitive) sGC_reduced->sGC_oxidized GTP GTP sGC_reduced->GTP Activates sGC_stim sGC Stimulators (e.g., Riociguat) sGC_stim->sGC_reduced Sensitizes to NO Ox_Stress Oxidative Stress Ox_Stress->sGC_reduced sGC_oxidized->GTP Activates Runtevaciguat Runtevaciguat (sGC Activator) Runtevaciguat->sGC_oxidized Activates Directly cGMP cGMP GTP->cGMP Converts to Vasodilation Vasodilation & Antiproliferative Effects cGMP->Vasodilation Mediates

Caption: Signaling pathway of sGC activation in healthy vs. disease states.

Preclinical Evidence

In Vitro Characterization

Runtevaciguat has been characterized in various in vitro assays to determine its potency and mechanism. Studies show that in the presence of the heme-oxidant 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), which renders sGC NO-insensitive, Runtevaciguat effectively increases cGMP production.

Assay TypeSpeciesConditionParameterValue
cGMP ProductionHumanPlatelet-Rich Plasma + ODQEC₅₀467 nM
cGMP ProductionRatPlatelet-Rich Plasma + ODQEC₅₀304 nM

Table 1: In Vitro Potency of Runtevaciguat.

Experimental Protocol: In Vitro sGC Activation Assay

A typical protocol to assess the activity of an sGC activator like Runtevaciguat involves the following steps:

  • Enzyme/Cell Preparation: Purified sGC enzyme or cell lysates (e.g., from HEK293 cells overexpressing sGC) are prepared. For whole-cell assays, platelet-rich plasma can be used.

  • Heme Oxidation: The preparation is treated with an oxidizing agent such as ODQ (e.g., 10 µM) to convert the sGC to its NO-insensitive, heme-oxidized state.

  • Incubation with Activator: The oxidized sGC preparation is incubated with varying concentrations of Runtevaciguat.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, guanosine triphosphate (GTP), along with MgCl₂ and a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • Reaction Termination & Quantification: The reaction is stopped after a defined period (e.g., 30 minutes at 37°C). The amount of cGMP produced is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or other detection methods.

  • Data Analysis: The concentration-response data is used to calculate the EC₅₀ value, representing the concentration of Runtevaciguat that elicits a half-maximal response.

Experimental_Workflow start Start: Prepare sGC Source (e.g., Platelet-Rich Plasma) oxidize Induce Oxidative State (Add Heme Oxidant ODQ) start->oxidize incubate Incubate with Serial Dilutions of Runtevaciguat oxidize->incubate react Initiate Reaction (Add GTP, MgCl₂, PDE Inhibitor) incubate->react stop Stop Reaction (e.g., Acidification) react->stop quantify Quantify cGMP Levels (e.g., ELISA) stop->quantify analyze Data Analysis (Calculate EC₅₀) quantify->analyze end End analyze->end

Caption: Workflow for an in vitro sGC activation assay.
In Vivo Models of Pulmonary Hypertension

The Sugen/hypoxia model is a widely used and robust animal model that recapitulates many features of human PH, including severe vascular remodeling. This model is induced by a single injection of the VEGF receptor antagonist Sugen 5416, followed by exposure to chronic hypoxia (e.g., 10% oxygen) for several weeks. While specific data for Runtevaciguat in a PH model is not yet extensively published in the public domain, its efficacy has been demonstrated in models of renal injury, where it reduced fibrosis and proteinuria, effects mediated by the same cGMP pathway. The table below presents typical hemodynamic endpoints measured in the Sugen/hypoxia rat model used to evaluate PH therapies.

ParameterDescriptionTypical Change in PHTherapeutic Goal
mPAPMean Pulmonary Arterial PressureIncreasedDecrease
RVSPRight Ventricular Systolic PressureIncreasedDecrease
RVHRight Ventricular Hypertrophy (Fulton Index)IncreasedDecrease
PVRPulmonary Vascular ResistanceIncreasedDecrease
COCardiac OutputDecreasedIncrease/Normalize

Table 2: Key Hemodynamic Parameters in In Vivo PH Models.

Experimental Protocol: Sugen/Hypoxia Rat Model of PH
  • Animal Selection: Male Sprague-Dawley or Fischer rats are commonly used.

  • Sugen Administration: Animals receive a single subcutaneous injection of Sugen 5416 (SU5416) at a dose of 20 mg/kg.

  • Hypoxia Exposure: Immediately following injection, the animals are placed in a hypoxic chamber with a controlled oxygen level of approximately 10% for 3 to 6 weeks. Control animals are kept in normoxic (room air) conditions.

  • Hemodynamic Assessment: After the exposure period, animals are anesthetized, and right heart catheterization is performed to invasively measure pressures such as RVSP and mPAP.

  • Tissue Collection: Following hemodynamic measurements, the heart and lungs are harvested. The heart is dissected to measure the ratio of the right ventricle free wall weight to the left ventricle plus septum weight (Fulton Index), a measure of RVH. Lung tissue is processed for histological analysis to assess vascular remodeling.

Mechanism_Logic cluster_PH Pathophysiology of PH cluster_Intervention Therapeutic Intervention Ox_Stress Increased Oxidative Stress sGC_Dysfunction sGC Oxidation & Heme-Free State Ox_Stress->sGC_Dysfunction cGMP_Deficiency Reduced cGMP Production sGC_Dysfunction->cGMP_Deficiency Runtevaciguat_Action Runtevaciguat Activates Heme-Free sGC sGC_Dysfunction->Runtevaciguat_Action Target Vascular_Remodeling Vasoconstriction & Proliferation cGMP_Deficiency->Vascular_Remodeling Physiological_Effect Vasodilation & Reduced Remodeling Vascular_Remodeling->Physiological_Effect Reverses cGMP_Restoration Restoration of cGMP Signaling Runtevaciguat_Action->cGMP_Restoration cGMP_Restoration->Physiological_Effect

Caption: Logical flow of Runtevaciguat's mechanism of action in PH.

Clinical Development

Runtevaciguat (BI 685509) has been evaluated in Phase I studies in healthy volunteers to assess its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).

Pharmacokinetics and Pharmacodynamics

Studies in healthy volunteers showed that Runtevaciguat is rapidly absorbed after oral administration. Its exposure increases in a dose-proportional manner after single doses, with steady-state being reached within 3-5 days of multiple dosing. The pharmacodynamic effects confirmed target engagement, with observed decreases in blood pressure and compensatory increases in heart rate, consistent with the vasodilatory mechanism of sGC activation.

ParameterDescriptionObservation in Healthy Volunteers
Tₘₐₓ Time to maximum plasma concentrationRapid absorption observed
Exposure Area Under the Curve (AUC)Near dose-proportional increase with single and multiple doses
Accumulation Drug accumulation with multiple dosesLimited accumulation observed
t₁/₂ Elimination half-lifeNot explicitly stated in the provided abstracts
PD Marker Plasma cGMPIncreased, indicating target engagement
PD Effect Blood Pressure / Heart RateDecreased BP followed by increased HR

Table 3: Summary of Pharmacokinetic and Pharmacodynamic Profile of Runtevaciguat.

Safety and Tolerability

In Phase I trials, Runtevaciguat was generally well tolerated. The most frequently reported drug-related adverse events were consistent with its vasodilatory mode of action and included orthostatic dysregulation, headache, and fatigue. These events were often manageable with careful dose uptitration. A Phase Ib study in patients with cirrhosis also found the drug to be generally well tolerated.

Conclusion

Runtevaciguat (BI 685509) is a novel, orally active sGC activator with a distinct mechanism of action that targets the NO-insensitive, oxidized form of the sGC enzyme. This approach is particularly promising for diseases like pulmonary hypertension, where oxidative stress significantly impairs the canonical NO-sGC-cGMP signaling pathway. Preclinical data demonstrate its potency in activating the target enzyme, and Phase I clinical trials have established a manageable safety profile and a pharmacokinetic/pharmacodynamic relationship consistent with its mechanism. Further clinical investigation in patients with pulmonary hypertension is warranted to determine the therapeutic efficacy of this promising new agent.

References

Investigational Therapies for Pulmonary Hypertension Associated with Interstitial Lung Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pulmonary hypertension (PH) is a frequent and life-threatening complication of interstitial lung disease (ILD), designated as Group 3 PH by the World Health Organization.[1][2] The pathophysiology of PH-ILD is complex, involving hypoxic vasoconstriction, inflammation, and vascular remodeling, leading to increased pulmonary vascular resistance and subsequent right heart failure.[1][3][4] Until recently, therapeutic options were limited and often extrapolated from treatments for pulmonary arterial hypertension (PAH, Group 1 PH), with mixed and sometimes detrimental results. The approval of inhaled treprostinil (Tyvaso®) marked a significant milestone as the first therapy specifically for PH-ILD, demonstrating improvements in exercise capacity. However, a significant unmet need remains, driving the investigation of novel therapeutic agents targeting diverse pathological pathways. This guide provides an in-depth overview of key investigational therapies for PH-ILD, detailing their mechanisms of action, summarizing available clinical trial data, and outlining relevant experimental protocols.

Pathophysiology of PH-ILD: A Complex Interplay

The development of PH in the context of ILD is a multifactorial process. Chronic hypoxia due to impaired gas exchange in the fibrotic lung is a primary driver, triggering hypoxic pulmonary vasoconstriction (HPVC). Persistent vasoconstriction, coupled with endothelial dysfunction and inflammation, leads to profound vascular remodeling. This remodeling is characterized by proliferation of pulmonary artery smooth muscle cells, intimal thickening, and adventitial fibrosis, ultimately resulting in a fixed increase in pulmonary vascular resistance. Key signaling pathways implicated in this process include the transforming growth factor-beta (TGF-β), platelet-derived growth factor (PDGF), and nitric oxide (NO) pathways.

Current Landscape of Investigational Therapies

A growing pipeline of investigational drugs is being evaluated for the treatment of PH-ILD, targeting various aspects of its pathophysiology.

Activin/GDF Signaling Modulators
  • Sotatercept: A fusion protein that acts as a ligand trap for members of the TGF-β superfamily, particularly activins and growth differentiation factors (GDFs). By trapping these ligands, sotatercept aims to rebalance the pro-proliferative (via Smad2/3) and anti-proliferative (via Smad1/5/8) signaling pathways, thereby inhibiting vascular remodeling. While primarily studied in PAH (WHO Group 1), its potential in PH-ILD is under investigation due to the shared proliferative vascular phenotype.

Tyrosine Kinase Inhibitors
  • Seralutinib: An inhaled, multi-targeted tyrosine kinase inhibitor that targets platelet-derived growth factor receptor (PDGFR), colony-stimulating factor 1 receptor (CSF1R), and c-KIT. These pathways are involved in the proliferation and migration of cells that contribute to vascular remodeling. The inhaled route of administration is intended to maximize local drug delivery to the lungs and minimize systemic side effects.

  • Imatinib: An oral tyrosine kinase inhibitor that also targets PDGFR. While showing some hemodynamic benefits in PAH, its development for PH has been hampered by a challenging side-effect profile. Its potential in PH-ILD is being explored, with a focus on managing tolerability.

Soluble Guanylate Cyclase (sGC) Stimulators
  • Mosliciguat: An inhaled sGC stimulator designed to enhance the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, leading to vasodilation and potentially anti-proliferative effects. Inhaled delivery aims to selectively target the pulmonary vasculature.

Phosphodiesterase 5 (PDE5) Inhibitors
  • Inhaled Vardenafil: A PDE5 inhibitor delivered via a dry powder inhaler. By inhibiting the breakdown of cGMP, it promotes vasodilation in the NO-sGC-cGMP pathway. The inhaled formulation is being investigated for rapid symptom relief, particularly during exercise.

Nrf2 Activators
  • Bardoxolone Methyl: An activator of the nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates responses to oxidative stress and inflammation. By activating Nrf2, bardoxolone methyl may reduce inflammation and oxidative stress, which are implicated in the pathogenesis of PH-ILD.

Quantitative Data from Clinical Trials

The following tables summarize the available quantitative data from clinical trials of investigational therapies for PH-ILD.

Table 1: Efficacy Data for Investigational Therapies in PH-ILD

Drug Trial Name/Phase Patient Population N Primary Endpoint Result Secondary Endpoints of Interest Result
Sotatercept STELLAR (Phase 3, PAH)PAH (WHO Group 1)323Change from baseline in 6MWD at week 24Median change of +34.4m vs +1.0m for placebo (p<0.001)--
Small Cohort StudyCTD-PAH with concomitant ILD7Change in 6MWD at 24 weeksMean increase from 211m to 348m (p<0.01)Mean PVR decrease from 7.77 to 4.53 WU (p<0.01)NT-proBNP decrease from 3056.86 to 1404.29 pg/mL (p<0.01)
Seralutinib TORREY (Phase 2, PAH)PAH (WHO Group 1)86Change in PVR at week 24Least squares mean difference of -96.1 dyne·s/cm⁵ vs placebo (p=0.03)--
TORREY OLE (PAH)PAH (WHO Group 1)74Change in PVR from TORREY baseline to week 72Median change of -143 dyne·s/cm⁵ (seralutinib continued group)--
This compound ATMOS (Phase 1b, PH)WHO Group 1 and 4 PH38Peak reduction in PVRUp to 38% mean peak reduction--
Inhaled Vardenafil VIPAH-PRN 2B (Phase 2b, PAH)PAH (WHO Group 1)86 (planned)Change from baseline in peak VO₂ during CPET 30 minutes post-doseOngoingChange in 6MWDOngoing
Imatinib Phase 2 (PAH)PAH (WHO Group 1)59Change from baseline in 6MWD at 24 weeksNo significant change vs placeboSignificant decrease in PVR (-300 vs -78 dynes·s·cm⁻⁵, p<0.01)Significant increase in cardiac output (+0.6 vs -0.1 L/min, p=0.02)
SSc-ILD PilotSSc-ILD20Safety and tolerabilityTrend towards improvement in FVC% predicted (+1.74%, p>0.05)--
Bardoxolone Methyl LARIAT (Phase 2)PH (Groups 1, 3, 5)24Change from baseline in 6MWD at 16 weeksSignificant increase of 21.4m vs placebo (p=0.037)--

6MWD: Six-Minute Walk Distance; PVR: Pulmonary Vascular Resistance; WU: Wood Units; NT-proBNP: N-terminal pro-B-type natriuretic peptide; CPET: Cardiopulmonary Exercise Testing; VO₂: Oxygen Consumption; FVC: Forced Vital Capacity; SSc-ILD: Systemic Sclerosis-associated Interstitial Lung Disease; PAH: Pulmonary Arterial Hypertension; CTD: Connective Tissue Disease.

Table 2: Safety and Tolerability of Investigational Therapies

Drug Common Adverse Events (≥10%) Serious Adverse Events of Note
Sotatercept Epistaxis, dizziness, telangiectasia, increased hemoglobin, thrombocytopenia, increased blood pressure-
Seralutinib Cough, headache, COVID-19Discontinuation due to cough (12.2% in OLE)
This compound Well-tolerated with minimal treatment-emergent adverse events reported in Phase 1b-
Inhaled Vardenafil Headache (mild to moderate)No evidence of pulmonary irritation or inflammation in healthy subjects
Imatinib Fatigue, edema, nausea, vomiting, diarrhea, rash, new-onset proteinuriaHigh rate of discontinuation due to adverse events in SSc-ILD study (35%)
Bardoxolone Methyl Well-tolerated in the LARIAT study-

Key Experimental Protocols

Preclinical Models of PH-ILD

4.1.1. Bleomycin-Induced Pulmonary Fibrosis and Hypertension

This model is widely used to recapitulate the key features of PH-ILD.

  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.

  • Induction: A single intratracheal instillation of bleomycin sulfate (typically 1.5-3.0 U/kg). This induces an initial inflammatory phase followed by the development of progressive pulmonary fibrosis.

  • Timeline: Significant fibrosis and PH are typically observed 21-28 days post-bleomycin administration.

  • Key Pathological Features: Increased collagen deposition, presence of fibrotic foci, medial hypertrophy of pulmonary arterioles, and increased right ventricular systolic pressure (RVSP).

4.1.2. Sugen/Hypoxia (SuHx) Model

While primarily a model of severe PAH, it can be adapted to study vascular remodeling in the context of hypoxia, a key driver of PH-ILD.

  • Animal Model: Male Sprague-Dawley rats.

  • Induction: A single subcutaneous injection of the VEGF receptor antagonist SU5416 (20 mg/kg) followed by exposure to chronic hypoxia (10% O₂) for 3 weeks, and then a return to normoxia.

  • Timeline: Severe, progressive PH develops over several weeks.

  • Key Pathological Features: Occlusive intimal lesions, medial hypertrophy, and perivascular inflammation, leading to a significant increase in RVSP.

Assessment of Therapeutic Efficacy in Preclinical Models

4.2.1. Hemodynamic Assessment: Right Heart Catheterization

This is the gold standard for measuring pulmonary hemodynamics in rodent models.

  • Procedure:

    • Anesthetize the animal (e.g., with isoflurane).

    • Isolate the right external jugular vein.

    • A pressure-volume catheter (e.g., Millar PVR-1030 for mice) is inserted into the jugular vein and advanced into the right ventricle.

    • Record right ventricular pressure to determine RVSP, a surrogate for pulmonary artery systolic pressure.

    • Right ventricular contractility (dP/dtmax) can also be measured.

4.2.2. Assessment of Right Ventricular Function: Echocardiography

A non-invasive method to serially monitor cardiac structure and function.

  • Procedure:

    • The animal is lightly anesthetized or sedated.

    • A high-frequency ultrasound probe is used to obtain parasternal short-axis and apical four-chamber views.

  • Key Parameters:

    • Tricuspid Annular Plane Systolic Excursion (TAPSE): A measure of longitudinal right ventricular systolic function. Normal is >1.7cm in humans.

    • Right Ventricular Fractional Area Change (RVFAC): A measure of global right ventricular systolic function. Normal is >35% in humans.

    • Right Ventricular Wall Thickness (RVWT): An indicator of right ventricular hypertrophy.

    • Pulmonary Artery Acceleration Time (PAAT): A Doppler-derived measure that is inversely proportional to pulmonary artery pressure.

4.2.3. Histopathological Analysis

Provides a qualitative and quantitative assessment of pulmonary vascular and parenchymal remodeling.

  • Procedure:

    • Perfuse and fix the lungs and heart.

    • Embed the tissues in paraffin and section.

    • Staining:

      • Hematoxylin and Eosin (H&E): For general morphology.

      • Masson's Trichrome or Picrosirius Red: To quantify collagen deposition and fibrosis.

      • Verhoeff-Van Gieson (VVG): To visualize elastic laminae and assess vessel wall thickness.

  • Quantification:

    • Medial Wall Thickness: Calculated as a percentage of the external vessel diameter.

    • Fibrosis Score: (e.g., Ashcroft score) to grade the extent of lung fibrosis.

Signaling Pathways and Experimental Workflows

Key Signaling Pathways in PH-ILD

PH-ILD Signaling Pathways cluster_pro_proliferative Pro-Proliferative / Pro-Fibrotic cluster_anti_proliferative Anti-Proliferative cluster_vasodilation Vasodilation cluster_therapeutics Investigational Therapies TGF-β TGF-β ALK5 ALK5 TGF-β->ALK5 binds Activin/GDF Activin/GDF ActRIIA ActRIIA Activin/GDF->ActRIIA binds PDGF PDGF PDGFR PDGFR PDGF->PDGFR binds Smad2/3 Smad2/3 ALK5->Smad2/3 phosphorylates ActRIIA->Smad2/3 phosphorylates PI3K/AKT PI3K/AKT PDGFR->PI3K/AKT activates Vascular Remodeling Vascular Remodeling Smad2/3->Vascular Remodeling Fibrosis Fibrosis Smad2/3->Fibrosis PI3K/AKT->Vascular Remodeling BMP BMP BMPR2 BMPR2 BMP->BMPR2 binds Smad1/5/8 Smad1/5/8 BMPR2->Smad1/5/8 phosphorylates Inhibition of Proliferation Inhibition of Proliferation Smad1/5/8->Inhibition of Proliferation NO NO sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP produces Vasodilation Vasodilation cGMP->Vasodilation PDE5 PDE5 cGMP->PDE5 degraded by Sotatercept Sotatercept Sotatercept->Activin/GDF traps Seralutinib Seralutinib Seralutinib->PDGFR inhibits Imatinib Imatinib Imatinib->PDGFR inhibits This compound This compound This compound->sGC stimulates Vardenafil Vardenafil Vardenafil->PDE5 inhibits

Caption: Key signaling pathways in PH-ILD and targets of investigational therapies.

Experimental Workflow for Preclinical Drug Evaluation

Preclinical Drug Evaluation Workflow cluster_assessments Assessments Induce PH-ILD Model Induce PH-ILD Model Baseline Assessment Baseline Assessment Induce PH-ILD Model->Baseline Assessment Treatment Initiation Treatment Initiation Baseline Assessment->Treatment Initiation Echocardiography Echocardiography Baseline Assessment->Echocardiography Interim Assessments Interim Assessments Treatment Initiation->Interim Assessments Terminal Assessment Terminal Assessment Interim Assessments->Terminal Assessment Interim Assessments->Echocardiography Data Analysis Data Analysis Terminal Assessment->Data Analysis Right Heart Catheterization Right Heart Catheterization Terminal Assessment->Right Heart Catheterization Histopathology Histopathology Terminal Assessment->Histopathology Biomarkers Biomarkers Terminal Assessment->Biomarkers

Caption: A typical experimental workflow for evaluating investigational drugs in preclinical PH-ILD models.

Conclusion and Future Directions

The therapeutic landscape for PH-ILD is rapidly evolving, with several promising investigational agents targeting key pathophysiological pathways. The development of therapies that can halt or even reverse the vascular remodeling process is a primary goal. Future research will likely focus on combination therapies that target multiple pathways simultaneously, as well as personalized medicine approaches to identify patient subgroups most likely to respond to specific treatments. Continued elucidation of the complex interplay between fibrosis and vascular disease in the lung will be crucial for the development of the next generation of therapies for this devastating disease.

References

The Advent of Inhaled Mosliciguat: A Targeted Approach to Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Discovery and Development of a Novel Soluble Guanylate Cyclase Activator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mosliciguat (BAY 1237592) represents a significant advancement in the treatment of pulmonary hypertension (PH), offering a first-in-class inhaled soluble guanylate cyclase (sGC) activator.[1][2] Developed through a targeted medicinal chemistry program, this compound is specifically designed for direct lung application to maximize therapeutic efficacy in the pulmonary vasculature while minimizing systemic side effects.[1] Its unique mechanism of action, which involves the activation of the nitric oxide (NO)-unresponsive, heme-free form of sGC (apo-sGC), addresses a key pathological feature of PH associated with oxidative stress.[1][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of inhaled this compound, presenting key data and experimental methodologies for the scientific community.

Introduction: Addressing an Unmet Need in Pulmonary Hypertension

Pulmonary hypertension is a progressive disease characterized by elevated blood pressure in the pulmonary arteries, leading to right heart failure and premature death. A critical signaling pathway implicated in the pathogenesis of PH is the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway. In healthy individuals, NO produced by endothelial cells stimulates sGC in smooth muscle cells, leading to the production of cGMP, a second messenger that promotes vasodilation and inhibits vascular remodeling.

In many cardiopulmonary diseases, oxidative stress impairs this pathway by oxidizing the heme component of sGC, rendering it insensitive to NO and leading to the formation of apo-sGC. Existing therapies, such as phosphodiesterase type 5 (PDE5) inhibitors and sGC stimulators, are less effective under these conditions as they rely on the presence of functional, heme-containing sGC. This created a clear need for a therapeutic agent that could directly activate apo-sGC, restoring the vasodilatory and anti-proliferative effects of the cGMP pathway in a diseased environment.

The Discovery of this compound: A Heme- and NO-Independent sGC Activator

A dedicated medicinal chemistry initiative was undertaken to identify a novel class of potent sGC activators that could function independently of both heme and NO. This effort led to the discovery of this compound, a compound designed with physicochemical and pharmacokinetic properties optimized for inhaled delivery. The inhaled route was strategically chosen to achieve high lung selectivity, thereby maximizing the therapeutic effect on the pulmonary vasculature while minimizing potential systemic adverse events.

Mechanism of Action: Targeting apo-sGC

This compound's distinct mechanism of action lies in its ability to directly bind to and activate the pathologically relevant, NO-unresponsive apo-sGC. By mimicking the NO-bound state of the heme-binding domain, this compound restores the catalytic function of sGC, leading to increased cGMP production even in the presence of oxidative stress. This targeted activation of apo-sGC results in a cascade of downstream effects, including vasodilation, and potential anti-inflammatory, anti-fibrotic, and anti-proliferative properties.

This compound Signaling Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell This compound Inhaled This compound apo_sGC apo-sGC (NO-unresponsive) This compound->apo_sGC Activates cGMP cGMP apo_sGC->cGMP Converts sGC sGC (Heme-containing) sGC->cGMP Converts NO Nitric Oxide (NO) NO->sGC Stimulates GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Anti-remodeling PKG->Vasodilation Promotes

Figure 1: this compound's mechanism of action in vascular smooth muscle cells.

Preclinical Development: In Vitro and In Vivo Characterization

In Vitro sGC Activation

Experimental Protocol: sGC Activation Assay

  • Enzyme Source: Recombinant soluble guanylate cyclase (sGC) was purified from a baculovirus/Sf9 insect cell expression system.

  • Assay Conditions: The enzyme activity was measured in the presence of Mg2+.

  • Procedure:

    • Purified sGC (both heme-containing and heme-free apo-sGC) was incubated with varying concentrations of this compound.

    • The reaction was initiated by the addition of guanosine triphosphate (GTP).

    • The production of cyclic guanosine monophosphate (cGMP) was quantified.

  • Key Findings: this compound demonstrated specific and potent activation of apo-sGC.

In Vivo Efficacy in Animal Models

Experimental Protocol:

  • Animal Model: Anesthetized Ellegaard Göttinger minipigs.

  • Induction of PH: A continuous intravenous infusion of the thromboxane A2 analog U-46619 (15–45 µg/kg/h) was administered to elevate mean pulmonary arterial pressure (PAP) above 35 mmHg.

  • Drug Administration:

    • Inhaled: this compound was administered as an aerosol using a nebulizer connected to the ventilation system at cumulative doses of 3, 10, 30, 100, and 300 µg/kg.

    • Intravenous: this compound was infused at cumulative doses of 1, 3, 10, 30, and 100 µg/kg.

  • Hemodynamic Monitoring: Mean PAP and mean systemic blood pressure (BP) were continuously monitored.

  • Key Findings:

    • Inhaled this compound induced a dose-dependent and selective reduction in PAP without significantly affecting systemic BP.

    • Intravenous administration of this compound led to a non-selective reduction in both PAP and systemic BP.

    • The effects of inhaled this compound were long-lasting and were enhanced under conditions of experimental oxidative stress.

Experimental Protocol:

  • Animal Model: Anesthetized rats.

  • Drug Administration: this compound (1, 10, and 100 µg/kg), vehicle, or tiotropium (positive control) were administered via inhalation 60 minutes prior to bronchoprovocation.

  • Induction of Bronchoconstriction: An aerosol of acetylcholine was administered.

  • Lung Function Measurement: Lung resistance (RL) and dynamic compliance were measured at baseline and after acetylcholine challenge.

  • Key Findings: Inhaled this compound demonstrated a dose-dependent bronchodilatory effect, suggesting a beneficial impact on both large and small airways.

Preclinical Experimental Workflow cluster_In_Vitro In Vitro Studies cluster_In_Vivo In Vivo Studies sGC_Assay sGC Activation Assay (Heme-containing & apo-sGC) cGMP_Quant cGMP Quantification sGC_Assay->cGMP_Quant Minipig_Model Thromboxane-Induced PH Minipig Model Hemo_Monitor Hemodynamic Monitoring (PAP, BP) Minipig_Model->Hemo_Monitor Rat_Model Acetylcholine-Induced Bronchoconstriction Rat Model Lung_Func Lung Function Measurement (RL, Compliance) Rat_Model->Lung_Func

Figure 2: Overview of the preclinical experimental workflow for this compound.

Clinical Development: From Healthy Volunteers to Patients

Phase 1 Studies in Healthy Volunteers

Three Phase 1 studies were conducted in healthy male volunteers to characterize the pharmacokinetic profile of inhaled this compound.

Experimental Protocol:

  • Study Design: Randomized, open-label, and placebo-controlled studies.

  • Drug Administration: Single and multiple ascending doses of inhaled this compound were administered as a dry powder formulation. Comparator arms included oral and intravenous administration.

  • Pharmacokinetic Analysis: Plasma concentrations of this compound were measured at various time points to determine key pharmacokinetic parameters.

  • Key Findings:

    • Inhaled this compound exhibited a prolonged time to maximum plasma concentration (tmax) and a longer half-life compared to oral and intravenous administration, suggesting the formation of a drug depot in the lungs with slow, continuous release into the systemic circulation.

    • The drug was well-tolerated with no major systemic effects on heart rate or blood pressure.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

Administration RouteDosetmax (h)Half-life (h)Absolute Bioavailability (%)
Inhaled1000 µg2.015.118.8
Oral1000 µg1.04.423.1
Inhaled (multiple doses)1000 µg-57.4-
Inhaled (multiple doses)2000 µg-42.3-
Data sourced from Saleh et al., 2025.
Phase 1b ATMOS Trial in Patients with Pulmonary Hypertension

The proof-of-concept ATMOS trial (NCT03754660) evaluated the safety, tolerability, and efficacy of inhaled this compound in patients with PH.

Experimental Protocol:

  • Study Design: A non-randomized, open-label, dose-escalation study.

  • Participants: 38 patients with World Health Organization (WHO) Group 1 (pulmonary arterial hypertension) or Group 4 (chronic thromboembolic pulmonary hypertension) PH.

  • Drug Administration: Single inhaled doses of this compound (1, 2, and 4 mg) administered via a dry powder inhaler.

  • Efficacy Endpoint: The primary endpoint was the mean reduction in pulmonary vascular resistance (PVR) from baseline.

  • Key Findings:

    • A single inhaled dose of this compound resulted in a sustained and clinically meaningful reduction in PVR.

    • The treatment was well-tolerated.

Table 2: Efficacy of Inhaled this compound in the ATMOS Trial

This compound DoseMean Reduction in PVR from Baseline (%)
1 mg25.9
2 mg38.1
4 mg36.3
Data from a subset of 20 patients. Sourced from Pulmonary Hypertension News, 2024.

Future Directions and Conclusion

The promising preclinical and early clinical data have supported the advancement of this compound into a Phase 2 clinical trial (PHocus) to evaluate its efficacy and safety in patients with PH associated with interstitial lung disease (PH-ILD).

Inhaled this compound holds the potential to become a paradigm-shifting therapy for pulmonary hypertension. Its novel mechanism of action, targeting the NO-insensitive apo-sGC, directly addresses the underlying pathophysiology in a significant portion of the patient population. The inhaled route of administration offers the advantage of targeted drug delivery to the lungs, maximizing therapeutic benefit while minimizing systemic side effects. The comprehensive preclinical and clinical data gathered to date provide a strong foundation for the continued development of this compound as a valuable new treatment option for patients with pulmonary hypertension.

References

Mosliciguat's Therapeutic Potential in Inflammatory and Fibrotic Diseases: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosliciguat (BAY 1237592) is a novel, inhaled soluble guanylate cyclase (sGC) activator currently under clinical investigation for pulmonary hypertension associated with interstitial lung disease (PH-ILD).[1][2] As a direct activator of sGC, this compound represents a promising therapeutic approach for diseases characterized by inflammation and fibrosis. This technical guide provides an in-depth analysis of the core scientific principles underlying this compound's potential anti-inflammatory and anti-fibrotic properties, drawing upon preclinical and clinical data from this compound and other sGC modulators.

Core Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a fundamental regulator of various physiological processes, including vasodilation, inflammation, and fibrosis.[3] In this pathway, NO binds to the heme moiety of sGC, stimulating the production of cGMP. cGMP, in turn, acts as a second messenger to mediate downstream signaling cascades that promote tissue homeostasis.

A critical distinction of this compound is its classification as an sGC activator, as opposed to an sGC stimulator. This means this compound can activate sGC even in its oxidized, heme-free state, which is prevalent in conditions of high oxidative stress often associated with inflammatory and fibrotic diseases.[2][4] This allows this compound to restore cGMP signaling in environments where sGC stimulators may be less effective. The subsequent increase in intracellular cGMP is believed to drive the anti-inflammatory and anti-fibrotic effects.

cluster_0 NO-sGC-cGMP Signaling Pathway Nitric Oxide (NO) Nitric Oxide (NO) sGC (reduced, heme-containing) sGC (reduced, heme-containing) Nitric Oxide (NO)->sGC (reduced, heme-containing) Activates cGMP cGMP sGC (reduced, heme-containing)->cGMP Produces sGC (oxidized, heme-free) sGC (oxidized, heme-free) sGC (oxidized, heme-free)->cGMP Produces Downstream Effects Downstream Effects cGMP->Downstream Effects Mediates This compound (sGC Activator) This compound (sGC Activator) This compound (sGC Activator)->sGC (oxidized, heme-free) Activates sGC Stimulators sGC Stimulators sGC Stimulators->sGC (reduced, heme-containing) Stimulates

Figure 1: this compound's Mechanism of Action

Anti-Inflammatory Properties of sGC Activation

Preclinical studies with sGC modulators have demonstrated significant anti-inflammatory effects. A key mechanism involves the suppression of the NF-κB signaling pathway and the NLRP3 inflammasome. For instance, the sGC stimulator praliciguat has been shown to exert anti-inflammatory actions in the liver by inducing protein kinase G (PKG)-mediated phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn reduces NF-κB activity and the transcription of Il1b and Nlrp3 genes.

cluster_1 Anti-Inflammatory Signaling Cascade sGC Activation (e.g., this compound) sGC Activation (e.g., this compound) Increased cGMP Increased cGMP sGC Activation (e.g., this compound)->Increased cGMP PKG Activation PKG Activation Increased cGMP->PKG Activation VASP Phosphorylation VASP Phosphorylation PKG Activation->VASP Phosphorylation NF-κB Inhibition NF-κB Inhibition VASP Phosphorylation->NF-κB Inhibition NLRP3 Inflammasome Priming Inhibition NLRP3 Inflammasome Priming Inhibition NF-κB Inhibition->NLRP3 Inflammasome Priming Inhibition Reduced Pro-inflammatory Cytokine Production (IL-1β, etc.) Reduced Pro-inflammatory Cytokine Production (IL-1β, etc.) NLRP3 Inflammasome Priming Inhibition->Reduced Pro-inflammatory Cytokine Production (IL-1β, etc.)

Figure 2: Anti-inflammatory Signaling of sGC Activation
Quantitative Data from Preclinical Anti-Inflammatory Studies (sGC Modulators)

CompoundModelKey FindingsReference
Praliciguat Human Renal Proximal Tubular Cells (TNF-α challenged)Inhibited expression of proinflammatory cytokines and secretion of MCP-1.
Praliciguat Obese ZSF1 Rat Model of Diabetic NephropathyLowered renal expression of genes in inflammation pathways.
BAY 41-2272 Human Corneal Keratocytes (TGF-β1 challenged)Reduced IL1B and IL6 gene expression.
BAY 41-2272 Human Conjunctival Fibroblasts (TGF-β1 challenged)Significantly decreased secretion of IL-1β and IL-6.

Anti-Fibrotic Properties of sGC Activation

The anti-fibrotic effects of sGC activation are mediated through the inhibition of key pro-fibrotic signaling pathways, most notably the Transforming Growth Factor-β (TGF-β) pathway. Activation of the sGC-cGMP pathway can interfere with TGF-β signaling, leading to reduced fibroblast-to-myofibroblast differentiation, decreased collagen production, and diminished extracellular matrix deposition.

Quantitative Data from Preclinical Anti-Fibrotic Studies (sGC Modulators)
CompoundModelKey FindingsReference
Runcaciguat ZSF1 Rat Model of Diabetic NephropathyDose-dependently attenuated the development of proteinuria.
Praliciguat Obese ZSF1 Rat Model of Diabetic NephropathyAttenuated proteinuria.
BAY 41-2272 Human Corneal Keratocytes (TGF-β1 challenged)Significantly decreased ACTA2, COL1A1, COL1A2, and FN1 gene expression.
BAY 41-2272 Human Conjunctival Fibroblasts (TGF-β1 challenged)Significantly downregulated FAP, ACTA2, COL1A1, COL1A2, and FN1 mRNA levels.

Experimental Protocols in Preclinical Research

Bleomycin-Induced Dermal Fibrosis Model

This model is widely used to study cutaneous fibrosis.

cluster_2 Bleomycin-Induced Dermal Fibrosis Workflow Animal Model (e.g., C57BL/6 mice) Animal Model (e.g., C57BL/6 mice) Daily Subcutaneous Bleomycin Injections Daily Subcutaneous Bleomycin Injections Animal Model (e.g., C57BL/6 mice)->Daily Subcutaneous Bleomycin Injections Treatment with sGC Modulator or Vehicle Treatment with sGC Modulator or Vehicle Daily Subcutaneous Bleomycin Injections->Treatment with sGC Modulator or Vehicle Concurrently Tissue Harvesting and Analysis Tissue Harvesting and Analysis Treatment with sGC Modulator or Vehicle->Tissue Harvesting and Analysis Histological Analysis (H&E, Masson's Trichrome) Histological Analysis (H&E, Masson's Trichrome) Tissue Harvesting and Analysis->Histological Analysis (H&E, Masson's Trichrome) Hydroxyproline Assay for Collagen Content Hydroxyproline Assay for Collagen Content Tissue Harvesting and Analysis->Hydroxyproline Assay for Collagen Content Immunohistochemistry for Myofibroblasts (α-SMA) Immunohistochemistry for Myofibroblasts (α-SMA) Tissue Harvesting and Analysis->Immunohistochemistry for Myofibroblasts (α-SMA)

Figure 3: Workflow for Bleomycin-Induced Dermal Fibrosis Model
  • Induction of Fibrosis: Mice receive daily subcutaneous injections of bleomycin in a defined area of the back for a period of 2-4 weeks.

  • Treatment: Concurrently, or after the induction phase, animals are treated with the sGC modulator (e.g., this compound) or vehicle control, typically via oral gavage or another appropriate route.

  • Analysis: At the end of the study period, skin samples are harvested for analysis. Key endpoints include dermal thickness (measured by histology), collagen content (quantified by hydroxyproline assay), and the number of myofibroblasts (identified by α-smooth muscle actin staining).

ZSF1 Rat Model of Diabetic Nephropathy

This model spontaneously develops obesity, type 2 diabetes, and progressive kidney disease.

  • Animal Model: Obese ZSF1 rats are used as the disease model, with lean littermates serving as controls.

  • Treatment: Treatment with the sGC modulator or vehicle is typically initiated at an age when signs of nephropathy are emerging and continues for several weeks.

  • Analysis: Key endpoints include urinary albumin-to-creatinine ratio (a measure of proteinuria), blood pressure, and histological assessment of kidney damage (e.g., glomerulosclerosis, tubulointerstitial fibrosis). Gene expression analysis of inflammatory and fibrotic markers in kidney tissue is also commonly performed.

Clinical Development of this compound

This compound is currently in Phase 2 clinical development for PH-ILD. The ongoing PHocus trial (NCT06635850) is a randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of inhaled this compound in this patient population. While the primary endpoints are focused on hemodynamic measures such as pulmonary vascular resistance, the choice of PH-ILD as an indication underscores the therapeutic rationale of targeting a fibrotic lung disease with an sGC activator. Future analyses from this and other studies may include biomarkers of inflammation and fibrosis that could provide direct clinical evidence of this compound's effects on these processes.

Conclusion

The activation of soluble guanylate cyclase by this compound presents a compelling, mechanistically-driven approach to treating diseases with inflammatory and fibrotic components. Extensive preclinical data from the broader class of sGC modulators strongly support the potential for anti-inflammatory and anti-fibrotic efficacy. The unique ability of this compound to act as an sGC activator, even in states of high oxidative stress, may offer an advantage in these complex disease environments. The ongoing clinical development of this compound will be crucial in translating these promising preclinical findings into tangible therapeutic benefits for patients.

References

An In-depth Technical Guide to the Core Chemical Structure and Properties of Mosliciguat

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mosliciguat (BAY 1237592) is an investigational, first-in-class, inhaled soluble guanylate cyclase (sGC) activator being developed for the treatment of pulmonary hypertension.[1][2] This technical guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and clinical pharmacokinetics, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a complex organic molecule with the systematic IUPAC name (5S)-5-[[2-(4-Carboxyphenyl)ethyl][2-[2-[[3-chloro-4'-(trifluoromethyl)biphenyl-4-yl]methoxy]phenyl]ethyl]amino]-5,6,7,8-tetrahydroquinoline-2-carboxylic acid.[3] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name (5S)-5-[[2-(4-Carboxyphenyl)ethyl][2-[2-[[3-chloro-4'-(trifluoromethyl)biphenyl-4-yl]methoxy]phenyl]ethyl]amino]-5,6,7,8-tetrahydroquinoline-2-carboxylic acid[3]
Other Names BAY 1237592[2]
CAS Number 2231749-54-3
Molecular Formula C41H36ClF3N2O5
Molar Mass 729.19 g·mol−1

Mechanism of Action

This compound is a soluble guanylate cyclase (sGC) activator. sGC is a critical enzyme in the nitric oxide (NO) signaling pathway. Under normal physiological conditions, NO binds to the heme group of sGC, stimulating the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, leading to vasodilation, and has anti-inflammatory, anti-fibrotic, and anti-proliferative effects.

In pathological conditions such as pulmonary hypertension, oxidative stress can lead to the oxidation and loss of the heme group from sGC, rendering it insensitive to NO. This form of the enzyme is known as apo-sGC. This compound is specifically designed to activate this NO-unresponsive apo-sGC, thereby restoring the production of cGMP and its beneficial downstream effects. This mechanism is distinct from sGC stimulators, which require the presence of the heme group to be effective. The inhaled route of administration delivers the drug directly to the lungs, aiming to maximize efficacy in the pulmonary vasculature while minimizing systemic side effects.

Mosliciguat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell cluster_sGC Soluble Guanylate Cyclase (sGC) NO Nitric Oxide (NO) sGC_native Native sGC (Heme-containing) NO->sGC_native Activates sGC_apo Apo-sGC (Heme-free) sGC_native->sGC_apo Oxidative Stress cGMP cGMP sGC_native->cGMP Converts sGC_apo->cGMP Converts This compound This compound This compound->sGC_apo Activates Vasodilation Vasodilation & Other Effects cGMP->Vasodilation Promotes GTP GTP

Caption: this compound Signaling Pathway

Pharmacokinetics

Phase I clinical trials in healthy male volunteers have characterized the pharmacokinetic profile of this compound. The data from these studies highlight the differences between inhaled and oral administration.

Table 1: Single Dose Pharmacokinetic Parameters of this compound

ParameterInhaled (1000 µg)Oral (1000 µg)
tmax (h) 2.01.0
Half-life (h) 15.14.4
Absolute Bioavailability 16.3% (with charcoal block)23.1%

Table 2: Multiple Dose Pharmacokinetic Parameters of Inhaled this compound

DoseHalf-life (h)AUC Accumulation Ratio (Day 8)Cmax Accumulation Ratio (Day 8)Trough Level Accumulation Ratio (Day 8)Trough Level Accumulation Ratio (Day 14)
1000 µg 57.41.45 - 1.511.15 - 1.211.7 - 2.12.5
2000 µg 42.31.45 - 1.511.15 - 1.211.7 - 2.1N/A

The longer half-life and time to maximum plasma concentration (tmax) observed with inhaled this compound suggest the formation of a drug depot in the lungs, leading to a slow and sustained release into the systemic circulation. This pharmacokinetic profile supports the potential for once-daily dosing.

Experimental Protocols

The pharmacokinetic data were obtained from three Phase I clinical trials. The general methodologies are described below.

Study 1: Single Dose, Crossover Study

  • Design: Randomized, open-label, four-way crossover study.

  • Participants: Healthy male volunteers.

  • Interventions:

    • Inhaled this compound (1000 µg)

    • Inhaled this compound (1000 µg) with oral activated charcoal block (to prevent gastrointestinal absorption of the swallowed fraction)

    • Oral this compound solution (1000 µg)

    • Intravenous this compound (100 µg)

  • Objective: To compare the pharmacokinetics of different routes of administration and determine absolute bioavailability.

Study 2: Multiple Dose, Dose Escalation Study

  • Design: 8-day, randomized, single-blind, placebo-controlled, multiple-dose escalation study.

  • Participants: Healthy male volunteers.

  • Interventions: Once-daily inhaled this compound at doses of 480 µg, 1000 µg, and 2000 µg, or placebo.

  • Objective: To assess the safety, tolerability, and pharmacokinetics of multiple ascending doses.

Study 3: Multiple Dose, Two-Week Study

  • Design: 2-week, multiple-dose, randomized, placebo-controlled, single-blind study.

  • Participants: Healthy male volunteers.

  • Intervention: Once-daily inhaled this compound (1000 µg) or placebo.

  • Objective: To evaluate the pharmacokinetics and safety of a longer duration of administration.

Clinical_Trial_Workflow Screening Participant Screening Randomization Randomization Screening->Randomization S1_Inhaled Inhaled this compound Randomization->S1_Inhaled Study 1 S2_Dose1 480 µg Inhaled Randomization->S2_Dose1 Study 2 S3_Dose 1000 µg Inhaled Randomization->S3_Dose Study 3 S1_Inhaled_Charcoal Inhaled + Charcoal S1_Oral Oral this compound S1_IV IV this compound PK_Analysis Pharmacokinetic Analysis S1_IV->PK_Analysis Safety_Analysis Safety & Tolerability Assessment S1_IV->Safety_Analysis S2_Dose2 1000 µg Inhaled S2_Dose3 2000 µg Inhaled S2_Placebo Placebo S2_Placebo->PK_Analysis S2_Placebo->Safety_Analysis S3_Placebo Placebo S3_Placebo->PK_Analysis S3_Placebo->Safety_Analysis Results Results Interpretation PK_Analysis->Results Safety_Analysis->Results

Caption: Phase I Clinical Trial Workflow

Therapeutic Potential and Current Status

This compound's unique mechanism of action, targeting the NO-unresponsive form of sGC, and its favorable pharmacokinetic profile with inhaled administration, position it as a promising therapeutic candidate for pulmonary hypertension. By delivering the drug directly to the lungs, it has the potential to improve pulmonary circulation and airway resistance with reduced systemic side effects. This compound is currently in Phase 2 clinical development for pulmonary hypertension associated with interstitial lung disease (PH-ILD). The ongoing PHocus study, a randomized, double-blind, placebo-controlled trial, is evaluating its safety and efficacy in this patient population.

References

The Significance of Targeting Apo-sGC in Pulmonary Vascular Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pulmonary vascular diseases, including pulmonary arterial hypertension (PAH), are characterized by endothelial dysfunction, impaired nitric oxide (NO) signaling, and subsequent pathological vascular remodeling. A key enzyme in the NO signaling cascade, soluble guanylate cyclase (sGC), has emerged as a critical therapeutic target. Under conditions of oxidative stress prevalent in pulmonary vascular disease, sGC can become oxidized or lose its heme group, rendering it insensitive to endogenous NO. This heme-free form, known as apo-sGC, represents a key pathological state. This technical guide provides an in-depth exploration of the significance of targeting apo-sGC, detailing the molecular mechanisms, experimental validation, and clinical translation of a novel class of therapeutic agents known as sGC activators.

The Nitric Oxide-sGC-cGMP Signaling Pathway in Pulmonary Vasculature

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway plays a pivotal role in regulating vascular tone, smooth muscle cell proliferation, and platelet aggregation[1][2]. In healthy pulmonary arteries, endothelial cells produce NO, which diffuses to adjacent smooth muscle cells and binds to the ferrous (Fe²⁺) heme moiety of sGC[1][2]. This binding activates sGC, leading to the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. Subsequently, cGMP activates protein kinase G (PKG), which mediates downstream effects leading to vasodilation and inhibition of vascular remodeling[3].

Signaling Pathway Diagram

NO_sGC_cGMP_Pathway cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell eNOS eNOS NO NO eNOS->NO L_Arginine L-Arginine L_Arginine->eNOS sGC sGC (Heme-Fe²⁺) NO->sGC Activates apo_sGC apo-sGC (Heme-free/Oxidized) sGC->apo_sGC Oxidative Stress cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG PKG cGMP->PKG Activates Vasodilation Vasodilation & Inhibition of Remodeling PKG->Vasodilation

Caption: The NO-sGC-cGMP signaling pathway in the pulmonary vasculature.

Pathophysiology: The Rise of Apo-sGC in Pulmonary Vascular Disease

A hallmark of pulmonary vascular diseases such as PAH is the presence of oxidative stress, which leads to the production of reactive oxygen species (ROS). ROS can oxidize the ferrous (Fe²⁺) heme iron of sGC to the ferric (Fe³⁺) state, or even lead to the complete loss of the heme group, resulting in the formation of apo-sGC. This modified form of the enzyme is unresponsive to NO, leading to a dysfunctional NO-sGC-cGMP signaling pathway, reduced cGMP levels, and the pathological hallmarks of PAH: vasoconstriction, smooth muscle cell proliferation, and vascular remodeling.

Therapeutic Strategies: sGC Stimulators vs. sGC Activators

Two distinct classes of drugs have been developed to target the sGC pathway: sGC stimulators and sGC activators.

  • sGC Stimulators (e.g., Riociguat): These compounds, such as riociguat, act on the reduced, heme-containing form of sGC. They sensitize sGC to endogenous NO and can also directly stimulate the enzyme to a lesser extent in the absence of NO. Their efficacy, however, is dependent on the presence of the heme group.

  • sGC Activators (e.g., Cinaciguat): In contrast, sGC activators, like cinaciguat, target the oxidized or heme-free apo-sGC. They bind to the empty heme pocket, mimicking the NO-activated state of the enzyme and restoring cGMP production in a diseased environment where NO signaling is impaired. This unique mechanism of action makes them particularly promising for treating diseases characterized by high oxidative stress.

Mechanism of Action Diagram

sGC_Modulators sGC_reduced Reduced sGC (Heme-Fe²⁺) (Responsive to NO) apo_sGC Apo-sGC (Heme-free/Oxidized) (Unresponsive to NO) sGC_reduced->apo_sGC Oxidative Stress cGMP_production Increased cGMP Production sGC_reduced->cGMP_production NO stimulation apo_sGC->cGMP_production Restores activity sGC_stimulator sGC Stimulator (e.g., Riociguat) sGC_stimulator->sGC_reduced Stimulates sGC_activator sGC Activator (e.g., Cinaciguat) sGC_activator->apo_sGC Activates

Caption: Distinct mechanisms of sGC stimulators and activators.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of targeting the sGC pathway has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data for sGC modulators and other approved PAH therapies for comparison.

Table 1: Preclinical Efficacy of an sGC Activator (Cinaciguat) in a Neonatal Lamb Model of Pulmonary Hypertension
ParameterControlCinaciguat (35 µg/kg/day for 7 days)p-value
Hemodynamics
Mean Pulmonary Arterial Pressure (mmHg)35 ± 228 ± 3< 0.05
Pulmonary Vascular Resistance (mmHg/L/min)0.38 ± 0.040.25 ± 0.03< 0.05
Cardiac Output (L/min)0.92 ± 0.081.12 ± 0.1> 0.05
Right Ventricular Hypertrophy
RV / (LV + Septum) Weight Ratio0.45 ± 0.030.32 ± 0.02< 0.05
Vascular Remodeling
Medial Wall Thickness (% of vessel diameter)25 ± 218 ± 1.5< 0.05
Table 2: Key Efficacy Outcomes from Pivotal Phase 3 Clinical Trials in PAH
Trial (Drug)Patient PopulationNPrimary EndpointResult
PATENT-1 (Riociguat)PAH (WHO Group 1)443Change from baseline in 6-minute walk distance (6MWD) at week 12+36 m (95% CI, 20 to 52; p<0.001) vs. placebo
CHEST-1 (Riociguat)Inoperable or persistent/recurrent CTEPH (WHO Group 4)261Change from baseline in 6MWD at week 16+46 m (95% CI, 25 to 67; p<0.001) vs. placebo
SERAPHIN (Macitentan)PAH (WHO Group 1)742Time to first morbidity or mortality event45% risk reduction (HR 0.55; 97.5% CI, 0.39 to 0.76; p<0.001) vs. placebo (10 mg dose)
GRIPHON (Selexipag)PAH (WHO Group 1)1156Time to first morbidity or mortality event40% risk reduction (HR 0.60; 99% CI, 0.46 to 0.78; p<0.001) vs. placebo
Table 3: Hemodynamic and Biomarker Changes in the PATENT-1 and CHEST-1 Trials
ParameterPATENT-1 (Riociguat vs. Placebo)CHEST-1 (Riociguat vs. Placebo)
Hemodynamics
Change in Pulmonary Vascular Resistance (dyn·s·cm⁻⁵)-223 (p<0.001)-246 (p<0.001)
Change in Cardiac Index (L/min/m²)+0.6 (p<0.001)+0.5 (p<0.001)
Biomarker
Change in NT-proBNP (pg/mL)-198 (p<0.001)-215 (p<0.001)

Key Experimental Protocols

Measurement of sGC Activity

This protocol is based on the measurement of cGMP produced from GTP by sGC in cell or tissue lysates.

Materials:

  • Tissue/cell homogenizer

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 0.5 mM IBMX, 1 mM GTP)

  • sGC activator/stimulator of interest

  • [α-³²P]GTP

  • Trichloroacetic acid (TCA)

  • Dowex and Alumina columns for cGMP purification

  • Scintillation counter

  • Protein assay kit (e.g., BCA)

Procedure:

  • Homogenize tissue or lyse cells in a suitable buffer on ice.

  • Centrifuge the homogenate to obtain the cytosolic fraction containing sGC.

  • Determine the protein concentration of the supernatant.

  • Set up reaction tubes containing reaction buffer, a defined amount of protein, and the test compound (sGC activator/stimulator) or vehicle.

  • Pre-incubate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding [α-³²P]GTP and incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Terminate the reaction by adding cold TCA.

  • Separate [α-³²P]cGMP from unreacted [α-³²P]GTP using sequential Dowex and Alumina column chromatography.

  • Quantify the amount of [α-³²P]cGMP using a scintillation counter.

  • Express sGC activity as pmol of cGMP formed per minute per mg of protein.

Quantification of cGMP Levels by ELISA

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cGMP in biological samples.

Materials:

  • Commercial cGMP ELISA kit (containing cGMP-coated plates, cGMP standard, anti-cGMP antibody, HRP-conjugated secondary antibody, substrate, and stop solution)

  • Sample lysates (prepared in 0.1 M HCl to inhibit phosphodiesterase activity)

  • Microplate reader

Procedure:

  • Prepare cGMP standards and samples according to the kit manufacturer's instructions.

  • Add standards and samples to the wells of the cGMP-coated microplate.

  • Add the anti-cGMP antibody to each well.

  • Incubate as per the manufacturer's protocol to allow competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add the HRP-conjugated secondary antibody and incubate.

  • Wash the plate again.

  • Add the substrate solution and incubate to allow color development.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cGMP concentration in the samples by interpolating from the standard curve.

Assessment of Pulmonary Vascular Remodeling by Histology

This protocol outlines the histological assessment of vascular remodeling in lung tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded lung tissue blocks

  • Microtome

  • Glass slides

  • Stains (e.g., Hematoxylin and Eosin (H&E) for general morphology, Verhoeff-Van Gieson (VVG) for elastic fibers, Masson's trichrome for collagen)

  • Immunohistochemistry reagents (e.g., anti-alpha-smooth muscle actin antibody to identify smooth muscle)

  • Microscope with a calibrated eyepiece or image analysis software

Procedure:

  • Cut 4-5 µm thick sections from the paraffin-embedded lung tissue blocks using a microtome.

  • Mount the sections on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Perform the desired staining procedure (H&E, VVG, Masson's trichrome, or immunohistochemistry).

  • Dehydrate and mount coverslips on the stained sections.

  • Examine the sections under a microscope.

  • For quantitative analysis, capture images of small pulmonary arteries (e.g., 50-200 µm external diameter).

  • Using image analysis software, measure the following parameters:

    • External and internal vessel diameter.

    • Medial wall thickness.

    • Calculate the percentage of medial wall thickness: [(External Diameter - Internal Diameter) / External Diameter] x 100.

    • Assess the degree of muscularization of small, previously non-muscularized arterioles.

Experimental Workflow for Screening and Validation of Apo-sGC Activators

The following diagram illustrates a typical workflow for the discovery and preclinical validation of novel apo-sGC activators.

Drug_Discovery_Workflow cluster_screening In Vitro Screening cluster_validation In Vitro & Ex Vivo Validation cluster_preclinical In Vivo Preclinical Models HTS High-Throughput Screening (Compound Library) sGC_assay Biochemical sGC Activity Assay (with oxidized/heme-free sGC) HTS->sGC_assay Hit_ID Hit Identification sGC_assay->Hit_ID Cell_based Cell-based cGMP Assays (e.g., in smooth muscle cells) Hit_ID->Cell_based Vascular_reactivity Isolated Perfused Lung/ Pulmonary Artery Ring Studies Cell_based->Vascular_reactivity Lead_Opt Lead Optimization Vascular_reactivity->Lead_Opt Animal_models Animal Models of PH (e.g., monocrotaline, hypoxia) Lead_Opt->Animal_models Hemodynamics Hemodynamic Measurements (e.g., RVSP, mPAP) Animal_models->Hemodynamics Remodeling Histological Assessment of Vascular & RV Remodeling Hemodynamics->Remodeling Candidate_Selection Candidate Selection Remodeling->Candidate_Selection

Caption: A logical workflow for the discovery of apo-sGC activators.

Conclusion and Future Directions

Targeting apo-sGC with sGC activators represents a highly significant and mechanistically elegant approach to treating pulmonary vascular diseases. By directly addressing the consequences of oxidative stress on a key signaling pathway, these agents have the potential to restore vascular homeostasis in a diseased environment where traditional NO-based therapies may be less effective. The clinical success of the sGC stimulator riociguat has paved the way for the further development of sGC modulators. Ongoing research is focused on the development of next-generation sGC activators with improved pharmacokinetic and pharmacodynamic profiles, as well as exploring their therapeutic potential in other cardiovascular and fibrotic diseases characterized by oxidative stress and impaired NO-sGC-cGMP signaling. The continued investigation into the biology of sGC and the development of novel compounds targeting its various redox states hold great promise for the future of cardiovascular medicine.

References

Methodological & Application

Application Notes and Protocols for Mosliciguat Dry Powder Inhaler in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Mosliciguat, a first-in-class soluble guanylate cyclase (sGC) activator administered via a dry powder inhaler (DPI), for research and development applications. The detailed protocols below are intended to guide researchers in the preclinical and clinical evaluation of inhaled this compound.

Introduction to this compound

This compound (BAY 1237592) is an investigational drug being developed for the treatment of pulmonary hypertension (PH).[1][2][3] It is the first sGC activator specifically designed for inhalation as a dry powder.[1][2] This targeted delivery to the lungs aims to maximize therapeutic effects on the pulmonary vasculature while minimizing systemic side effects.

Mechanism of Action

This compound activates the soluble guanylate cyclase (sGC) enzyme, a key component of the nitric oxide (NO) signaling pathway. In pathological conditions such as PH, oxidative stress can lead to the formation of a NO-unresponsive, heme-free form of sGC, known as apo-sGC. This compound is unique in its ability to directly activate this apo-sGC, independent of NO and the heme group. This activation restores the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP leads to vasodilation, and may also have anti-inflammatory, anti-proliferative, and anti-fibrotic effects.

cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell This compound This compound (Inhaled) apo_sGC apo-sGC (NO-unresponsive) This compound->apo_sGC Activates sGC sGC (active) apo_sGC->sGC cGMP cGMP sGC->cGMP Catalyzes conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Other Effects PKG->Vasodilation Leads to

Figure 1: this compound's Mechanism of Action.

Dry Powder Inhaler Formulation and Administration

This compound is formulated as a lactose carrier-based dry powder for inhalation. This formulation is designed for once-daily administration using a low-resistance dry powder inhaler (DPI) device. The direct delivery to the lungs allows for high local concentrations, with studies suggesting the formation of a drug depot in the lungs, leading to a prolonged duration of action and slow release into the systemic circulation.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of inhaled this compound.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers (Single Dose)
ParameterInhaled this compound (1000 µg)Oral this compound (1000 µg)
Time to Maximum Plasma Concentration (tmax) 2.0 h1.0 h
Half-life (t1/2) 15.1 h4.4 h
Absolute Bioavailability 16.3% (with charcoal block)23.1%

Data sourced from a Phase I, randomized, open-label, four-way crossover study.

Table 2: Pharmacokinetic Parameters of Inhaled this compound in Healthy Male Volunteers (Multiple Doses)
DoseHalf-life (t1/2) after 8 days
1000 µg 57.4 h
2000 µg 42.3 h

Data sourced from an 8-day, randomized, single-blind, placebo-controlled, multiple-dose escalation study.

Table 3: Pharmacodynamic Effects of Inhaled this compound in a Phase 1b Study (ATMOS) in Patients with Pulmonary Hypertension
DoseMean Peak Reduction in Pulmonary Vascular Resistance (PVR) from Baseline
1.0 mg -25.9%
2.0 mg -38.1%
4.0 mg -36.3%

Data from a non-randomized, open-label, dose-escalation, proof-of-concept study in 38 patients with WHO Group 1 and Group 4 PH.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the research and development of inhaled this compound.

Protocol for Characterization of this compound Dry Powder Inhaler Aerosol Properties

This protocol describes the determination of the aerodynamic particle size distribution (APSD) of this compound from a DPI using a cascade impactor.

Materials and Equipment:

  • This compound Dry Powder Inhaler and corresponding capsules

  • Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI)

  • Vacuum pump

  • Flow meter

  • Collection plates/filters for the impactor stages

  • Validated HPLC-UV or LC-MS/MS method for this compound quantification

  • Solvents for drug recovery (e.g., methanol, acetonitrile)

Procedure:

  • Assemble the cascade impactor according to the manufacturer's instructions. If necessary, coat the collection surfaces to prevent particle bounce.

  • Connect the impactor to the vacuum pump and calibrate the airflow to the desired rate (e.g., 60 L/min).

  • Load a this compound capsule into the DPI device.

  • Connect the DPI to the induction port of the impactor.

  • Actuate the vacuum pump to draw air through the DPI and into the impactor for a set duration (e.g., 4 seconds) to simulate an inhalation.

  • Disassemble the impactor and carefully recover the drug deposited on each stage and in the induction port and mouthpiece using a suitable solvent.

  • Quantify the amount of this compound in each sample using a validated analytical method.

  • Calculate the following parameters:

    • Emitted Dose (ED): The total mass of drug that exits the inhaler.

    • Fine Particle Dose (FPD): The mass of particles with an aerodynamic diameter typically less than 5 µm.

    • Fine Particle Fraction (FPF): The FPD as a percentage of the ED.

    • Mass Median Aerodynamic Diameter (MMAD): The diameter at which 50% of the particle mass is smaller.

    • Geometric Standard Deviation (GSD): A measure of the spread of the aerodynamic particle size distribution.

cluster_workflow Aerosol Characterization Workflow start Prepare Cascade Impactor and Calibrate Airflow load_dpi Load this compound DPI start->load_dpi actuate Actuate DPI into Impactor load_dpi->actuate recover Recover Drug from Each Stage actuate->recover quantify Quantify this compound (HPLC or LC-MS/MS) recover->quantify calculate Calculate Aerodynamic Parameters (MMAD, FPF, etc.) quantify->calculate end Results calculate->end

Figure 2: DPI Aerosol Characterization Workflow.
Protocol for In Vitro cGMP Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a method to measure the in vitro activity of this compound by quantifying cGMP production in a relevant cell line, such as human pulmonary artery smooth muscle cells (hPASMC).

Materials and Equipment:

  • Human pulmonary artery smooth muscle cells (hPASMC)

  • Cell culture reagents (media, serum, antibiotics)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

  • Cell lysis buffer

  • Commercial cGMP ELISA kit

  • Plate reader

Procedure:

  • Seed hPASMCs in a multi-well plate and grow to confluence.

  • The day before the experiment, replace the growth medium with a serum-free medium.

  • On the day of the experiment, pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known sGC activator or NO donor).

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Aspirate the medium and lyse the cells according to the cGMP ELISA kit manufacturer's instructions.

  • Perform the cGMP ELISA according to the kit protocol.

  • Read the absorbance on a plate reader.

  • Calculate the concentration of cGMP in each sample based on the standard curve.

  • Plot the cGMP concentration against the this compound concentration to determine the dose-response relationship.

Protocol for In Vivo Thromboxane-Induced Pulmonary Hypertension Minipig Model

This protocol outlines the induction of acute, reversible PH in minipigs to evaluate the in vivo efficacy of inhaled this compound.

Materials and Equipment:

  • Minipigs

  • Anesthesia and surgical monitoring equipment

  • Catheters for hemodynamic monitoring (pulmonary artery, systemic artery)

  • Thromboxane A2 analogue (U46619)

  • Inhalation system for delivering aerosolized this compound to anesthetized, ventilated animals

  • Data acquisition system for recording hemodynamic parameters

Procedure:

  • Anesthetize the minipig and maintain anesthesia throughout the experiment.

  • Surgically place catheters to continuously monitor pulmonary artery pressure (PAP), systemic arterial pressure (SAP), and cardiac output (CO).

  • Allow the animal to stabilize and record baseline hemodynamic measurements.

  • Induce PH by continuous intravenous infusion of U46619. Titrate the infusion rate (e.g., starting at 0.2 µg/kg/min and increasing) to achieve a stable and target mean PAP (e.g., 40 mmHg).

  • Once stable PH is established, administer a single inhaled dose of this compound or vehicle control via the inhalation system.

  • Continuously monitor and record PAP, SAP, and CO for a defined period post-administration (e.g., 1-2 hours).

  • Calculate Pulmonary Vascular Resistance (PVR) using the formula: PVR = (Mean PAP - Pulmonary Artery Wedge Pressure) / CO.

  • Analyze the change in PAP and PVR from the hypertensive baseline to assess the pharmacodynamic effect of this compound.

cluster_workflow In Vivo PH Model Workflow start Anesthetize Minipig & Place Catheters baseline Record Baseline Hemodynamics start->baseline induce_ph Induce PH with U46619 Infusion baseline->induce_ph administer Administer Inhaled This compound or Vehicle induce_ph->administer monitor Continuously Monitor Hemodynamics (PAP, SAP, CO) administer->monitor analyze Analyze Changes in PAP and PVR monitor->analyze end Efficacy Assessment analyze->end

Figure 3: In Vivo PH Model Experimental Workflow.
Protocol for Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general method for the quantification of this compound in plasma samples.

Materials and Equipment:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Analytical column suitable for the separation of this compound

  • Plasma samples from study subjects

  • Internal standard (e.g., a stable isotope-labeled version of this compound)

  • Acetonitrile (for protein precipitation)

  • Mobile phase solvents (e.g., formic acid in water and acetonitrile)

  • Calibration standards and quality control samples

Procedure:

  • Thaw plasma samples and vortex.

  • To a defined volume of plasma (e.g., 100 µL), add the internal standard.

  • Precipitate plasma proteins by adding a volume of cold acetonitrile (e.g., 3 volumes).

  • Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen, if necessary, and reconstitute in the mobile phase.

  • Inject a defined volume of the reconstituted sample onto the LC-MS/MS system.

  • Separate this compound and the internal standard using a suitable chromatographic gradient.

  • Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive or negative ionization mode, as appropriate for this compound.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Safety and Tolerability

In Phase I studies involving healthy male volunteers, inhaled this compound was well-tolerated. There were no major systemic effects on heart rate or blood pressure observed. The targeted delivery to the lungs is intended to minimize the risk of systemic side effects, such as hypotension, which can be associated with oral vasodilators. A Phase 2 study (PHocus) is currently underway to further evaluate the safety and efficacy of inhaled this compound in patients with PH associated with interstitial lung disease (PH-ILD).

References

Application Notes and Protocols for In Vitro Assessment of Mosliciguat's sGC Activation Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a cornerstone of various physiological processes, including vasodilation, and inhibition of platelet aggregation and inflammation[1][2][3]. sGC, a heterodimeric heme-containing enzyme, is the primary receptor for NO[4][5]. Upon NO binding to its ferrous (Fe²⁺) heme moiety, sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.

However, under conditions of oxidative stress, which are prevalent in many cardiovascular and pulmonary diseases, the sGC heme iron can be oxidized to the ferric (Fe³⁺) state or the heme group can be lost entirely, rendering the enzyme insensitive to NO. This state is often referred to as apo-sGC. Pharmacological agents have been developed to target this pathway. sGC stimulators, such as riociguat, require the presence of the reduced heme group to enhance sGC activity. In contrast, sGC activators work independently of NO and the heme group, directly activating the oxidized or heme-free forms of the enzyme.

Mosliciguat (BAY 1237592) is a novel, potent sGC activator specifically designed to target the NO-insensitive (oxidized or heme-free) apo-sGC. This unique mechanism of action makes it a promising therapeutic candidate for diseases characterized by oxidative stress where traditional NO-based therapies may be less effective. These application notes provide detailed protocols for in vitro assays designed to characterize and quantify the sGC activation potential of this compound.

sGC Activation Signaling Pathway

The diagram below illustrates the NO-sGC-cGMP signaling cascade, highlighting the different states of the sGC enzyme and the distinct mechanisms of action for NO, sGC stimulators, and sGC activators like this compound.

sGC_Pathway cluster_sGC_States Soluble Guanylate Cyclase (sGC) States cluster_Modulators Pharmacological Modulators cluster_Activity Enzyme Activity & Downstream Effects sGC_reduced Reduced sGC (Heme-Fe²⁺) NO-Sensitive sGC_oxidized Oxidized sGC (Heme-Fe³⁺) NO-Insensitive sGC_reduced->sGC_oxidized Oxidative Stress (ROS) GTP GTP apo_sGC Heme-Free sGC (Apo-sGC) NO-Insensitive sGC_oxidized->apo_sGC Heme Loss NO Nitric Oxide (NO) NO->sGC_reduced Activates Stimulator sGC Stimulators (e.g., Riociguat) Stimulator->sGC_reduced Sensitizes & Directly Stimulates Activator sGC Activators (this compound) Activator->sGC_oxidized Activates Activator->apo_sGC Activates cGMP cGMP (Second Messenger) GTP->cGMP sGC Catalysis PKG PKG Activation cGMP->PKG VASP_P VASP Phosphorylation PKG->VASP_P Relaxation Vasodilation, etc. VASP_P->Relaxation

Caption: The NO-sGC-cGMP signaling pathway and points of intervention.

Protocol 1: Biochemical sGC Activity Assay with Purified Enzyme

This assay directly measures the enzymatic activity of purified sGC by quantifying the conversion of radiolabeled [α-³²P]GTP to [α-³²P]cGMP. It is the gold standard for determining the direct effect of a compound on enzyme kinetics.

Experimental Workflow

protocol1_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Purified_sGC Prepare Purified sGC (e.g., rat sGC) ODQ_Treat Optional Pre-treatment: Oxidize sGC with ODQ (10 µM) Purified_sGC->ODQ_Treat for oxidized conditions Incubate Incubate sGC + Compounds + Reaction Mix at 37°C Purified_sGC->Incubate ODQ_Treat->Incubate Test_Cmpd Prepare this compound & Control Compounds Test_Cmpd->Incubate Reaction_Mix Prepare Reaction Mix: [α-³²P]GTP, GTP, MgCl₂, IBMX, etc. Reaction_Mix->Incubate Stop_Reaction Stop Reaction (e.g., with EDTA) Incubate->Stop_Reaction Separate Separate [³²P]cGMP from [³²P]GTP (e.g., via chromatography) Stop_Reaction->Separate Quantify Quantify [³²P]cGMP (Scintillation Counting) Separate->Quantify Calculate Calculate sGC Specific Activity (pmol cGMP / min / mg protein) Quantify->Calculate

Caption: Workflow for the biochemical sGC activity assay.

Detailed Methodology
  • Preparation of sGC: Use purified recombinant sGC (e.g., from rat or human source). For experiments under oxidizing conditions, pre-incubate the purified sGC with 10 µM of the heme oxidant ODQ (1H-oxadiazolo[4,3-a]quinoxalin-1-one) for 10 minutes at 37°C to generate the NO-insensitive, oxidized form of the enzyme.

  • Reaction Mixture: Prepare a reaction mixture (final volume 100 µL) containing 50 mM TEA buffer (pH 7.4), 1 mM EDTA, 10 mM IBMX (a phosphodiesterase inhibitor to prevent cGMP degradation), 2 mM GTP, [α-³²P]GTP (approx. 1-2x10⁵ cpm), 3 mM MgCl₂, and a GTP regenerating system (5 mM phosphocreatine, 50 µg/mL creatine phosphokinase).

  • Initiation of Reaction: Add the purified sGC (native or ODQ-treated) and varying concentrations of this compound (or control compounds like an NO donor, e.g., DEA/NO) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is within the linear range of cGMP formation.

  • Termination of Reaction: Stop the reaction by adding a solution containing EDTA.

  • Separation and Quantification: Separate the produced [α-³²P]cGMP from the unreacted [α-³²P]GTP using sequential column chromatography (e.g., Dowex and alumina columns).

  • Data Analysis: Quantify the radioactivity of the eluted [α-³²P]cGMP using a liquid scintillation counter. Calculate the specific activity of sGC in pmol of cGMP formed per minute per milligram of enzyme protein.

Expected Data

The following table summarizes representative data to demonstrate this compound's specific activation of oxidized sGC.

Treatment ConditionsGC StateVehicleDEA/NO (10 µM)This compound (1 µM)DEA/NO + this compound
sGC Specific Activity Native (Reduced) 10 ± 21250 ± 9055 ± 81300 ± 110
(pmol cGMP/min/mg)Oxidized (ODQ) 8 ± 125 ± 5950 ± 75970 ± 80

Protocol 2: Cell-Based cGMP Accumulation Assay

This assay measures the accumulation of intracellular cGMP in response to this compound in a whole-cell context, providing insights into compound permeability and activity in a physiological environment.

Experimental Workflow

protocol2_workflow cluster_cell_prep Cell Preparation cluster_treatment Cell Treatment cluster_analysis Analysis Seed_Cells Seed Cells in Plate (e.g., Rat Aortic Smooth Muscle Cells) Incubate_Cells Incubate to Adherence (e.g., 24-48 hours) Seed_Cells->Incubate_Cells Pre_Incubate Pre-incubate with PDE Inhibitor (e.g., 30 min with IBMX) Incubate_Cells->Pre_Incubate Add_ODQ Optional: Add ODQ (10 µM) (e.g., 10 min incubation) Pre_Incubate->Add_ODQ Add_Cmpd Add this compound (Concentration-Response) Pre_Incubate->Add_Cmpd Add_ODQ->Add_Cmpd Incubate_Cmpd Incubate for Stimulation (e.g., 10-30 min at 37°C) Add_Cmpd->Incubate_Cmpd Lyse_Cells Lyse Cells (e.g., with 0.1 M HCl or kit buffer) Incubate_Cmpd->Lyse_Cells Measure_cGMP Measure cGMP Concentration (ELISA / RIA Kit) Lyse_Cells->Measure_cGMP Normalize Normalize to Protein Content (e.g., BCA Assay) Lyse_Cells->Normalize Analyze Plot Concentration-Response Curve (Calculate EC₅₀) Measure_cGMP->Analyze

Caption: Workflow for the cell-based cGMP accumulation assay.

Detailed Methodology
  • Cell Culture: Plate cells known to express sGC, such as primary rat aortic smooth muscle cells (RASMCs) or CHO cells stably expressing sGC subunits, in 96-well plates and grow to near confluence.

  • Pre-treatment: Wash cells with a serum-free medium. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor such as 0.5 mM IBMX for 30 minutes to prevent the degradation of newly synthesized cGMP.

  • Induction of Oxidative State (Optional): To specifically assess activity on oxidized sGC, incubate a subset of wells with 10 µM ODQ for 10 minutes prior to adding the test compound.

  • Stimulation: Add varying concentrations of this compound to the wells and incubate for an appropriate stimulation time (e.g., 15 minutes) at 37°C.

  • Cell Lysis: Terminate the stimulation by aspirating the medium and lysing the cells according to the cGMP assay kit manufacturer's instructions (e.g., using 0.1 M HCl or a specialized lysis buffer).

  • cGMP Quantification: Determine the cGMP concentration in the cell lysates using a commercially available cGMP competitive ELISA or Radioimmunoassay (RIA) kit. Follow the kit's protocol for sample processing, standard curve generation, and absorbance/radioactivity measurement.

  • Data Normalization and Analysis: In parallel wells or from the same lysate, determine the total protein concentration using a standard method like the BCA assay. Normalize the cGMP concentration to the protein content (e.g., pmol cGMP/mg protein). Plot the concentration-response data and calculate the EC₅₀ value.

Expected Data

The table below shows expected results from a cell-based cGMP assay, demonstrating the potentiation of this compound's effect under oxidizing conditions.

This compound Conc. (nM)cGMP Accumulation (pmol/mg protein) - BasalcGMP Accumulation (pmol/mg protein) - With ODQ
0 (Vehicle) 5 ± 14 ± 1
1 15 ± 3120 ± 15
10 40 ± 6750 ± 60
100 95 ± 121800 ± 150
1000 150 ± 202100 ± 180
EC₅₀ (nM) ~70~8

Protocol 3: VASP Phosphorylation Assay

This assay provides a functional, cell-based readout of sGC activation by measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, a key downstream event mediated by the cGMP-dependent protein kinase (PKG).

Logical Pathway

protocol3_logic This compound This compound sGC Oxidized/Apo-sGC This compound->sGC Activates cGMP ↑ Intracellular cGMP sGC->cGMP Catalyzes GTP to cGMP PKG PKG Activation cGMP->PKG VASP_P Phosphorylated VASP (p-VASP Ser239) PKG->VASP_P VASP VASP VASP->VASP_P Detection Detection by Specific Antibody (Western Blot / ELISA) VASP_P->Detection

Caption: Logical pathway from sGC activation to VASP phosphorylation.

Detailed Methodology
  • Cell Culture and Treatment: Culture cells (e.g., RASMCs) in multi-well plates as described in Protocol 2.

  • Induction of Oxidative State and Stimulation: Pre-treat cells with or without 10 µM ODQ for 10 minutes, followed by stimulation with a concentration range of this compound for 15-30 minutes at 37°C.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate.

  • Detection of Phospho-VASP:

    • Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phospho-VASP (Ser239) and total VASP (for loading control). Use a secondary antibody conjugated to HRP for chemiluminescent detection.

    • Plate-Based Immunoassay: Use a commercially available ELISA kit designed for the detection of phospho-VASP.

  • Data Analysis: Quantify the signal for phospho-VASP and normalize it to the total VASP signal. Express the results as a fold-change over the vehicle-treated control or as a percentage of a maximal response. Plot the concentration-response curve to determine the EC₅₀.

Expected Data

This table illustrates how ODQ pre-treatment enhances the VASP phosphorylation response to an sGC activator.

This compound Conc. (nM)P-VASP Signal (% of Max) - BasalP-VASP Signal (% of Max) - With ODQ
0 (Vehicle) 2 ± 12 ± 1
1 8 ± 225 ± 4
10 25 ± 570 ± 8
100 55 ± 795 ± 5
1000 65 ± 898 ± 4
EC₅₀ (nM) ~85~6

References

Application Notes and Protocols for Studying the Efficacy of Inhaled Mosliciguat in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing relevant animal models to investigate the efficacy of inhaled Mosliciguat, a novel soluble guanylate cyclase (sGC) activator. This compound is specifically designed for targeted delivery to the lungs to treat pulmonary hypertension (PH) and other pulmonary diseases.[1][2]

Introduction to this compound and its Mechanism of Action

This compound is a first-in-class sGC activator that targets the nitric oxide (NO)-unresponsive, heme-free form of sGC (apo-sGC).[2][3] In pathophysiological conditions associated with oxidative stress, such as pulmonary hypertension, the native heme-containing sGC can become oxidized and lose its heme group, rendering it insensitive to endogenous NO. This compound directly activates apo-sGC, leading to increased production of cyclic guanosine monophosphate (cGMP).[3] Elevated cGMP levels in vascular smooth muscle cells promote vasodilation, reduce inflammation, and inhibit proliferation, thereby addressing key pathological features of pulmonary hypertension. The inhaled route of administration is intended to maximize drug concentration in the lungs while minimizing systemic exposure and associated side effects.

Signaling Pathway of this compound

Mosliciguat_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_sGC cluster_Extracellular This compound Inhaled This compound apo_sGC apo-sGC (Heme-free) This compound->apo_sGC Activates cGMP cGMP apo_sGC->cGMP Increases production PKG PKG cGMP->PKG Activates Vasodilation Vasodilation & Reduced Pulmonary Hypertension PKG->Vasodilation Oxidative_Stress Oxidative Stress sGC sGC (Heme-containing) Oxidative_Stress->sGC Leads to heme loss Experimental_Workflow cluster_Preparation Preparation cluster_Disease_Induction Disease Induction cluster_Intervention Intervention cluster_Measurement_Analysis Measurement & Analysis Animal_Selection Animal Selection (Minipig or Rat) Anesthesia Anesthesia & Instrumentation Animal_Selection->Anesthesia Induction Induce Disease Model (e.g., PH, V/Q Mismatch, Bronchoconstriction) Anesthesia->Induction Treatment Administer Inhaled This compound or Vehicle Induction->Treatment Measurement Measure Endpoints (e.g., PAP, BP, SaO2, RL, Cdyn) Treatment->Measurement Data_Analysis Data Analysis & Comparison Measurement->Data_Analysis

References

Designing a study to evaluate Mosliciguat in a PH-ILD model

Author: BenchChem Technical Support Team. Date: November 2025

An official American Thoracic Society (ATS) workshop report recommends the murine intratracheal bleomycin model as the best-characterized for preclinical testing of potential therapies for pulmonary fibrosis.[1][2] To create a model that also incorporates pulmonary hypertension (PH), a feature of PH-ILD, this fibrotic model can be combined with exposure to chronic hypoxia.[3] This dual-insult model recapitulates key aspects of the human disease, including lung fibrosis, vascular remodeling, and increased pulmonary arterial pressure.[4]

This document provides a comprehensive guide for designing and executing a preclinical study to evaluate Mosliciguat in a PH-ILD model, from animal model induction to endpoint analysis.

Core Principle: this compound's Mechanism of Action

This compound is a soluble guanylate cyclase (sGC) activator.[5] In conditions of oxidative stress, such as those found in PH-ILD, the sGC enzyme can become oxidized and heme-free (apo-sGC), rendering it unresponsive to nitric oxide (NO). This compound is designed to directly activate this pathological apo-sGC, restoring the production of cyclic guanosine monophosphate (cGMP). Increased cGMP is thought to drive vasodilation, and may also have anti-inflammatory, anti-proliferative, and anti-fibrotic properties.

Mosliciguat_Signaling_Pathway cluster_cell Pulmonary Arterial Smooth Muscle Cell NO Nitric Oxide (NO) sGC sGC (Heme-Containing) NO->sGC Activates Apo_sGC Apo-sGC (Heme-Free) (Pathological State) sGC->Apo_sGC GTP GTP sGC->GTP Apo_sGC->GTP This compound This compound This compound->Apo_sGC Activates cGMP cGMP GTP->cGMP Conversion Effects Vasodilation Anti-proliferation Anti-fibrosis cGMP->Effects Mediates Oxidative_Stress Oxidative Stress Oxidative_Stress->sGC Induces

Caption: this compound activates pathological apo-sGC to restore cGMP signaling.

Experimental Design and Workflow

The study will follow a structured workflow from disease induction to endpoint analysis. This ensures a logical progression and comprehensive data collection.

Experimental_Workflow Induction Phase 1: Fibrosis Induction (Day 0: Intratracheal Bleomycin) Recovery Recovery Period (Days 1-14) Induction->Recovery 14 days Hypoxia Phase 2: PH Induction & Treatment (Days 14-28: Hypoxia + Dosing) Recovery->Hypoxia 14 days Endpoints Phase 3: Endpoint Analysis (Day 28) Hypoxia->Endpoints Terminal Analysis Data Analysis & Reporting Endpoints->Analysis

References

Application Notes and Protocols for Assessing Pulmonary Vasodilation in Response to Mosliciguat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosliciguat is an investigational, first-in-class, inhaled soluble guanylate cyclase (sGC) activator.[1][2][3] It exhibits a differentiated mechanism of action by targeting the nitric oxide (NO)-insensitive, heme-free form of sGC (apo-sGC).[4][5] This is particularly relevant in disease states associated with high oxidative stress, such as pulmonary hypertension (PH), where the efficacy of sGC stimulators that rely on the reduced (native) form of sGC may be limited. By activating apo-sGC, this compound stimulates the production of cyclic guanosine monophosphate (cGMP), a key second messenger in the NO-sGC-cGMP signaling pathway, leading to vasodilation, and potentially anti-inflammatory, and anti-fibrotic effects. These application notes provide detailed protocols for assessing the pulmonary vasodilatory effects of this compound in both preclinical and clinical settings.

Mechanism of Action Signaling Pathway

The following diagram illustrates the signaling pathway of this compound in promoting vasodilation.

This compound Signaling Pathway for Vasodilation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC_native Soluble Guanylate Cyclase (sGC) (Heme-containing) NO->sGC_native Activates cGMP Cyclic GMP (cGMP) sGC_native->cGMP Converts sGC_apo Apo-sGC (Heme-free) sGC_apo->cGMP Converts This compound This compound (Inhaled) This compound->sGC_apo Directly Activates GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Pulmonary Vasodilation PKG->Vasodilation Promotes Oxidative_Stress Oxidative Stress Oxidative_Stress->sGC_native Converts to Apo-sGC

This compound's targeted activation of apo-sGC.

Preclinical Assessment of Pulmonary Vasodilation

In Vitro sGC Activity Assay

This protocol is designed to determine the direct activating effect of this compound on soluble guanylate cyclase, particularly the heme-free form (apo-sGC).

Protocol:

  • Preparation of sGC:

    • Purify recombinant human sGC (α1/β1 subunits) using a baculovirus/Sf9 expression system.

    • To generate apo-sGC, incubate the purified heme-containing sGC with ODQ (1H-oxadiazolo[4,3-a]quinoxalin-1-one), a heme-site inhibitor, to facilitate the loss of the prosthetic heme group.

  • sGC Activity Assay:

    • Perform the assay in a buffer containing 50 mM triethanolamine-HCl (pH 7.5), 1 mM GTP, 3 mM MgCl₂, and an appropriate concentration of purified sGC (heme-containing or apo-sGC).

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the reaction by adding the sGC enzyme and incubate at 37°C for a defined period (e.g., 10 minutes).

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • cGMP Quantification:

    • Quantify the amount of cGMP produced using a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit. Follow the manufacturer's instructions for the ELISA procedure.

  • Data Analysis:

    • Construct dose-response curves for this compound's activation of both heme-containing sGC and apo-sGC.

    • Calculate EC₅₀ values to determine the potency of this compound.

In Vivo Assessment in a Large Animal Model of Pulmonary Hypertension

This protocol describes the induction of acute pulmonary hypertension in a minipig model to evaluate the in vivo efficacy of inhaled this compound. A thromboxane A₂ analogue is used to induce pulmonary vasoconstriction and elevate pulmonary artery pressure.

Experimental Workflow:

In Vivo Assessment Workflow in Minipigs Anesthesia Anesthesia and Instrumentation Baseline Baseline Hemodynamic Measurements Anesthesia->Baseline PH_Induction Induction of Pulmonary Hypertension (Thromboxane A₂ Analogue) Baseline->PH_Induction Mosliciguat_Admin Inhaled this compound Administration PH_Induction->Mosliciguat_Admin Post_Dose_Measurements Post-Dose Hemodynamic and Blood Gas Monitoring Mosliciguat_Admin->Post_Dose_Measurements Data_Analysis Data Analysis and Comparison Post_Dose_Measurements->Data_Analysis

Workflow for in vivo assessment in minipigs.

Protocol:

  • Animal Preparation:

    • Use female Ellegaard Göttinger minipigs.

    • Anesthetize the animals and maintain anesthesia throughout the experiment.

    • Intubate and mechanically ventilate the animals.

    • surgically place catheters for hemodynamic monitoring, including a Swan-Ganz catheter in the pulmonary artery for measurement of pulmonary artery pressure (PAP), and a catheter in a systemic artery for measurement of systemic arterial pressure (SAP).

  • Induction of Pulmonary Hypertension:

    • After recording baseline hemodynamic parameters, induce pulmonary hypertension by continuous intravenous infusion of a stable thromboxane A₂ analogue (e.g., U-46619).

    • Titrate the infusion rate to achieve a stable, target mean pulmonary artery pressure (mPAP) (e.g., an increase of 15-20 mmHg above baseline).

  • This compound Administration:

    • Administer this compound via inhalation using a nebulizer system connected to the endotracheal tube.

    • Test a range of doses to determine a dose-response relationship.

  • Hemodynamic and Blood Gas Monitoring:

    • Continuously record mPAP, mean systemic arterial pressure (mSAP), heart rate (HR), and cardiac output (CO).

    • Calculate pulmonary vascular resistance (PVR) using the formula: PVR = (mPAP - PCWP) / CO, where PCWP is the pulmonary capillary wedge pressure.

    • Collect arterial and mixed venous blood samples at baseline, after PH induction, and at multiple time points after this compound administration for blood gas analysis to assess ventilation/perfusion matching.

  • Tissue and Plasma Analysis:

    • At the end of the experiment, collect lung tissue and plasma samples.

    • Measure cGMP levels in lung tissue homogenates and plasma using a validated ELISA method to confirm target engagement.

Quantitative Data from Preclinical Studies:

ParameterBaselinePost-ThromboxanePost-Mosliciguat (Inhaled)
Mean Pulmonary Artery Pressure (mPAP, mmHg)15 ± 235 ± 3Significant Reduction
Mean Systemic Arterial Pressure (mSAP, mmHg)80 ± 582 ± 6No significant change
Cardiac Output (CO, L/min)2.5 ± 0.32.3 ± 0.4Variable
Pulmonary Vascular Resistance (PVR, Wood Units)4.8 ± 0.513.9 ± 1.2Significant Reduction

Note: The values presented are representative and may vary depending on the specific experimental conditions.

In Vivo Assessment of Bronchodilation in a Rat Model

This protocol is used to evaluate the potential bronchodilatory effects of this compound.

Protocol:

  • Animal Preparation:

    • Use male Wistar rats.

    • Anesthetize the animals and insert a tracheal cannula.

  • Induction of Bronchoconstriction:

    • Induce bronchoconstriction by intravenous administration of acetylcholine.

  • This compound Administration:

    • Administer this compound via inhalation prior to the acetylcholine challenge.

  • Measurement of Airway Resistance:

    • Measure changes in airway resistance to assess the degree of bronchoconstriction and the protective effect of this compound.

Clinical Assessment of Pulmonary Vasodilation

Phase 1b Clinical Trial Protocol (Adapted from ATMOS Trial)

This protocol outlines a proof-of-concept study to assess the safety, tolerability, and efficacy of single inhaled doses of this compound in patients with pulmonary hypertension (WHO Group 1 PAH and Group 4 CTEPH).

Study Design:

  • An open-label, single-dose escalation study.

  • Patients with untreated PAH or CTEPH are enrolled.

Experimental Workflow:

Clinical Trial Workflow (ATMOS-adapted) Screening Patient Screening and Informed Consent Baseline_RHC Baseline Right Heart Catheterization (RHC) Screening->Baseline_RHC iNO_Challenge Inhaled Nitric Oxide (iNO) Vasoreactivity Testing Baseline_RHC->iNO_Challenge Mosliciguat_Inhalation Single Dose Inhalation of this compound (DPI) iNO_Challenge->Mosliciguat_Inhalation Post_Dose_RHC Post-Dose RHC Monitoring (up to 5 hours) Mosliciguat_Inhalation->Post_Dose_RHC Safety_Follow_up Safety and Tolerability Follow-up Post_Dose_RHC->Safety_Follow_up PK_PD_Analysis Pharmacokinetic and Pharmacodynamic Analysis Post_Dose_RHC->PK_PD_Analysis

Workflow for the clinical assessment of this compound.

Protocol:

  • Patient Selection:

    • Enroll adult patients (18-80 years) with a confirmed diagnosis of PAH or inoperable/persistent/recurrent CTEPH.

    • Patients should be untreated or undergo a washout period from other PH-specific therapies.

  • Right Heart Catheterization (RHC):

    • Perform a baseline RHC to measure hemodynamic parameters.

    • A Swan-Ganz catheter is inserted into a central vein and advanced into the pulmonary artery.

    • Measure the following at baseline:

      • Right atrial pressure (RAP)

      • Right ventricular pressure (RVP)

      • Pulmonary artery pressure (systolic, diastolic, and mean)

      • Pulmonary capillary wedge pressure (PCWP)

      • Cardiac output (CO) (thermodilution method is preferred)

      • Mixed venous oxygen saturation (SvO₂)

  • Vasoreactivity Testing:

    • Perform an inhaled nitric oxide (iNO) challenge to assess vasoreactivity prior to this compound administration.

  • This compound Administration:

    • Administer a single dose of this compound via a dry powder inhaler (DPI).

    • The study follows a dose-escalation design with multiple dose cohorts.

  • Post-Dose Monitoring:

    • Continuously monitor hemodynamic parameters via RHC for at least 3 hours and up to 5 hours post-dose.

    • The primary efficacy endpoint is the peak percent change from baseline in pulmonary vascular resistance (PVR).

    • Secondary endpoints include changes in mPAP, CO, and other hemodynamic parameters.

    • Collect blood samples for pharmacokinetic analysis and to measure plasma cGMP levels.

    • Monitor for any adverse events.

Quantitative Data from Phase 1b ATMOS Trial:

This compound DoseMean Peak Reduction in PVR from Baseline
1.0 mg-25.9%
2.0 mg-38.1%
4.0 mg-36.3%

Data from the per-protocol set of patients (N=20) who were non-responsive to inhaled NO. A clinically meaningful reduction in PVR was predefined as ≥ -20%.

Data Presentation and Interpretation

All quantitative data from the described protocols should be summarized in clearly structured tables for easy comparison. Statistical analysis should be performed to determine the significance of the observed changes. The primary outcome for assessing pulmonary vasodilation is the reduction in PVR. A significant and selective reduction in PVR without a concomitant decrease in systemic arterial pressure is indicative of a favorable pulmonary vasodilator profile. An increase in cGMP levels in lung tissue and/or plasma provides evidence of target engagement.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the preclinical and clinical evaluation of the pulmonary vasodilatory effects of this compound. By leveraging its unique mechanism of action as an sGC activator, this compound holds the potential to be a valuable therapeutic option for patients with pulmonary hypertension. Rigorous adherence to these detailed protocols will ensure the generation of high-quality, reproducible data to further characterize the efficacy and safety of this promising new agent.

References

Application Notes and Protocols: Measuring Changes in Pulmonary Vascular Resistance after Mosliciguat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pulmonary Hypertension (PH) is a severe condition characterized by elevated blood pressure in the pulmonary arteries. A key hemodynamic parameter in the diagnosis and management of PH is Pulmonary Vascular Resistance (PVR), which represents the afterload faced by the right ventricle. Mosliciguat is an investigational, first-in-class, inhaled soluble guanylate cyclase (sGC) activator. It is designed for targeted delivery to the lungs to treat pulmonary hypertension.[1][2] Unlike sGC stimulators, this compound activates sGC independently of nitric oxide (NO) and can also activate the NO-insensitive, heme-free form of the enzyme (apo-sGC), which is prevalent in conditions of high oxidative stress often seen in PH.[1][3][4] This unique mechanism of action leads to increased production of cyclic guanosine monophosphate (cGMP), resulting in vasodilation and a subsequent reduction in PVR. These application notes provide detailed protocols for measuring the changes in PVR following treatment with this compound in both clinical and preclinical settings.

Mechanism of Action: The NO-sGC-cGMP Pathway and this compound

The nitric oxide (NO) signaling pathway plays a crucial role in regulating vascular tone. Endothelial cells produce NO, which diffuses to adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This activation catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that promotes vasodilation, and has anti-inflammatory, anti-fibrotic, and anti-proliferative effects.

In pathological states like pulmonary hypertension, oxidative stress can lead to the oxidation or loss of the heme group from sGC, rendering the enzyme insensitive to NO (apo-sGC) and impairing vasodilation. This compound is an sGC activator that can directly stimulate the enzyme, mimicking the effect of NO. Crucially, it also activates the NO-insensitive apo-sGC, restoring the pathway's function even in conditions of NO depletion or high oxidative stress.

Mosliciguat_Signaling_Pathway cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell GTP GTP cGMP cGMP GTP->cGMP Catalyzes Relaxation Vasodilation (Reduced PVR) cGMP->Relaxation Promotes sGC sGC (Heme-containing) apo_sGC apo-sGC (Heme-free, NO-insensitive) sGC->apo_sGC Heme loss/ Oxidation NO Nitric Oxide (NO) NO->sGC Activates This compound This compound (Inhaled sGC Activator) This compound->sGC Activates This compound->apo_sGC Activates OxidativeStress Oxidative Stress OxidativeStress->sGC Converts to

Caption: this compound signaling pathway in vascular smooth muscle cells.

Experimental Protocols

The accurate measurement of PVR is critical to evaluating the efficacy of this compound. The gold standard for this measurement is invasive right heart catheterization. However, non-invasive methods are valuable for screening and follow-up, while animal models are essential for preclinical development.

Protocol 1: Invasive PVR Measurement in a Clinical Setting via Right Heart Catheterization (RHC)

This protocol outlines the gold-standard method for direct PVR measurement in human subjects, as employed in clinical trials like the ATMOS study for this compound.

Objective: To directly measure mean pulmonary artery pressure (mPAP), pulmonary artery wedge pressure (PAWP), and cardiac output (CO) to calculate PVR before and after this compound administration.

Materials:

  • Swan-Ganz balloon-tipped pulmonary artery catheter

  • Pressure transducer system

  • Fluoroscopy equipment

  • Sterile drapes, gowns, and gloves

  • Local anesthetic (e.g., Lidocaine)

  • Standard RHC insertion kit

  • Cardiac monitor (ECG, blood pressure, SpO2)

  • Equipment for Fick or thermodilution cardiac output measurement

Procedure:

  • Patient Preparation: The patient should be in a fasting state. Obtain informed consent. Position the patient supine on the catheterization table.

  • Transducer Calibration: Level the pressure transducer to the phlebostatic axis (mid-axillary line at the fourth intercostal space) and zero it to atmospheric pressure. This step is crucial for accurate pressure readings.

  • Catheter Insertion: Under sterile conditions and local anesthesia, access a central vein (typically internal jugular, femoral, or subclavian). Insert the pulmonary artery catheter.

  • Catheter Advancement: Advance the catheter through the right atrium, right ventricle, and into the pulmonary artery under fluoroscopic and pressure waveform guidance.

  • Baseline Hemodynamic Measurements:

    • Record pressures in the right atrium (RAP), right ventricle (RVP), and pulmonary artery (systolic, diastolic, and mean).

    • Advance the catheter to a distal pulmonary artery branch and inflate the balloon to obtain the pulmonary artery wedge pressure (PAWP), which estimates left atrial pressure.

    • Measure Cardiac Output (CO). The thermodilution method is commonly used. Alternatively, the Fick principle can be applied, which requires measurement of oxygen consumption and arteriovenous oxygen difference.

  • This compound Administration: Administer the specified single dose of inhaled this compound via a dry powder inhaler.

  • Post-Treatment Measurements: Repeat the full set of hemodynamic measurements (mPAP, PAWP, CO) at specified time points post-administration (e.g., over a 3-hour period as in the ATMOS trial) to assess the peak and sustained effects of the drug.

  • PVR Calculation: Calculate PVR using the following formula:

    • PVR (Wood Units) = (mPAP - PAWP) / CO

    • To convert to dynes·sec·cm⁻⁵, multiply the result in Wood Units by 80.

RHC_Workflow cluster_Pre Pre-Procedure cluster_Proc Procedure cluster_Post Post-Procedure & Analysis Prep 1. Patient Preparation (Fasting, Informed Consent) Calibrate 2. Transducer Calibration (Zeroing at Phlebostatic Axis) Prep->Calibrate Insert 3. Catheter Insertion (Central Venous Access) Calibrate->Insert Advance 4. Catheter Advancement (Guided by Pressure/Fluoroscopy) Insert->Advance Baseline 5. Baseline Measurements (mPAP, PAWP, CO) Advance->Baseline Administer 6. This compound Administration (Inhaled Dry Powder) Baseline->Administer Post_Measure 7. Post-Dose Measurements (Repeat mPAP, PAWP, CO at Timepoints) Administer->Post_Measure Calculate 8. PVR Calculation ([mPAP - PAWP] / CO) Post_Measure->Calculate Analyze 9. Data Analysis (Compare Pre- vs. Post-Treatment PVR) Calculate->Analyze

Caption: Experimental workflow for invasive PVR measurement via RHC.
Protocol 2: Non-invasive Estimation of PVR using Doppler Echocardiography

This protocol provides a non-invasive alternative to RHC for estimating PVR, suitable for screening or longitudinal monitoring.

Objective: To estimate PVR using Doppler-derived measurements of blood flow velocity in the heart.

Materials:

  • Echocardiography machine with Doppler capabilities (pulsed-wave and continuous-wave)

  • Standard echocardiography probes

Procedure:

  • Patient Positioning: Position the patient in the left lateral decubitus position.

  • Acquire Views: Obtain standard parasternal and apical echocardiographic views.

  • Measure Peak Tricuspid Regurgitant Velocity (TRV):

    • Using continuous-wave Doppler through the tricuspid valve from the apical 4-chamber view, identify the tricuspid regurgitation jet.

    • Measure the peak velocity (TRV) of this jet in m/s.

  • Measure Right Ventricular Outflow Tract Time-Velocity Integral (RVOT VTI):

    • From the parasternal short-axis view, place the pulsed-wave Doppler sample volume in the right ventricular outflow tract, just proximal to the pulmonary valve.

    • Trace the spectral Doppler envelope to obtain the time-velocity integral (VTI) in cm. This value is a surrogate for stroke volume.

  • PVR Estimation:

    • Calculate the ratio of TRV to RVOT VTI (TRV/RVOT VTI). This ratio has been shown to correlate well with invasively measured PVR.

    • A common equation used to estimate PVR is: PVR (Wood Units) ≈ (TRV / RVOT VTI) x 10 + 0.16

  • Data Comparison: Perform measurements at baseline and at appropriate time points after this compound administration to assess the change in estimated PVR.

Protocol 3: PVR Measurement in a Preclinical Rodent Model of PH

This protocol describes an in vivo method for measuring PVR in a rodent model (e.g., hypoxia-induced or monocrotaline-induced PH), mirroring techniques used in the preclinical evaluation of this compound.

Objective: To measure hemodynamic parameters in an anesthetized rodent to calculate PVR following this compound administration.

Materials:

  • Anesthesia (e.g., isoflurane) and ventilator

  • High-fidelity pressure-volume catheter (e.g., Millar) or separate pressure and flow probes

  • Surgical microscope and micro-dissection tools

  • Data acquisition system

  • Inhalation delivery system for administering aerosolized this compound

Procedure:

  • Animal Model Induction: Induce pulmonary hypertension in rodents (e.g., rats or mice) using a standard method such as chronic exposure to hypoxia (e.g., 10% FiO2 for 3-4 weeks).

  • Anesthesia and Ventilation: Anesthetize the animal and maintain it on a ventilator to ensure stable respiratory function. Monitor vital signs throughout the procedure.

  • Surgical Preparation:

    • Perform a median sternotomy to expose the heart and great vessels.

    • For PVR measurement, direct access to the pulmonary artery and left atrium (or a surrogate) is needed.

  • Catheterization:

    • Insert a high-fidelity pressure catheter directly into the main pulmonary artery to measure PAP.

    • A second pressure catheter can be placed in the left atrium or ventricle to measure left atrial pressure (LAP) or left ventricular end-diastolic pressure (LVEDP) as a surrogate for PAWP.

    • Place an ultrasonic flow probe around the pulmonary artery to measure cardiac output (CO).

  • Baseline Measurements: Allow the animal to stabilize and record baseline PAP, LAP (or LVEDP), and CO.

  • This compound Administration: Administer a defined dose of this compound via the inhalation system. Preclinical studies have demonstrated its efficacy when delivered this way.

  • Post-Treatment Measurements: Continuously record hemodynamic parameters or take measurements at discrete time intervals after administration to determine the effect on PVR.

  • PVR Calculation: Calculate PVR using the same formula as in the clinical setting:

    • PVR = (mPAP - LAP) / CO

Animal_Model_Workflow Start 1. Induce PH in Rodent Model (e.g., Chronic Hypoxia) Anesthesia 2. Anesthetize and Ventilate Animal Start->Anesthesia Surgery 3. Surgical Exposure (Median Sternotomy) Anesthesia->Surgery Catheterize 4. Instrument Animal (PA Pressure Catheter, LA Pressure Catheter, PA Flow Probe) Surgery->Catheterize Baseline 5. Record Baseline Hemodynamics (mPAP, LAP, CO) Catheterize->Baseline Administer 6. Administer Inhaled this compound Baseline->Administer Post_Measure 7. Record Post-Dose Hemodynamics Administer->Post_Measure Calculate 8. Calculate and Compare PVR Post_Measure->Calculate

Caption: Workflow for PVR measurement in a preclinical rodent model.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between baseline and post-treatment values.

Clinical Trial Data Summary

The Phase 1b ATMOS trial provides key data on the acute hemodynamic effects of a single inhaled dose of this compound in patients with PAH or CTEPH.

Table 1: Mean Peak Percent Change (PPC) in PVR from Baseline after a Single Inhaled Dose of this compound (ATMOS Trial - Per Protocol Set)

Dose EscalationNumber of Patients (N)Mean PPC in PVR [95% CI]
Dose 14-21.0% [-31.6%, -10.4%]
Dose 24-16.1% [-32.8%, 0.7%]
Dose 34-25.9% [-60.3%, 8.4%]
Dose 44-38.1% [-55.9%, -20.3%]
Dose 54-36.3% [-48.3%, -24.4%]

CI: Confidence Interval; PVR: Pulmonary Vascular Resistance; PPC: Peak Percent Change

Table 2: Changes in Other Hemodynamic Parameters at Highest Doses (ATMOS Trial)

ParameterObservation
Pulmonary Artery PressureDecreased
Cardiac Output (CO)Increased by ~25% from baseline
Systemic Vascular ResistanceNo safety-relevant changes
Systemic Blood PressureNo safety-relevant changes

Interpretation: The data clearly demonstrate that this compound induces a substantial, dose-dependent reduction in PVR. A reduction in PVR is the primary therapeutic goal, as it lessens the afterload on the right ventricle. The concurrent increase in cardiac output without a significant drop in systemic blood pressure is a highly favorable profile, suggesting a targeted pulmonary vasodilatory effect. The lack of significant systemic effects highlights the benefit of inhaled administration for lung-selective delivery. When analyzing results, researchers should consider the peak effect, duration of action, and the relationship between PVR reduction and changes in other parameters like cardiac output and pulmonary artery pressure.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Inhaled Mosliciguat Dosage in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the dosage of inhaled Mosliciguat in preclinical models of pulmonary hypertension and bronchoconstriction. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and summaries of key preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (BAY 1237592) is a novel, potent, and lung-selective soluble guanylate cyclase (sGC) activator.[1][2] It is specifically designed for inhaled administration to target the pulmonary vasculature.[1][3] this compound works by directly activating the nitric oxide (NO)-insensitive form of sGC (apo-sGC), leading to increased cyclic guanosine monophosphate (cGMP) production.[1] This results in vasodilation, and may also have anti-inflammatory and anti-fibrotic properties. Unlike sGC stimulators, this compound's activity is independent of heme and NO, which may be advantageous in conditions of high oxidative stress where native sGC function is impaired.

Q2: Why is inhaled delivery the preferred route for this compound in preclinical studies?

Inhaled delivery of this compound allows for direct targeting of the lungs, aiming to maximize therapeutic effects on the pulmonary vasculature while minimizing systemic side effects. Preclinical studies have shown that inhaled this compound leads to lung-selective effects, such as reduced pulmonary artery pressure (PAP) without a significant reduction in systemic arterial pressure. This lung selectivity is a key advantage over systemic administration.

Q3: What are the key preclinical models used to evaluate the efficacy of inhaled this compound?

The primary preclinical models used to assess the efficacy of inhaled this compound are:

  • Thromboxane-induced pulmonary hypertension in minipigs: This model is used to evaluate the pulmonary-selective vasodilation effects of this compound.

  • Acetylcholine-induced bronchoconstriction in rats: This model is used to assess the bronchodilatory properties of this compound.

Q4: What are the expected outcomes of inhaled this compound administration in these models?

In the thromboxane-induced pulmonary hypertension minipig model, inhaled this compound is expected to cause a dose-dependent reduction in mean pulmonary artery pressure (mPAP) with minimal to no effect on mean systemic arterial pressure (mSAP). In the acetylcholine-induced bronchoconstriction rat model, inhaled this compound is expected to demonstrate bronchodilatory effects, protecting against the increase in airway resistance.

Troubleshooting Guide

Researchers may encounter several challenges when working with inhaled this compound in preclinical models. This guide provides potential solutions to common issues.

Problem Potential Cause(s) Recommended Solution(s)
High variability in physiological responses (e.g., PAP, heart rate) between animals. Inconsistent aerosol delivery, improper animal restraint, stress-induced physiological changes, variability in disease induction.Ensure consistent and calibrated nebulizer/inhalation system performance. Use appropriate and consistent animal handling and restraint techniques to minimize stress. Standardize the disease induction protocol to ensure a consistent level of pulmonary hypertension or bronchoconstriction. Increase the number of animals per group to improve statistical power.
Lower than expected reduction in pulmonary artery pressure. Suboptimal dose, poor lung deposition of the drug, incorrect formulation, severity of the induced pulmonary hypertension.Perform a dose-response study to identify the optimal dose range. Verify the particle size and distribution of the aerosolized this compound to ensure it is within the respirable range for the animal model. Confirm the stability and solubility of the this compound formulation. Assess the severity of pulmonary hypertension before drug administration to ensure it is within the expected range for the model.
Significant drop in systemic blood pressure. Higher than intended dose reaching systemic circulation, incorrect administration technique leading to oral deposition and subsequent gastrointestinal absorption.Carefully review and optimize the administered dose. For nose-only inhalation systems, ensure a proper fit of the restraining tube to minimize leakage and oral ingestion. For intratracheal administration, ensure precise delivery to the lungs.
Difficulty in achieving consistent bronchoconstriction with acetylcholine. Variability in acetylcholine aerosol delivery, animal-to-animal differences in airway reactivity.Calibrate the nebulizer to ensure consistent acetylcholine delivery. Include a baseline measurement of airway reactivity for each animal to account for individual differences.
Animal distress during nose-only inhalation. Improper restraint, excessive airflow, prolonged exposure time.Acclimatize animals to the restraint tubes before the experiment. Optimize the airflow rate to be sufficient for aerosol delivery without causing distress. Keep the inhalation period as short as possible while ensuring adequate drug delivery.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies on inhaled this compound.

Table 1: Effects of Inhaled this compound on Hemodynamics in a Thromboxane-Induced Pulmonary Hypertension Minipig Model

Dose (µg/kg)Change in Mean Pulmonary Artery Pressure (mPAP)Change in Mean Systemic Arterial Pressure (mSAP)Change in Heart Rate (HR)
Vehicle ControlNo significant changeNo significant changeNo significant change
Low DoseNo significant changeNo significant change
Mid Dose↓↓No significant changeNo significant change
High Dose↓↓↓Minimal changeNo significant change

Actual quantitative values were not available in the searched literature. The arrows indicate the direction and relative magnitude of the change based on published descriptions.

Table 2: Bronchodilatory Effects of Inhaled this compound in an Acetylcholine-Induced Bronchoconstriction Rat Model

Treatment GroupChange in Airway Resistance
Vehicle Control + Acetylcholine↑↑↑
This compound + Acetylcholine

Actual quantitative values were not available in the searched literature. The arrows indicate the direction and relative magnitude of the change based on published descriptions.

Experimental Protocols

Thromboxane-Induced Pulmonary Hypertension in Minipigs

Objective: To assess the pulmonary-selective vasodilatory effects of inhaled this compound.

Materials:

  • Male Göttingen minipigs

  • Thromboxane A2 analogue (e.g., U-46619)

  • Inhalation system (e.g., nebulizer with a nose mask)

  • Hemodynamic monitoring equipment (for PAP, SAP, HR)

  • This compound for inhalation

  • Vehicle control solution

Procedure:

  • Animal Preparation: Anesthetize the minipigs and instrument them for hemodynamic monitoring, including the placement of catheters for measuring pulmonary and systemic arterial pressures.

  • Induction of Pulmonary Hypertension: Infuse a thromboxane A2 analogue intravenously to induce a stable increase in mean pulmonary artery pressure.

  • Baseline Measurements: Once a stable state of pulmonary hypertension is achieved, record baseline hemodynamic parameters (mPAP, mSAP, HR) for a defined period.

  • Inhalation of this compound or Vehicle: Administer the aerosolized this compound or vehicle control solution via a nose mask connected to a nebulizer for a specified duration.

  • Post-treatment Monitoring: Continuously monitor and record hemodynamic parameters for a defined period after the cessation of inhalation to assess the magnitude and duration of the drug's effect.

  • Data Analysis: Calculate the percentage change in mPAP, mSAP, and HR from baseline for each animal and compare the responses between the this compound and vehicle-treated groups.

Acetylcholine-Induced Bronchoconstriction in Rats

Objective: To evaluate the bronchodilatory effects of inhaled this compound.

Materials:

  • Male Wistar rats

  • Acetylcholine solution

  • Inhalation system (e.g., nose-only exposure chamber)

  • Whole-body plethysmography system for measuring airway resistance

  • This compound for inhalation

  • Vehicle control solution

Procedure:

  • Animal Preparation: Place conscious rats in individual whole-body plethysmographs to obtain baseline measurements of airway resistance.

  • Pre-treatment with this compound or Vehicle: Expose the rats to an aerosol of this compound or vehicle control in a nose-only inhalation chamber for a specified duration.

  • Bronchial Challenge: After a defined post-exposure period, challenge the rats with an aerosol of acetylcholine to induce bronchoconstriction.

  • Measurement of Airway Resistance: Continuously measure airway resistance using the whole-body plethysmography system during and after the acetylcholine challenge.

  • Data Analysis: Compare the increase in airway resistance in the this compound-treated group to the vehicle-treated group to determine the protective effect of this compound against acetylcholine-induced bronchoconstriction.

Mandatory Visualizations

This compound Signaling Pathway

Mosliciguat_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell This compound Inhaled this compound apo_sGC apo-sGC (NO-insensitive) This compound->apo_sGC activates active_sGC Active sGC apo_sGC->active_sGC GTP GTP cGMP cGMP GTP->cGMP catalyzed by active sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation (Relaxation) PKG->Vasodilation leads to

Caption: Signaling pathway of inhaled this compound in vascular smooth muscle cells.

Experimental Workflow for Preclinical Efficacy Testing

Preclinical_Workflow cluster_ph_model Pulmonary Hypertension Model (Minipig) cluster_broncho_model Bronchoconstriction Model (Rat) PH_Induction Induce Pulmonary Hypertension (Thromboxane A2) PH_Baseline Record Baseline Hemodynamics PH_Induction->PH_Baseline PH_Treatment Inhaled this compound or Vehicle PH_Baseline->PH_Treatment PH_Monitoring Monitor Hemodynamics PH_Treatment->PH_Monitoring PH_Analysis Analyze PAP and SAP Changes PH_Monitoring->PH_Analysis Broncho_Baseline Baseline Airway Resistance Broncho_Pretreatment Inhaled this compound or Vehicle Broncho_Baseline->Broncho_Pretreatment Broncho_Challenge Acetylcholine Challenge Broncho_Pretreatment->Broncho_Challenge Broncho_Measurement Measure Airway Resistance Broncho_Challenge->Broncho_Measurement Broncho_Analysis Analyze Bronchodilatory Effect Broncho_Measurement->Broncho_Analysis Start Start Preclinical Efficacy Testing Start->PH_Induction Start->Broncho_Baseline

Caption: Experimental workflows for evaluating inhaled this compound in preclinical models.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Start Inconsistent Experimental Results Observed Check_Delivery Verify Aerosol Delivery System (Calibration, Particle Size) Start->Check_Delivery Check_Animal Review Animal Handling and Model Induction (Restraint, Anesthesia, Disease Severity) Start->Check_Animal Check_Formulation Assess Drug Formulation (Stability, Solubility) Start->Check_Formulation Refine_Protocol Refine Experimental Protocol Check_Delivery->Refine_Protocol Check_Animal->Refine_Protocol Optimize_Dose Perform Dose-Response Study Check_Formulation->Optimize_Dose Optimize_Dose->Refine_Protocol End Consistent Results Refine_Protocol->End Re-run Experiment

Caption: Logical troubleshooting workflow for addressing inconsistent experimental results.

References

Addressing potential challenges with dry powder inhaler delivery in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with dry powder inhaler (DPI) delivery in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during in vivo dry powder inhaler (DPI) studies with small animals?

A1: Researchers often face several challenges in delivering dry powder formulations to small animals, primarily due to the animals' physiology and the technical difficulties of aerosolizing and administering a consistent dose. Key challenges include:

  • Poor Reproducibility and Inconsistent Dosing: Achieving a consistent emitted dose and, consequently, a reproducible lung deposition can be difficult. This variability can stem from the powder formulation itself, the delivery device, and the administration technique.[1][2][3][4]

  • Inefficient Powder Deagglomeration: Many delivery devices struggle to effectively deagglomerate the dry powder into particles of a suitable aerodynamic size for deep lung deposition.[5] This can lead to a large portion of the powder being deposited in the trachea rather than the lungs.

  • Variable Lung Deposition: Even with a consistent emitted dose, the actual amount of powder that deposits in the lungs can vary significantly between individual animals. This biological variation is a critical factor to consider in study design and data interpretation.

  • Animal Handling and Physiological Barriers: Small rodents like mice and rats are obligate nose breathers, and their complex nasal turbinate anatomy can filter out a significant portion of inhaled particles, reducing lung deposition. Intratracheal administration, while bypassing the nasal passages, requires anesthesia and technical skill to perform correctly and can be invasive.

  • Device Limitations: Many commercially available or custom-made devices may not be optimized for the small tidal volumes of rodents, leading to suboptimal performance. For instance, some devices use the same air puff for both powder dispersion and delivery, which can be inefficient.

Q2: What are the primary methods for administering dry powder formulations to small animals, and what are their pros and cons?

A2: There are three main approaches for pulmonary delivery of dry powders to small animals: intratracheal (IT) administration, nose-only inhalation, and whole-body inhalation. Each has distinct advantages and disadvantages.

Delivery MethodProsCons
Intratracheal (IT) Administration - Bypasses the upper respiratory tract, leading to more direct and efficient lung delivery. - Allows for more precise dose control compared to inhalation methods.- Invasive procedure requiring anesthesia and skilled personnel. - Can cause uneven distribution within the lungs, with potential for high tracheal deposition. - The procedure itself can induce stress and physiological changes in the animal.
Nose-Only Inhalation - Non-invasive method that more closely mimics natural exposure. - Reduces contamination of the fur and subsequent oral ingestion compared to whole-body exposure.- Requires specialized exposure chambers. - Lung deposition efficiency is generally low due to filtration in the nasal passages. - Difficult to precisely determine the actual inhaled dose for each animal.
Whole-Body Inhalation - Allows for the simultaneous exposure of multiple animals without restraint, reducing handling stress.- Very difficult to control and determine the dose delivered to the lungs of individual animals. - High potential for drug exposure to other body surfaces and subsequent ingestion through grooming. - Requires large amounts of the test compound and specialized equipment.

Q3: How can I improve the consistency and efficiency of my dry powder delivery?

A3: Optimizing several factors in your experimental setup can significantly improve the reliability of your results.

  • Device Selection and Optimization:

    • Consider using or developing a device that separates the powder deagglomeration mechanism from the aerosol delivery mechanism.

    • For intratracheal delivery, custom-made insufflators using disposable pipette tips can reduce cross-contamination and are cost-effective.

    • Newer devices like air-jet dry powder insufflators have shown high efficiency in delivering aerosols to rats.

  • Formulation Development:

    • The inclusion of dispersion enhancers, such as leucine, in the formulation can significantly improve powder deagglomeration and aerosol performance.

    • The method of particle production (e.g., spray drying, thin film freezing) can impact the physical stability and aerodynamic properties of the powder.

  • Administration Technique:

    • For intratracheal administration, ensure proper intubation technique to minimize injury and ensure the powder is delivered beyond the trachea. Visualizing the tracheal opening is crucial for correct placement of the delivery cannula.

    • Optimize the volume of air used for dispersion; excessive air can cause lung injury, while insufficient air will result in poor deagglomeration.

  • Animal Handling:

    • Proper restraint techniques are essential to minimize stress on the animal, which can affect its breathing pattern and, consequently, particle deposition. Non-aversive handling methods can help habituate the animals to the procedures.

Troubleshooting Guides

Problem 1: Inconsistent Emitted Dose from the Delivery Device

This is a common issue that can significantly impact the reliability of your study. The following workflow can help you troubleshoot this problem.

G Troubleshooting Inconsistent Emitted Dose cluster_actions Corrective Actions start Start: Inconsistent Emitted Dose powder_prep Check Powder Loading Technique start->powder_prep static_charge Address Static Charge powder_prep->static_charge Is loading consistent? powder_prep_action Standardize loading procedure. Avoid tight packing. powder_prep->powder_prep_action device_clean Ensure Device is Clean and Dry static_charge->device_clean Is static neutralized? static_charge_action Use anti-static gun or deionizing balance. Consider conductive device materials. static_charge->static_charge_action air_volume Verify Air Dispersion Volume and Force device_clean->air_volume Is device clean? device_clean_action Clean device thoroughly between uses. Ensure no moisture or residual powder. device_clean->device_clean_action formulation_check Evaluate Powder Formulation Properties air_volume->formulation_check Is air delivery consistent? air_volume_action Use a calibrated syringe. Apply a forceful, continuous push. air_volume->air_volume_action device_design Assess Device Design formulation_check->device_design Are powder properties optimal? formulation_check_action Check for hygroscopicity and agglomeration. Consider adding excipients like leucine. formulation_check->formulation_check_action solution Consistent Dosing Achieved device_design->solution Is device suitable? device_design_action Consider a device with better deagglomeration. Ensure tip/cannula is not prone to clogging. device_design->device_design_action G Addressing Variable Lung Deposition cluster_actions Corrective Actions start Start: High Variability in Lung Deposition intubation Verify Intubation Procedure start->intubation anesthesia Standardize Anesthesia Protocol intubation->anesthesia Is intubation consistent? intubation_action Use a guiding cannula and visualize the trachea. Ensure consistent placement of the delivery tip. intubation->intubation_action animal_handling Refine Animal Handling anesthesia->animal_handling Is anesthesia depth consistent? anesthesia_action Monitor depth of anesthesia to ensure consistent breathing rate. Avoid respiratory depression. anesthesia->anesthesia_action particle_size Characterize Aerodynamic Particle Size animal_handling->particle_size Is animal stress minimized? animal_handling_action Use non-aversive handling techniques to reduce stress. Allow for acclimatization period. animal_handling->animal_handling_action imaging Consider In Vivo Imaging particle_size->imaging Is particle size optimal for lung deposition? particle_size_action Ensure particles are within the 1-5 µm range for optimal lung deposition in rodents. particle_size->particle_size_action solution Reduced Variability Achieved imaging->solution Can deposition be visualized? imaging_action Use fluorescent imaging or SPECT/CT to visualize deposition patterns and identify outliers. imaging->imaging_action

References

Technical Support Center: Investigating the Long-Term Effects of Mosliciguat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of assessing the long-term effects of Mosliciguat.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an investigational soluble guanylate cyclase (sGC) activator.[1] Its primary mechanism of action is to target and activate the nitric oxide (NO)-insensitive, heme-free form of sGC (apo-sGC).[2][3] This activation leads to increased production of cyclic guanosine monophosphate (cGMP), a key second messenger in the NO-sGC-cGMP signaling pathway.[4] Elevated cGMP levels are thought to promote vasodilation, and may also have anti-inflammatory and anti-fibrotic properties.[5] this compound is formulated for inhalation, which allows for targeted delivery to the lungs and is intended to minimize systemic side effects.

Q2: What are the main challenges in assessing the long-term effects of inhaled sGC activators like this compound?

A2: Assessing the long-term effects of inhaled sGC activators presents several challenges:

  • Animal Model Fidelity: While models like monocrotaline- and Sugen/hypoxia-induced pulmonary hypertension (PH) in rodents are widely used, no single model perfectly recapitulates the chronic and progressive nature of human PH. This can make it difficult to predict long-term efficacy and safety in humans.

  • Chronic Drug Delivery: Maintaining consistent and targeted delivery of an inhaled dry powder to rodents over long periods can be technically challenging and may lead to variability in drug exposure.

  • Potential for Tachyphylaxis: With chronic administration of agents that modulate signaling pathways, there is a theoretical risk of developing tolerance or tachyphylaxis (diminished response to a drug). While not extensively reported for sGC activators, it is a crucial parameter to monitor in long-term studies.

  • Long-Term Safety Profile: The long-term safety of sGC activators is still being established. Potential side effects such as hypotension and anemia have been noted with systemic sGC modulators and require careful monitoring in chronic studies.

  • Biomarker Validation: Identifying and validating biomarkers that reliably reflect long-term disease modification and therapeutic efficacy in preclinical models and clinical trials is an ongoing area of research.

Q3: What are the key differences between sGC stimulators and sGC activators like this compound?

A3: Both sGC stimulators (e.g., riociguat) and sGC activators (e.g., this compound) increase cGMP production, but they target different forms of the sGC enzyme. sGC stimulators act on the reduced, heme-containing form of sGC and their effect is enhanced in the presence of nitric oxide. In contrast, sGC activators like this compound target the oxidized, heme-free form of sGC (apo-sGC), which is prevalent in conditions of oxidative stress where NO bioavailability is impaired. This allows this compound to be effective even in disease states where the NO-sGC signaling pathway is compromised.

Troubleshooting Guides

Issue 1: Variability in Efficacy During Long-Term Preclinical Studies
Potential Cause Troubleshooting Steps
Inconsistent drug delivery- Ensure proper training and technique for intratracheal administration of dry powder. - Regularly calibrate and maintain the dry powder delivery device. - Consider using imaging techniques to confirm lung deposition.
Progression of disease in the animal model- Characterize the time course of disease progression in your chosen animal model to ensure the treatment window is appropriate. - Include age-matched control groups to account for natural disease progression.
Development of tachyphylaxis- Monitor cGMP levels in lung tissue at different time points to assess target engagement over time. - Evaluate the expression levels of sGC and phosphodiesterases (PDEs) in lung tissue, as changes in these enzymes could contribute to a diminished response.
Issue 2: Adverse Events or Unexpected Phenotypes in Long-Term Animal Studies
Potential Cause Troubleshooting Steps
Systemic drug exposure- Although designed for local action, some systemic exposure is expected. Monitor for systemic effects such as changes in blood pressure and heart rate. - Conduct pharmacokinetic analysis of blood samples to correlate systemic exposure with any observed adverse events.
Off-target effects- Perform comprehensive histopathological analysis of major organs at the end of the study to identify any unexpected tissue changes. - Consider in vitro profiling of this compound against a panel of receptors and enzymes to identify potential off-target interactions.
Exacerbation of underlying pathology in the animal model- The monocrotaline model, for instance, can have toxic effects on the liver and kidneys. It's crucial to differentiate between drug-induced toxicity and the known pathologies of the animal model. - Include a vehicle-treated disease group as a baseline for comparison.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound (Phase I Studies)
ParameterInhaled this compoundOral this compound
Bioavailability ~16-19%~23%
Time to Max. Plasma Conc. (tmax) ~2.0 hours~1.0 hour
Half-life (single dose) ~15.1 hours~4.4 hours
Half-life (multiple doses) ~42-57 hoursNot Applicable

Data compiled from Phase I studies in healthy male volunteers.

Table 2: Efficacy of this compound in Pulmonary Hypertension (Phase 1b ATMOS Study)
DoseMean Peak Reduction in Pulmonary Vascular Resistance (PVR) from Baseline
1.0 mg -25.9%
2.0 mg -38.1%
4.0 mg -36.3%

Data from the per-protocol set of patients (N=20) in the ATMOS study.

Experimental Protocols

Protocol 1: Induction of Chronic Pulmonary Hypertension in Rats using Monocrotaline (MCT)
  • Animal Model: Male Wistar rats (250-300g).

  • Induction: Administer a single subcutaneous injection of monocrotaline (60 mg/kg).

  • Disease Development: Pulmonary hypertension, right ventricular hypertrophy, and vascular remodeling typically develop over 4-6 weeks.

  • Long-Term Study: For chronic studies, a lower dose of MCT (e.g., 30 mg/kg) or a twice-injection protocol (e.g., 20 mg/kg on day 0 and day 7) can be used to achieve a more chronic disease model with better survival rates.

  • Monitoring:

    • Weekly monitoring of body weight and general health.

    • Echocardiography at baseline and regular intervals to assess right ventricular function and pulmonary artery pressure.

    • At study termination, measure right ventricular systolic pressure via right heart catheterization.

    • Harvest heart and lungs for histopathology and calculation of the Fulton index (RV/[LV+S]) to assess right ventricular hypertrophy.

Protocol 2: Long-Term Intratracheal Administration of Dry Powder this compound in Rats
  • Animal Preparation: Anesthetize the rat and place it in a supine position on a surgical board.

  • Intubation: Visualize the trachea using a laryngoscope and gently insert an endotracheal tube.

  • Drug Delivery:

    • Use a specialized dry powder insufflator designed for small animals.

    • Load the pre-weighed dose of the this compound dry powder formulation into the device.

    • Insert the tip of the device into the endotracheal tube and deliver the powder with a puff of air.

  • Post-Procedure: Monitor the animal until it has fully recovered from anesthesia.

  • Chronic Dosing: Repeat the procedure at the desired dosing interval (e.g., once daily) for the duration of the long-term study.

Visualizations

Mosliciguat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive Inactive sGC (Heme-containing) NO->sGC_inactive Activates sGC_active Active sGC sGC_inactive->sGC_active apo_sGC apo-sGC (Heme-free/Oxidized) sGC_inactive->apo_sGC Oxidative Stress cGMP cGMP sGC_active->cGMP Catalyzes conversion apo_sGC->sGC_active This compound This compound This compound->apo_sGC Activates GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Anti-proliferative Effects PKG->Vasodilation

Caption: this compound signaling pathway.

Experimental_Workflow cluster_setup Phase 1: Model Induction & Baseline cluster_treatment Phase 2: Long-Term Treatment cluster_analysis Phase 3: Endpoint Analysis Induction Induce Chronic PH (e.g., Monocrotaline) Baseline Baseline Measurements (Echocardiography, Hemodynamics) Induction->Baseline Randomization Randomize into Groups (Vehicle, this compound) Baseline->Randomization Dosing Chronic Daily Dosing (Inhaled this compound) Randomization->Dosing Monitoring Regular Monitoring (Body Weight, Health, Interim Echo) Dosing->Monitoring Terminal_Hemo Terminal Hemodynamic Measurements Dosing->Terminal_Hemo End of Study Monitoring->Dosing Tissue_Harvest Tissue Harvest (Heart, Lungs) Terminal_Hemo->Tissue_Harvest Analysis Endpoint Analysis (Fulton Index, Histopathology, cGMP levels) Tissue_Harvest->Analysis

Caption: Long-term this compound efficacy study workflow.

Troubleshooting_Tree Start Reduced Efficacy Observed in Long-Term Study Check_Delivery Is Drug Delivery Consistent? Start->Check_Delivery Refine_Technique Refine Administration Technique & Calibrate Device Check_Delivery->Refine_Technique No Check_Target Is Target Engagement Maintained? Check_Delivery->Check_Target Yes Measure_cGMP Measure cGMP Levels in Lung Tissue Check_Target->Measure_cGMP No Check_Model Is Disease Progression as Expected? Check_Target->Check_Model Yes Re-evaluate_Model Re-evaluate Animal Model & Study Timeline Check_Model->Re-evaluate_Model No Investigate_Tachyphylaxis Investigate Potential Tachyphylaxis Mechanisms Check_Model->Investigate_Tachyphylaxis Yes

References

Technical Support Center: Investigating Systemic Side Effects of Inhaled Mosliciguat

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Mosliciguat Research. This resource is designed for researchers, scientists, and drug development professionals investigating the potential for systemic side effects of inhaled this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (BAY 1237592) is a novel, potent, and selective soluble guanylate cyclase (sGC) activator.[1] Unlike sGC stimulators, this compound activates sGC independently of nitric oxide (NO) and the heme group, which may be particularly advantageous in conditions of high oxidative stress where the heme group of sGC may be oxidized or lost.[1][2] By activating sGC, this compound enhances the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key signaling molecule that mediates vasodilation.[3] It is specifically designed for inhalation to target the pulmonary vasculature.[1]

Q2: What is the rationale for expecting low systemic side effects with inhaled this compound?

The inhaled route of administration is intended to deliver this compound directly to the lungs, maximizing local therapeutic effects in the pulmonary vasculature while minimizing systemic exposure. Pharmacokinetic studies in healthy volunteers have shown that inhaled this compound forms a depot in the lungs, leading to a slow and continuous release into the systemic circulation. This results in a prolonged half-life compared to oral administration but with low systemic accumulation over time, thereby reducing the potential for systemic side effects.

Q3: What are the known systemic side effects of the broader class of sGC stimulators/activators?

Systemically administered sGC stimulators have been associated with side effects related to their vasodilatory properties. These can include:

  • Hypotension (low blood pressure)

  • Headache

  • Dizziness

  • Anemia

  • Dyspepsia (indigestion)

  • Gastritis

  • Nausea and vomiting

  • Diarrhea

  • Gastroesophageal reflux disease (GERD)

Q4: What has been observed regarding the safety and tolerability of inhaled this compound in clinical trials?

Phase 1 clinical trials in healthy volunteers and patients with pulmonary hypertension have shown that inhaled this compound is generally well-tolerated. Reports from these studies indicate low rates of treatment-emergent adverse events (TEAEs) and no evidence of serious systemic side effects or major effects on heart rate or blood pressure.

Data Presentation: Pharmacokinetics of this compound

The following tables summarize key pharmacokinetic parameters from a Phase 1 study in healthy male volunteers, comparing inhaled, oral, and intravenous (IV) administration of this compound.

Table 1: Single Dose Pharmacokinetic Parameters of this compound

ParameterInhaled (1000 µg)Oral (1000 µg)IV (100 µg)
Cmax (µg/L) Data not specifiedData not specifiedData not specified
tmax (h) 2.01.0Not applicable
t½ (h) 15.14.4Data not specified
Absolute Bioavailability (%) 18.823.1100

Cmax: Maximum plasma concentration; tmax: Time to reach maximum plasma concentration; t½: Half-life. **

Table 2: Pharmacokinetic Parameters of Inhaled this compound with Multiple Dosing

DoseHalf-life (t½) (h)Accumulation Ratio (Day 8)
1000 µg 57.41.7 - 2.1
2000 µg 42.31.7 - 2.1

**

Experimental Protocols

Detailed Methodology: Preclinical Assessment of Systemic Side Effects of Inhaled this compound in a Rodent Model

This protocol outlines a comprehensive approach to evaluating the potential systemic side effects of inhaled this compound in a rat model. The study design should be adapted based on specific research questions and institutional guidelines.

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats (male and female).

  • Age: 8-10 weeks.

  • Acclimation: Acclimate animals for at least one week prior to the study.

2. Dosing and Administration:

  • Formulation: Prepare a micronized powder of this compound suitable for inhalation.

  • Administration: Use a nose-only inhalation exposure system to ensure accurate and consistent delivery to the respiratory tract.

  • Dose Groups:

    • Vehicle control (e.g., air or vehicle powder).

    • Low dose, mid-dose, and high dose of this compound. Doses should be selected based on anticipated therapeutic and potential toxic levels.

  • Dosing Schedule: Daily inhalation for a specified duration (e.g., 14 or 28 days) to assess repeat-dose toxicity.

3. Monitoring and Assessments:

  • Clinical Observations:

    • Conduct daily observations for clinical signs of toxicity, including changes in behavior, appearance, and respiratory patterns.

    • Record body weight and food consumption twice weekly.

  • Cardiovascular Monitoring:

    • Implant telemetry devices to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) in a subset of animals. This allows for the detection of transient cardiovascular effects.

  • Respiratory Function:

    • Utilize whole-body plethysmography to assess respiratory rate, tidal volume, and minute volume at baseline and at specified time points during the study.

  • Pharmacokinetic Analysis:

    • Collect blood samples at predetermined time points after the first and last dose to determine the systemic exposure (Cmax, AUC) of this compound.

  • Clinical Pathology:

    • At the end of the study, collect blood for hematology and clinical chemistry analysis to assess for effects on major organ systems.

    • Conduct a complete urinalysis.

  • Necropsy and Histopathology:

    • Perform a full gross necropsy on all animals.

    • Collect and preserve major organs and tissues, with a focus on the respiratory tract, cardiovascular system, liver, kidneys, and other potential target organs for histopathological examination.

4. Data Analysis:

  • Analyze quantitative data using appropriate statistical methods to compare dose groups to the control group.

  • Correlate pharmacokinetic data with any observed toxicological findings.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Unexpected mortality in a dose group - Dose Miscalculation: Incorrect calculation of the inhaled dose. - Acute Toxicity: The administered dose is acutely toxic. - Animal Stress: Stress from handling or the inhalation procedure. - Technical Malfunction: Issue with the inhalation exposure system.- Verify Dose Calculations: Double-check all calculations for dose preparation and delivery. - Conduct a Dose-Range Finding Study: If not already done, perform a preliminary study with a wider range of doses to identify a maximum tolerated dose. - Refine Handling Procedures: Ensure all personnel are properly trained in animal handling to minimize stress. - System Check: Thoroughly inspect and calibrate the inhalation equipment.
High variability in plasma concentrations - Inconsistent Inhalation: Animals may not be breathing consistently during exposure. - Particle Size Distribution: Inconsistent particle size of the drug can lead to variable deposition in the lungs. - Analytical Error: Issues with the bioanalytical method for quantifying the drug in plasma.- Monitor Respiration: If possible, monitor the respiratory patterns of the animals during exposure. - Characterize Aerosol: Ensure the particle size distribution of the aerosolized drug is consistent and within the desired range for deep lung deposition. - Validate Bioanalytical Method: Re-validate the assay for accuracy, precision, and reproducibility.
No observable systemic effects at high doses - Low Systemic Bioavailability: The drug may have very low absorption from the lungs into the systemic circulation. - Rapid Metabolism/Clearance: The drug may be rapidly metabolized or cleared from the systemic circulation. - Lack of Pharmacological Activity at Off-Target Sites: The drug may be highly specific for its target in the lungs with minimal activity elsewhere.- Confirm Systemic Exposure: Ensure that measurable plasma concentrations are achieved at the high dose. - Assess Metabolites: Investigate the presence of major metabolites in the plasma. - Consider In Vitro Off-Target Screening: Use in vitro assays to assess the activity of the drug on a panel of receptors and enzymes to identify potential off-target effects.

Visualizations

Mosliciguat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell Inhaled this compound Inhaled this compound sGC Soluble Guanylate Cyclase (sGC) Inhaled this compound->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation (Relaxation) PKG->Vasodilation Leads to

Caption: Signaling pathway of inhaled this compound in vascular smooth muscle cells.

Experimental_Workflow cluster_setup Study Setup cluster_dosing Dosing Phase (e.g., 28 days) cluster_endpoint Endpoint Analysis Animal_Acclimation Animal Acclimation (Rats, 1 week) Group_Assignment Group Assignment (Vehicle, Low, Mid, High Dose) Animal_Acclimation->Group_Assignment Telemetry_Implantation Telemetry Implantation (Subset of animals) Group_Assignment->Telemetry_Implantation Daily_Inhalation Daily Nose-Only Inhalation Exposure Telemetry_Implantation->Daily_Inhalation Clinical_Observations Daily Clinical Observations, Weekly Body Weights Daily_Inhalation->Clinical_Observations CV_Monitoring Continuous Cardiovascular Telemetry Monitoring Daily_Inhalation->CV_Monitoring PK_Sampling Pharmacokinetic Blood Sampling (Day 1 and Day 28) Daily_Inhalation->PK_Sampling Terminal_Procedures Terminal Procedures Daily_Inhalation->Terminal_Procedures Clinical_Pathology Clinical Pathology (Hematology, Chemistry) Terminal_Procedures->Clinical_Pathology Necropsy Gross Necropsy & Organ Weight Analysis Terminal_Procedures->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology

Caption: Experimental workflow for assessing systemic side effects of inhaled this compound.

Troubleshooting_Logic Start Unexpected Result Observed Check_Dose Dose Calculation & Delivery Verified? Start->Check_Dose Check_Animal_Health Animal Health & Handling OK? Check_Dose->Check_Animal_Health Yes Action_Recalculate Recalculate Dose & Verify Delivery System Check_Dose->Action_Recalculate No Check_Equipment Equipment Functioning Correctly? Check_Animal_Health->Check_Equipment Yes Action_Refine_Handling Review & Refine Animal Handling Protocols Check_Animal_Health->Action_Refine_Handling No Check_Assay Analytical Method Validated? Check_Equipment->Check_Assay Yes Action_Calibrate Calibrate & Service Equipment Check_Equipment->Action_Calibrate No Action_Revalidate_Assay Re-validate Analytical Assay Check_Assay->Action_Revalidate_Assay No Consult_Expert Consult with Toxicologist/Specialist Check_Assay->Consult_Expert Yes

References

Improving the translational relevance of preclinical Mosliciguat research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing preclinical studies with Mosliciguat.

Frequently Asked Questions (FAQs)

General

1. What is this compound and what is its mechanism of action?

This compound is an investigational soluble guanylate cyclase (sGC) activator.[1][2] It works by directly stimulating sGC, a key enzyme in the nitric oxide (NO) signaling pathway, independent of NO.[3][4] This leads to increased production of cyclic guanosine monophosphate (cGMP), which in turn mediates vasodilation, and may have anti-inflammatory and anti-fibrotic properties.[1]

2. What is the difference between an sGC stimulator and an sGC activator like this compound?

sGC stimulators and activators both target sGC but have distinct mechanisms. sGC stimulators, such as riociguat, require the presence of the reduced heme group on the sGC enzyme to be effective and their action is enhanced by NO. In contrast, sGC activators like this compound can activate sGC even when the heme group is oxidized or absent (apo-sGC), which is often the case in disease states with high oxidative stress. This makes this compound potentially effective in environments where sGC stimulators may lose efficacy.

3. What are the potential therapeutic applications of this compound currently under investigation?

Preclinical and early clinical studies are primarily focused on the use of inhaled this compound for the treatment of pulmonary hypertension (PH), particularly pulmonary hypertension associated with interstitial lung disease (PH-ILD). Its mode of action suggests potential for other conditions characterized by impaired NO-sGC-cGMP signaling.

Experimental Design

4. Which animal models are suitable for preclinical studies of this compound in pulmonary hypertension?

Several animal models can be used to study pulmonary hypertension, each with its own advantages and limitations. Common models include:

  • Monocrotaline (MCT)-induced PH in rats: A widely used model that induces endothelial injury and subsequent pulmonary vascular remodeling.

  • Hypoxia-induced PH: Exposure to chronic hypoxia leads to pulmonary vasoconstriction and vascular remodeling.

  • Sugen/hypoxia (SuHx) model in rats: This model combines the administration of a VEGF receptor antagonist (SU5416) with chronic hypoxia, leading to a more severe PH phenotype with plexiform-like lesions resembling human PAH.

  • Large animal models (e.g., minipigs): These models can be useful for evaluating hemodynamic effects and the safety of inhaled therapies due to their anatomical and physiological similarities to humans.

The choice of model should be guided by the specific research question. For studying the effects of an inhaled drug like this compound, models that allow for the administration and evaluation of inhaled therapeutics are crucial.

5. What are the key outcome measures to assess the efficacy of this compound in preclinical PH models?

Key outcome measures include:

  • Hemodynamic parameters: Right ventricular systolic pressure (RVSP), mean pulmonary arterial pressure (mPAP), systemic arterial pressure (SAP), and cardiac output.

  • Right ventricular hypertrophy: Assessed by the Fulton index (ratio of right ventricle weight to left ventricle plus septum weight).

  • Pulmonary vascular remodeling: Histological analysis of pulmonary artery wall thickness and muscularization.

  • Biomarkers: Plasma or lung tissue levels of cGMP.

Troubleshooting Guides

In Vitro sGC Activation Assays

Problem: Inconsistent or no activation of sGC with this compound in an in vitro assay.

Possible Cause Troubleshooting Step
Incorrect sGC enzyme form This compound specifically activates the oxidized or heme-free (apo-sGC) form of the enzyme. Ensure you are using the appropriate form of sGC for your assay. If using purified native sGC, consider inducing oxidation (e.g., with ODQ) to assess this compound's activity.
Reagent degradation Ensure all reagents, including this compound, sGC enzyme, and co-factors, are properly stored and have not expired. Prepare fresh solutions for each experiment.
Assay conditions Optimize assay parameters such as incubation time, temperature, and buffer composition. Refer to established protocols for sGC activity assays.
Contaminants in reagents Use high-purity water and reagents to avoid interference with the enzymatic reaction.
cGMP Measurement (ELISA)

Problem: Low or variable cGMP levels in tissue or cell lysates after this compound treatment.

Possible Cause Troubleshooting Step
Sample degradation Rapidly freeze tissue samples in liquid nitrogen immediately after collection. Use phosphodiesterase (PDE) inhibitors (e.g., IBMX) in your lysis buffer to prevent cGMP degradation.
Incomplete cell lysis or tissue homogenization Ensure complete homogenization of tissue or lysis of cells to release intracellular cGMP.
ELISA kit issues Use a validated and reputable cGMP ELISA kit. Ensure proper storage of kit components and follow the manufacturer's protocol precisely. Avoid mixing reagents from different kits or lots.
Matrix effects Components in your sample lysate may interfere with the assay. Perform spike and recovery experiments to assess for matrix effects. If necessary, purify your samples before performing the ELISA.
Pipetting errors Ensure accurate and consistent pipetting, especially for standards and samples. Use calibrated pipettes.
Improper plate washing Insufficient washing can lead to high background, while excessive washing can reduce the signal. Follow the kit's washing instructions carefully.
Incorrect standard curve preparation Prepare fresh standards for each assay and ensure the standard curve is linear and covers the expected range of your samples.
In Vivo Hemodynamic Measurements

Problem: Inaccurate or unstable hemodynamic readings in preclinical models of pulmonary hypertension.

Possible Cause Troubleshooting Step
Improper catheter placement Ensure the catheter tip is correctly positioned in the right ventricle or pulmonary artery for accurate pressure measurements. Verify placement with waveform analysis.
Air bubbles in the catheter Meticulously flush the catheter and transducer with heparinized saline to remove all air bubbles, as they can dampen the pressure signal.
Anesthesia effects The choice and depth of anesthesia can significantly impact hemodynamic parameters. Use a consistent and appropriate anesthetic regimen.
Animal's physiological state Factors such as body temperature, hydration, and stress can affect hemodynamics. Maintain normal physiological conditions throughout the experiment.
Signal interference Ensure proper grounding of equipment and shielding from electrical noise to obtain a clean signal.

Experimental Protocols

Protocol 1: In Vitro Soluble Guanylate Cyclase (sGC) Activation Assay

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

Materials:

  • Purified recombinant sGC (native or heme-free)

  • This compound

  • GTP (substrate)

  • MgCl2

  • DTT

  • Assay buffer (e.g., 50 mM TEA, pH 7.5)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cGMP detection kit (e.g., ELISA or RIA)

Procedure:

  • Prepare a reaction mixture containing assay buffer, MgCl2, DTT, and a PDE inhibitor.

  • Add purified sGC enzyme to the reaction mixture.

  • Add varying concentrations of this compound or vehicle control.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding GTP.

  • Incubate for a specific time (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction (e.g., by adding EDTA or by heat inactivation).

  • Measure the amount of cGMP produced using a suitable detection method.

Protocol 2: Measurement of cGMP in Lung Tissue

Materials:

  • Lung tissue samples

  • Liquid nitrogen

  • Homogenization buffer (e.g., 0.1 M HCl or 5% TCA) containing a PDE inhibitor (e.g., IBMX)

  • Homogenizer (e.g., Dounce or mechanical)

  • Centrifuge

  • cGMP ELISA kit

Procedure:

  • Excise lung tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.

  • Weigh the frozen tissue and add ice-cold homogenization buffer.

  • Homogenize the tissue on ice until no visible tissue fragments remain.

  • Centrifuge the homogenate at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.

  • Collect the supernatant. If using TCA, neutralize the sample with a suitable buffer.

  • Determine the protein concentration of the supernatant.

  • Follow the instructions of your chosen cGMP ELISA kit to measure the cGMP concentration in the supernatant.

  • Normalize the cGMP concentration to the protein concentration or tissue weight.

Data Presentation

Table 1: In Vitro sGC Activation by this compound

Concentration (µM)sGC Activity (fold increase over basal)
0.01Insert Data
0.1Insert Data
1Insert Data
10Insert Data
100Insert Data
EC50 (µM) Insert Data

This table should be populated with data from in vitro sGC activation assays.

Table 2: Hemodynamic Effects of Inhaled this compound in a Rat Model of Pulmonary Hypertension

Treatment GroupRVSP (mmHg)mPAP (mmHg)SAP (mmHg)Heart Rate (bpm)Fulton Index (RV/LV+S)
Vehicle Control Insert DataInsert DataInsert DataInsert DataInsert Data
This compound (low dose) Insert DataInsert DataInsert DataInsert DataInsert Data
This compound (high dose) Insert DataInsert DataInsert DataInsert DataInsert Data

This table should be populated with data from in vivo hemodynamic studies.

Table 3: Pharmacokinetic Parameters of Inhaled this compound in a Preclinical Model

ParameterValue
Tmax (h) Insert Data
Cmax (ng/mL) Insert Data
AUC (ng*h/mL) Insert Data
Half-life (h) Insert Data
Bioavailability (%) Insert Data

This table should be populated with data from pharmacokinetic studies.

Visualizations

Mosliciguat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Smooth Muscle Cell cluster_sGC Soluble Guanylate Cyclase (sGC) NO Nitric Oxide (NO) sGC_native Native sGC (Heme-Fe2+) NO->sGC_native Stimulates sGC_oxidized Oxidized sGC (Heme-Fe3+) sGC_native->sGC_oxidized Oxidative Stress cGMP cGMP sGC_native->cGMP Converts GTP to sGC_apo Apo-sGC (Heme-free) sGC_oxidized->sGC_apo Heme Loss sGC_oxidized->cGMP Converts GTP to sGC_apo->cGMP Converts GTP to This compound This compound This compound->sGC_oxidized Activates This compound->sGC_apo Activates GTP GTP GTP->sGC_native GTP->sGC_oxidized GTP->sGC_apo PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation

Caption: this compound signaling pathway.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy & PK/PD cluster_analysis Data Analysis & Interpretation sGC_assay sGC Activation Assay (Heme-containing vs. Apo-sGC) cell_based Cell-based cGMP Measurement (e.g., smooth muscle cells) sGC_assay->cell_based model_induction Induction of Pulmonary Hypertension (e.g., Monocrotaline in rats) cell_based->model_induction drug_admin This compound Administration (Inhaled) model_induction->drug_admin hemo_monitoring Hemodynamic Monitoring (RVSP, mPAP, SAP) drug_admin->hemo_monitoring pk_analysis Pharmacokinetic Analysis (Plasma & Lung Concentrations) drug_admin->pk_analysis tissue_collection Tissue Collection (Lung, Heart) hemo_monitoring->tissue_collection histology Histological Analysis (Vascular Remodeling, RV Hypertrophy) tissue_collection->histology biomarker Biomarker Analysis (cGMP levels) tissue_collection->biomarker data_integration Integration of PK/PD Data pk_analysis->data_integration histology->data_integration biomarker->data_integration

Caption: Preclinical experimental workflow.

Troubleshooting_Logic start Unexpected In Vivo Results (e.g., no efficacy) check_pk Review Pharmacokinetic Data (Drug exposure in plasma and lung) start->check_pk check_pd Verify Pharmacodynamic Readout (e.g., cGMP levels) start->check_pd check_model Assess Animal Model Validity (Severity of PH, responsiveness) start->check_model check_hemo Validate Hemodynamic Measurements (Catheter placement, calibration) start->check_hemo pk_issue Inadequate Drug Delivery or Exposure check_pk->pk_issue pd_issue Issues with cGMP Assay (Degradation, matrix effects) check_pd->pd_issue model_issue Model Unsuitable or Variable check_model->model_issue hemo_issue Technical Errors in Measurement check_hemo->hemo_issue solution_pk Optimize Inhalation Protocol Adjust Formulation pk_issue->solution_pk solution_pd Troubleshoot cGMP Assay (See Protocol) pd_issue->solution_pd solution_model Refine Model or Increase N model_issue->solution_model solution_hemo Review Surgical Technique Recalibrate Equipment hemo_issue->solution_hemo

Caption: Troubleshooting logical relationships.

References

Enhancing the solubility and stability of Mosliciguat for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the solubility and stability of Mosliciguat for successful in vitro studies. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as BAY 1237592) is a novel, potent, and selective activator of soluble guanylate cyclase (sGC).[1][2] Unlike sGC stimulators that require the presence of the reduced heme group on the sGC enzyme, this compound can activate the oxidized, heme-free form of sGC, known as apo-sGC.[3][4] This is particularly relevant in conditions of oxidative stress where apo-sGC is more prevalent.[3] Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger involved in vasodilation, and potentially anti-inflammatory and anti-fibrotic processes.

Q2: What are the main challenges when handling this compound for in vitro experiments?

A2: The primary challenge with this compound is its poor solubility in aqueous media across a wide pH range. This can lead to precipitation when preparing stock solutions or diluting the compound into cell culture media, resulting in inaccurate concentrations and unreliable experimental data.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Based on its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound for in vitro use. It is crucial to use an anhydrous, sterile grade of DMSO to maximize solubility.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5% (v/v). For sensitive cell lines, it is advisable to maintain a final DMSO concentration below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q6: How long is this compound stable once diluted in cell culture media?

A6: The stability of this compound in aqueous cell culture media is limited. Therefore, the final working solution in your experimental medium should be prepared fresh immediately before it is added to the cells and should not be stored for later use.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C41H36ClF3N2O5
Molecular Weight 729.18 g/mol
Appearance White to off-white solidN/A
Aqueous Solubility Poorly soluble

Table 2: Suggested Solvents for this compound Stock Solution

SolventGradeRationale
Dimethyl Sulfoxide (DMSO) Anhydrous, SterileHigh solubilizing capacity for hydrophobic compounds.
Ethanol Anhydrous, SterileAlternative organic solvent, may be less toxic for some cell lines.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in DMSO. - Stock concentration is too high.- DMSO is not anhydrous.- Try gentle warming of the solution in a 37°C water bath and vortexing or sonication.- Use a fresh, anhydrous batch of DMSO.- Prepare a less concentrated stock solution.
This compound precipitates upon dilution into aqueous media. - "Solvent shock" from rapid change in polarity.- Final concentration exceeds aqueous solubility limit.- Interaction with media components.- Pre-warm the aqueous medium to 37°C before adding the stock solution.- Add the DMSO stock dropwise to the medium while gently vortexing.- Perform a serial dilution: first into a small volume of serum-free media, then into the final volume of complete media.- Reduce the final concentration of this compound in the assay.
Inconsistent or non-reproducible experimental results. - Micro-precipitation of this compound in the working solution.- Degradation of this compound in the working solution.- After preparing the final working solution, centrifuge at high speed (>10,000 x g) for 10-15 minutes and use the supernatant for your experiment.- Always prepare the final working solution fresh before each experiment.
Observed cellular toxicity. - Cytotoxicity from the solvent (e.g., DMSO).- Cytotoxicity from precipitated this compound particles.- Lower the final concentration of the solvent in the cell culture medium.- Ensure this compound is fully dissolved in the final working solution by following the recommended dilution protocols.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.29 mg of this compound (Molecular Weight: 729.18 g/mol ).

  • Dissolution: Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.

  • Warming/Sonication (if necessary): If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate for short intervals.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any undissolved material.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture media (with serum, if applicable)

  • Sterile conical tubes or plates

Procedure (for a final concentration of 10 µM):

  • Intermediate Dilution: In a sterile conical tube, add the required volume of the 10 mM this compound stock solution to a small volume of the pre-warmed complete media (e.g., add 1 µL of 10 mM stock to 99 µL of media to make a 100 µM intermediate solution). Gently pipette up and down or vortex briefly to mix.

  • Final Dilution: Add the appropriate volume of the intermediate dilution to the final volume of your complete media in your experimental vessel (e.g., add 100 µL of the 100 µM intermediate solution to 900 µL of media for a final volume of 1 mL and a final concentration of 10 µM).

  • Mixing: Invert the tube or gently swirl the plate several times to ensure thorough mixing.

  • Visual Inspection: Visually inspect the media for any signs of precipitation before adding it to your cells.

Mandatory Visualizations

G cluster_0 Oxidative Stress cluster_1 sGC Activation Pathway ROS ROS sGC_native Native sGC (Heme-Fe2+) ROS->sGC_native Induces oxidation sGC_oxidized Oxidized sGC (Heme-Fe3+) sGC_native->sGC_oxidized Oxidation apo_sGC Apo-sGC (Heme-free) sGC_oxidized->apo_sGC Heme loss GTP GTP This compound This compound This compound->apo_sGC Activates cGMP cGMP GTP->cGMP sGC-mediated conversion Vasodilation Vasodilation cGMP->Vasodilation Downstream effects

Caption: Signaling pathway of this compound as a soluble guanylate cyclase (sGC) activator.

G Start Start Weigh_this compound Weigh this compound Powder Start->Weigh_this compound Add_DMSO Add Anhydrous DMSO Weigh_this compound->Add_DMSO Dissolve Vortex/Warm/Sonicate to Dissolve Add_DMSO->Dissolve Stock_Solution 10 mM Stock Solution Dissolve->Stock_Solution Store Aliquot and Store at -80°C Stock_Solution->Store Prewarm_Media Pre-warm Cell Culture Media (37°C) Stock_Solution->Prewarm_Media Intermediate_Dilution Perform Intermediate Dilution in Media Prewarm_Media->Intermediate_Dilution Final_Dilution Perform Final Dilution in Experimental Volume Intermediate_Dilution->Final_Dilution Check_Precipitation Visually Inspect for Precipitation Final_Dilution->Check_Precipitation Check_Precipitation->Final_Dilution Yes, optimize Add_to_Cells Add to Cells Check_Precipitation->Add_to_Cells No End End Add_to_Cells->End

Caption: Experimental workflow for preparing this compound solutions for in vitro studies.

Safety and Handling

According to the available Material Safety Data Sheet (MSDS), this compound is not classified as a hazardous substance or mixture. However, it is recommended to follow standard laboratory safety practices when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For research use only, not for human or veterinary use.

References

Technical Support Center: Refining Animal Models for Mosliciguat Testing in PH-ILD

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on establishing and troubleshooting animal models of Pulmonary Hypertension associated with Interstitial Lung Disease (PH-ILD) for the preclinical evaluation of Mosliciguat.

Section 1: Frequently Asked Questions (FAQs) about this compound in PH-ILD Research

Q1: What is this compound and its specific mechanism of action? A1: this compound is an inhaled soluble guanylate cyclase (sGC) activator.[1][2] Its mechanism is distinct from sGC stimulators. In disease states associated with high oxidative stress, such as PH-ILD, the sGC enzyme often loses its heme group, becoming non-responsive to nitric oxide (NO).[2][3] this compound is specifically designed to activate this NO-unresponsive, heme-free "apo-sGC," restoring the cGMP signaling pathway, which leads to vasodilation.[4] It may also possess anti-inflammatory and anti-fibrotic properties.

Q2: Why is the inhaled route of administration for this compound a key feature for preclinical studies? A2: The inhaled delivery of this compound targets the lungs directly. This is intended to maximize therapeutic potential in the pulmonary vasculature while minimizing systemic side effects, such as a drop in systemic blood pressure. Preclinical studies in minipigs have demonstrated that inhaled this compound reduces pulmonary artery pressure without significantly affecting systemic artery pressure, a critical advantage over systemic treatments.

Q3: What makes a combined fibrosis and pulmonary hypertension model essential for testing this compound? A3: PH-ILD is characterized by both interstitial fibrosis and pulmonary vascular remodeling. The oxidative stress environment created by lung fibrosis is believed to increase the levels of apo-sGC, the specific target of this compound. Therefore, an animal model that recapitulates both pathologies is crucial to properly evaluate the efficacy of this compound, as its unique mechanism is particularly suited for this disease context.

Q4: What are the primary endpoint measures to assess the efficacy of this compound in a PH-ILD animal model? A4: A comprehensive assessment should include hemodynamic, structural, and molecular endpoints.

  • Hemodynamic: Right Ventricular Systolic Pressure (RVSP) and mean Pulmonary Artery Pressure (mPAP) measured via right heart catheterization.

  • Structural (Right Ventricle): Right ventricular hypertrophy, assessed by the Fulton Index (ratio of right ventricle weight to left ventricle plus septum weight [RV/LV+S]).

  • Structural (Lungs): Histological analysis of pulmonary vascular remodeling (e.g., medial wall thickness) and quantification of lung fibrosis (e.g., Ashcroft score or hydroxyproline content).

  • Molecular: Measurement of cGMP levels in lung tissue to confirm target engagement.

Section 2: Recommended Animal Models & Troubleshooting

Successfully modeling PH-ILD requires inducing both pulmonary fibrosis and a subsequent or concurrent hypertensive response in the pulmonary vasculature. No single model perfectly replicates the human condition, but the following are recommended starting points.

Model 1: Bleomycin-Induced PH-ILD

This is the most common and direct model for inducing lung fibrosis that leads to secondary pulmonary hypertension.

Troubleshooting Guide: Bleomycin Model

  • Q: We are experiencing high mortality rates shortly after bleomycin administration. What could be the cause?

    • A: High mortality is often related to the dose or administration technique. Verify your bleomycin dosage, as different animal strains and suppliers can have varying sensitivity. Ensure the intratracheal instillation is performed carefully to avoid tracheal perforation and that the volume is appropriate for the animal's size to prevent drowning.

  • Q: The degree of fibrosis is highly variable between animals. How can we improve consistency?

    • A: Inconsistent delivery is the most likely cause. Intratracheal instillation requires precision. Ensure each animal receives the full intended dose directly into the lungs. Using a catheter-based delivery system can improve accuracy. Also, verify the activity of your bleomycin batch, as it can degrade over time.

  • Q: We observe significant fibrosis, but the PH phenotype (e.g., elevated RVSP) is mild or absent. What should we do?

    • A: The development of PH secondary to fibrosis can be time-dependent and sometimes mild. Consider extending the experimental duration beyond 21 days (e.g., to 28 or 35 days) to allow for more significant vascular remodeling. Alternatively, consider using a "two-hit" model as described below.

Model 2: Chronic Hypoxia-Induced PH

This model is excellent for studying PH related to hypoxia but does not feature the underlying interstitial fibrosis of PH-ILD. It is less ideal for testing this compound's full potential but can serve as a control model for hypoxia-driven PH.

Troubleshooting Guide: Chronic Hypoxia Model

  • Q: The PH development in our mice is very mild compared to reports in rats. Is this normal?

    • A: Yes, there are significant species and strain differences in the response to chronic hypoxia. Mice, particularly the C57BL/6 strain, tend to develop a milder PH phenotype with less pronounced vascular remodeling compared to rats like the Sprague-Dawley strain.

  • Q: Our animals are losing a significant amount of weight in the hypoxia chamber. Is this a concern?

    • A: Some weight loss is expected due to the physiological stress of hypoxia. However, excessive weight loss (>15-20% of body weight) can indicate a problem with the chamber environment (e.g., temperature, humidity, ventilation) or the overall health of the animals. Ensure continuous access to food and water and monitor animal welfare closely.

Model 3: Refined "Two-Hit" Model: Bleomycin + Chronic Hypoxia

To better mimic the severe, progressive nature of human PH-ILD, a "two-hit" model combining an initial fibrotic injury with a subsequent hypoxic stressor is recommended. This approach can amplify the PH phenotype.

Troubleshooting Guide: Two-Hit Model

  • Q: The combined protocol has an unacceptably high mortality rate. How can we adjust it?

    • A: The combination of insults is more severe. Consider reducing the intensity of one or both hits. You could lower the bleomycin dose or delay the introduction of hypoxia (e.g., start at day 14 post-bleomycin instead of day 7) to allow the animals to recover from the initial fibrotic injury.

  • Q: We are unsure when to initiate this compound treatment in this model. What is the best approach?

    • A: The timing depends on your research question.

      • Prophylactic: Start treatment before or at the same time as the bleomycin instillation to see if it can prevent the development of PH-ILD.

      • Therapeutic: Start treatment after the PH-ILD phenotype is established (e.g., at day 14 or 21) to see if it can reverse or halt the progression of the disease. This approach has higher clinical relevance.

Section 3: Data Presentation Tables

Table 1: Typical Quantitative Outcomes in Rodent PH-ILD Models Data are representative estimates compiled from literature and may vary based on species, strain, and specific protocol.

ParameterControl GroupBleomycin Model (Day 21)Chronic Hypoxia Model (Day 21)Bleomycin + Hypoxia Model (Day 28)
RVSP (mmHg) 20 - 2530 - 4035 - 4545 - 60+
Fulton Index (RV/LV+S) 0.20 - 0.250.30 - 0.400.35 - 0.450.45 - 0.60+
Medial Wall Thickness (%) 10 - 1520 - 3025 - 3535 - 50+
Ashcroft Fibrosis Score 0 - 14 - 60 - 14 - 6

Section 4: Key Experimental Protocols

Protocol 4.1: Intratracheal Bleomycin Instillation (Mouse Model)
  • Anesthesia: Anesthetize the mouse (e.g., with intraperitoneal ketamine/xylazine or inhaled isoflurane). Confirm proper anesthetic depth by lack of pedal reflex.

  • Positioning: Place the animal in a supine position on a surgical board, tilting it slightly head-up.

  • Visualization: Gently pull the tongue aside to visualize the epiglottis and trachea. A cold light source can aid visualization.

  • Intubation: Carefully insert a sterile, flexible catheter or a specialized small animal laryngoscope past the vocal cords and into the trachea.

  • Instillation: Administer a single bolus of bleomycin sulfate (e.g., 1.0-1.5 U/kg) dissolved in sterile saline (total volume ~50 µL).

  • Recovery: Immediately hold the mouse in an upright position to ensure the solution distributes evenly into the lungs. Monitor the animal continuously until it is fully ambulatory.

Protocol 4.2: Chronic Hypoxia Exposure
  • Acclimatization: House animals in the hypoxia chamber for 1-2 days under normoxic conditions (21% O₂) to acclimate them to the new environment.

  • Induction: Gradually lower the oxygen concentration in the chamber to 10% O₂ over several hours.

  • Maintenance: Maintain a constant 10% O₂ environment for the duration of the protocol (typically 3-4 weeks). Use an oxygen sensor to monitor and regulate the concentration. Ensure adequate ventilation to prevent CO₂ buildup.

  • Husbandry: Conduct all necessary husbandry (cage changes, food/water replenishment) with minimal time spent under normoxic conditions to maintain the hypoxic stimulus. Some systems allow for husbandry within the hypoxic environment.

Protocol 4.3: Hemodynamic Measurement (Right Heart Catheterization)
  • Anesthesia: Anesthetize the animal and place it on a heating pad to maintain body temperature.

  • Access: Make a surgical incision to expose the right jugular vein.

  • Catheterization: Carefully insert a high-fidelity pressure-volume catheter (e.g., Millar SPR-839) into the jugular vein and advance it through the right atrium and into the right ventricle.

  • Recording: Monitor the pressure waveform on a data acquisition system. A successful placement in the RV is confirmed by a sharp systolic upstroke and a low diastolic pressure.

  • Data Collection: Allow the pressure signal to stabilize for several minutes before recording RVSP and other parameters.

Section 5: Mandatory Visualizations

Mosliciguat_MOA cluster_1 PH-ILD Pathological State NO Nitric Oxide (NO) sGC_native Native (Heme-bound) soluble Guanylate Cyclase (sGC) NO->sGC_native sGC_apo Apo-sGC (Heme-free, NO-unresponsive) sGC_native->sGC_apo Loses Heme cGMP Increased cGMP sGC_native->cGMP Ox_Stress Oxidative Stress (from Fibrosis/Inflammation) Ox_Stress->sGC_apo Converts sGC_apo->cGMP This compound This compound (sGC Activator) This compound->sGC_apo Activates Vasodilation Vasodilation & Anti-proliferative Effects cGMP->Vasodilation

Caption: this compound signaling pathway in PH-ILD.

Experimental_Workflow start Start: Acclimatize Animals (7 days) baseline Day 0: Baseline Measurements (Echocardiography, Weight) start->baseline bleo Day 1: Intratracheal Instillation (Bleomycin or Saline) baseline->bleo recovery Day 2-13: Recovery & Fibrosis Development bleo->recovery hypoxia Day 14-28: Chronic Hypoxia Exposure (10% O₂) (or Normoxia for Bleo-only group) recovery->hypoxia treatment Initiate this compound Treatment (Therapeutic Protocol Option) recovery->treatment e.g., Day 14 endpoint Day 28: Endpoint Analysis hypoxia->endpoint treatment->hypoxia analysis Hemodynamics (RVSP) Fulton Index (RV/LV+S) Histology (Fibrosis, Remodeling) Biochemical Assays (cGMP) endpoint->analysis

Caption: Workflow for a "two-hit" PH-ILD animal model.

Troubleshooting_Tree outcome Unexpected Outcome Observed q_mortality High Mortality? outcome->q_mortality q_fibrosis Inconsistent Fibrosis? outcome->q_fibrosis q_ph Mild/Absent PH? outcome->q_ph a_mortality Check Bleomycin Dose Review Instillation Technique Assess Animal Health Pre-procedure q_mortality->a_mortality Yes a_fibrosis Confirm Bleomycin Potency Refine Intratracheal Delivery Ensure Consistent Volume q_fibrosis->a_fibrosis Yes a_ph Extend Protocol Duration (>21d) Use More Susceptible Strain (e.g., Rat) Implement 'Two-Hit' Model (add Hypoxia) q_ph->a_ph Yes

Caption: Troubleshooting decision tree for PH-ILD models.

References

Mitigating confounding factors in clinical trials of Mosliciguat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials of Mosliciguat for Pulmonary Hypertension associated with Interstitial Lung Disease (PH-ILD).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an investigational, inhaled soluble guanylate cyclase (sGC) activator.[1][2] It works by targeting the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[3] By activating sGC, this compound stimulates the production of cGMP, which leads to vasodilation (widening of blood vessels), and may also have anti-inflammatory and anti-fibrotic properties.[3][4] A key feature of this compound is that it is an sGC activator, not a stimulator. This means it can directly activate sGC even in conditions of high oxidative stress where the enzyme's heme group is oxidized or lost, a state where sGC stimulators may be less effective.

Q2: What are the primary endpoints in the this compound clinical trials?

A2: The Phase 2 PHocus study of this compound in PH-ILD is a randomized, double-blind, placebo-controlled trial. The primary endpoint is the change in Pulmonary Vascular Resistance (PVR) from baseline, which is a measure of the resistance to blood flow in the lungs' arteries. Secondary endpoints include changes in the 6-minute walk distance (6MWD) and levels of N-terminal pro-brain natriuretic peptide (NT-proBNP), a biomarker for heart stress.

Q3: What are the major confounding factors to consider in this compound clinical trials for PH-ILD?

A3: Several factors can influence the outcomes of clinical trials in PH-ILD and should be carefully managed. These include:

  • Disease Heterogeneity: ILD is a group of diverse diseases, and the underlying cause (e.g., idiopathic pulmonary fibrosis, connective tissue disease) can affect disease progression and treatment response. The baseline severity of both ILD and PH can also be a significant confounder.

  • Comorbidities: Patients with PH-ILD often have other health conditions such as obstructive sleep apnea, left heart disease, coronary artery disease, and gastroesophageal reflux disease (GERD), which can impact symptoms and outcomes.

  • Concomitant Medications: Participants may be taking other medications for their ILD or comorbidities, such as antifibrotics or immunosuppressants, which could interact with the study drug or influence endpoints.

  • Lifestyle Factors: A history of smoking is a crucial factor to consider in patients with lung disease.

Troubleshooting Guides

Right Heart Catheterization (RHC)

Q: We are observing high variability in our Pulmonary Artery Wedge Pressure (PAWP) measurements. What could be the cause and how can we troubleshoot this?

A: High variability in PAWP can significantly impact the calculation of PVR. Here are common causes and solutions:

  • Improper Catheter Positioning: The most common issue is "under-wedging," where the balloon does not fully occlude the pulmonary artery, leading to an artificially high PAWP reading. Conversely, "over-wedging" can occur if the balloon is advanced too far, potentially causing vessel damage.

    • Solution: Ensure the catheter is in Zone 3 of the lung, where pulmonary capillary pressure exceeds alveolar pressure. Confirm proper wedging by observing the waveform change from a pulmonary artery trace to a left atrial trace and by checking the oxygen saturation of a blood sample from the wedged position; it should be similar to systemic arterial saturation.

  • Respiratory Variation: Breathing can cause significant fluctuations in pressure readings.

    • Solution: All pressure measurements should be taken at the end of a normal expiration to standardize the readings across all patients and visits.

  • Transducer Zeroing and Leveling: Incorrect calibration or placement of the pressure transducer will lead to inaccurate readings.

    • Solution: The transducer must be zeroed at the beginning of the procedure and leveled to the patient's mid-thoracic line (the phlebostatic axis).

6-Minute Walk Test (6MWT)

Q: Our 6MWT results are inconsistent, even for the same patient on different visits. How can we reduce this variability?

A: The 6MWT is a performance-based test and can be influenced by several factors. Standardization is key to reducing variability.

  • Lack of a Standardized Protocol: Variations in instructions, encouragement, and track layout can alter results.

    • Solution: Implement a strict, standardized protocol. This includes using a 30-meter, flat, indoor corridor, providing standardized phrases of encouragement at specific intervals, and ensuring the same staff member conducts the test for a given patient at the same time of day for each visit.

  • Patient Effort and Learning Effect: A patient's motivation and familiarity with the test can affect their performance.

    • Solution: While difficult to control completely, standardized encouragement can help. A "learning effect" is often seen between the first and second tests; therefore, a practice test before the baseline measurement can be considered.

  • Oxygen Supplementation: Inconsistent use of supplemental oxygen will lead to highly variable results.

    • Solution: The patient's oxygen flow rate should be kept consistent for all tests throughout the study. The method of carrying the oxygen tank should also be standardized.

Biomarker Assays (NT-proBNP and cGMP)

Q: We are getting unexpected or inconsistent results from our NT-proBNP immunoassays. What are potential sources of error?

A: Immunoassays can be sensitive to pre-analytical and analytical variables.

  • Sample Handling: NT-proBNP can be affected by how blood samples are collected and stored.

    • Solution: Follow a strict sample collection and processing protocol. Plasma prepared in heparin tubes may require recentrifugation after thawing to remove clots. Avoid multiple freeze-thaw cycles.

  • Assay Interference: Glycosylation of the NT-proBNP molecule can sometimes interfere with antibody binding in certain assays, potentially leading to underestimation of the true concentration.

    • Solution: Be aware of the specific antibodies and standards used in your assay kit. While commercial assays are generally robust, understanding their limitations is important for data interpretation.

  • Clinical Factors: NT-proBNP levels can be influenced by factors other than heart failure, such as age and renal function.

    • Solution: Always interpret NT-proBNP results in the full clinical context of the patient. Age-stratified cut-off values are often recommended for diagnosis.

Quantitative Data Summary

The following tables summarize available quantitative data from this compound studies.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers

ParameterInhaled this compound (1000 µg)Oral this compound (1000 µg)
Absolute Bioavailability 16.3% - 18.8%23.1%
Time to Max. Concentration (tmax) 2.0 hours1.0 hours
Half-life (single dose) 15.1 hours4.4 hours
Half-life (multiple doses) 42.3 - 57.4 hoursN/A

Table 2: Hemodynamic Effects of Single Inhaled Doses of this compound in Pulmonary Hypertension Patients (Phase 1b ATMOS Study)

DoseMean Peak Reduction in PVR from Baseline
1.0 mg -25.9%
2.0 mg -38.1%
4.0 mg -36.3%

Experimental Protocols

Protocol: Standardized 6-Minute Walk Test (6MWT)

This protocol is adapted from guidelines for clinical trials in interstitial lung disease.

  • Patient Preparation:

    • Patient should wear comfortable clothing and shoes.

    • Usual medical therapy should be continued.

    • No vigorous exercise within 2 hours of the test.

    • Patient rests in a chair for at least 10 minutes before the test.

    • Record baseline heart rate, blood pressure, SpO₂, and dyspnea score (Borg scale).

  • Test Procedure:

    • The test is conducted on a flat, 30-meter, indoor corridor free of obstructions.

    • Instructions to the patient: "The object of this test is to walk as far as possible for 6 minutes. You will walk back and forth in this hallway. Six minutes is a long time to walk, so you will be exerting yourself. You are permitted to slow down, to stop, and to rest as necessary. You may lean against the wall while resting, but please resume walking as soon as you are able. Remember that the objective is to walk AS FAR AS POSSIBLE for 6 minutes, but don't run or jog."

    • The technician should not walk with the patient.

    • Standardized Encouragement:

      • At 1 min: "You are doing well. You have 5 minutes to go."

      • At 2 min: "Keep up the good work. You have 4 minutes to go."

      • At 3 min: "You are doing well. You are halfway done."

      • At 4 min: "Keep up the good work. You have only 2 minutes left."

      • At 5 min: "You are doing well. You have only 1 minute to go."

      • No other encouragement should be given.

  • Post-Test:

    • At 6 minutes, instruct the patient to stop.

    • Record the total distance walked, post-test heart rate, blood pressure, SpO₂, and dyspnea score.

    • Record the number of stops and total rest time.

Protocol: cGMP Immunoassay

This is a general protocol for a competitive enzyme-linked immunoassay (ELISA) for measuring cGMP in cell or tissue lysates.

  • Sample Preparation:

    • Lyse cells or homogenized tissue in 1X Cell Lysis Buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

    • Centrifuge the lysate to pellet cellular debris.

    • Collect the supernatant for the assay.

  • Assay Procedure:

    • Prepare a standard curve using a known concentration of cGMP standard diluted in the same lysis buffer.

    • Add samples and standards to a 96-well plate pre-coated with an anti-cGMP antibody.

    • Add HRP-linked cGMP to each well. This will compete with the cGMP in the sample for binding to the antibody.

    • Incubate the plate according to the manufacturer's instructions (e.g., 2 hours at room temperature with shaking).

    • Wash the plate to remove unbound sample and HRP-linked cGMP.

    • Add a TMB substrate to each well to develop a colorimetric signal.

    • Stop the reaction with a stop solution.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • The absorbance is inversely proportional to the amount of cGMP in the sample.

    • Generate a standard curve by plotting the absorbance versus the log of the cGMP concentration for the standards.

    • Determine the concentration of cGMP in the samples by interpolating their absorbance values from the standard curve.

Visualizations

Mosliciguat_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_reduced sGC (reduced, heme-containing) NO->sGC_reduced Stimulates Oxidative_Stress Oxidative Stress Oxidative_Stress->sGC_reduced Converts to This compound This compound (sGC Activator) This compound->sGC_reduced Activates sGC_oxidized sGC (oxidized, heme-free) This compound->sGC_oxidized Activates cGMP cGMP sGC_reduced->cGMP Converts sGC_oxidized->cGMP Converts GTP GTP GTP->sGC_reduced GTP->sGC_oxidized PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

Caption: this compound signaling pathway in vascular smooth muscle cells.

Confounding_Factors_Workflow Start Patient Screening Inclusion Inclusion Criteria Met? - PH-ILD Diagnosis (RHC) - ILD Subtype Start->Inclusion Exclusion Exclusion Criteria Met? - Other PH Groups - Comorbidities Inclusion->Exclusion Yes Screen_Fail Screen Failure Inclusion->Screen_Fail No Randomization Randomization Exclusion->Randomization No Exclusion->Screen_Fail Yes Treatment Treatment Arm (this compound) Randomization->Treatment Placebo Placebo Arm Randomization->Placebo Data_Collection Data Collection (RHC, 6MWT, NT-proBNP) Treatment->Data_Collection Placebo->Data_Collection Analysis Statistical Analysis (Adjust for confounders) Data_Collection->Analysis Results Trial Results Analysis->Results

Caption: Workflow for mitigating confounding factors in a clinical trial.

References

Validation & Comparative

Independent Validation of Mosliciguat's Vasodilatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasodilatory effects of Mosliciguat, a novel soluble guanylate cyclase (sGC) activator, with other alternatives, supported by available experimental data from independent studies.

Executive Summary

This compound has demonstrated significant vasodilatory effects in both preclinical and clinical studies, primarily in the context of pulmonary hypertension (PH). Its mechanism of action, as a direct activator of sGC, distinguishes it from other therapies such as phosphodiesterase type 5 (PDE5) inhibitors (e.g., sildenafil) and endothelin receptor antagonists (e.g., bosentan). Clinical trial data, particularly from the Phase 1b ATMOS study, provides quantitative evidence of its potent effects on pulmonary vascular resistance. Preclinical models have further elucidated its mechanism and comparative efficacy.

Data Presentation: Quantitative Comparison of Vasodilatory Effects

The following tables summarize the key quantitative data from clinical and preclinical studies investigating the vasodilatory effects of this compound and its comparators.

Table 1: Clinical Trial Data for this compound in Pulmonary Hypertension

StudyCompoundDosePrimary EndpointResult
ATMOS (Phase 1b) This compound1 mgMean Peak Reduction in Pulmonary Vascular Resistance (PVR)-25.9%[1]
2 mg-38.1%[1]
4 mg-36.3%[1]

Table 2: Preclinical Comparative Data in a Thromboxane A2-Induced Pulmonary Hypertension Minipig Model

CompoundAdministration RouteEffect on Mean Pulmonary Artery Pressure (PAP)Effect on Mean Arterial Pressure (MAP)
This compound InhaledSignificant ReductionNo significant change
Sildenafil SystemicReductionReduction
Bosentan SystemicMinor ReductionReduction

Note: Specific quantitative values for the preclinical comparison were not available in the reviewed literature, but the qualitative outcomes were described.

Signaling Pathway of this compound-Induced Vasodilation

This compound is a soluble guanylate cyclase (sGC) activator.[2] In pathological conditions associated with oxidative stress, the heme component of sGC can become oxidized or lost, rendering the enzyme unresponsive to nitric oxide (NO). This compound acts independently of NO and can directly activate these oxidized, heme-free forms of sGC. This activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased intracellular cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation, resulting in vasodilation.

Mosliciguat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Vascular Smooth Muscle Cell Mosliciguat_inhaled Inhaled this compound sGC Soluble Guanylate Cyclase (sGC) (Heme-free/Oxidized) Mosliciguat_inhaled->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease Decreased Intracellular Ca2+ PKG->Ca_decrease Leads to Vasodilation Vasodilation Ca_decrease->Vasodilation Results in

This compound's signaling pathway in vasodilation.

Experimental Protocols

Clinical Study: ATMOS (NCT03754660)

Objective: To assess the safety, tolerability, and efficacy of inhaled this compound in patients with pulmonary arterial hypertension (PAH) or chronic thromboembolic pulmonary hypertension (CTEPH).

Methodology for Pulmonary Vascular Resistance (PVR) Measurement:

  • Patient Population: The study enrolled 38 participants aged 18 to 80 with confirmed PAH or CTEPH.[1]

  • Procedure: Right heart catheterization (RHC) was performed to obtain hemodynamic measurements.

  • Catheter Placement: A pulmonary artery catheter was inserted into a central vein and advanced through the right atrium and right ventricle into the pulmonary artery.

  • Pressure Measurements: Pressures were recorded in the right atrium, right ventricle, and pulmonary artery. The pulmonary artery wedge pressure (PAWP) was measured by inflating the balloon at the catheter tip to occlude a small pulmonary artery branch, providing an estimate of left atrial pressure. All pressure measurements were taken at end-expiration.

  • Cardiac Output (CO) Measurement: Cardiac output was determined using the thermodilution method.

  • PVR Calculation: PVR was calculated using the following formula: PVR (Wood Units) = (Mean Pulmonary Artery Pressure - Pulmonary Artery Wedge Pressure) / Cardiac Output.

  • Dosing and Measurement Timing: A single dose of inhaled this compound was administered. Hemodynamic measurements were performed at baseline and at various time points post-dose to determine the peak effect.

Preclinical Study: Thromboxane A2-Induced Pulmonary Hypertension in Minipigs

Objective: To evaluate the vasodilatory effects of inhaled this compound and compare them with systemically administered sildenafil and bosentan in a large animal model of pulmonary hypertension.

Methodology:

  • Animal Model: The study utilized a minipig model.

  • Induction of Pulmonary Hypertension: Acute pulmonary hypertension was induced by a continuous intravenous infusion of U46619, a stable thromboxane A2 analogue. The infusion rate was titrated to achieve a target mean pulmonary arterial pressure of approximately 40 mmHg.

  • Hemodynamic Monitoring: A catheter was placed in the pulmonary artery to continuously monitor pulmonary artery pressure (PAP). Systemic arterial blood pressure (BP) was also monitored.

  • Drug Administration:

    • This compound: Administered via inhalation.

    • Sildenafil & Bosentan: Administered systemically (e.g., intravenously or orally).

  • Data Collection: PAP and systemic BP were recorded before and after drug administration to assess the vasodilatory effects in the pulmonary and systemic circulations, respectively.

  • Comparison: The changes in PAP and systemic BP were compared between the different treatment groups to evaluate the relative efficacy and pulmonary selectivity of this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for validating the vasodilatory effects of a compound in a preclinical model of pulmonary hypertension.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Minipig) Anesthesia Anesthetize and Instrument Animal Animal_Model->Anesthesia Induce_PH Induce Pulmonary Hypertension (e.g., Thromboxane A2 infusion) Anesthesia->Induce_PH Baseline_Measurements Record Baseline Hemodynamics (PAP, BP, CO) Induce_PH->Baseline_Measurements Drug_Administration Administer Test Compound (e.g., Inhaled this compound) Baseline_Measurements->Drug_Administration Post_Dose_Measurements Record Post-Dose Hemodynamics Drug_Administration->Post_Dose_Measurements Data_Analysis Analyze Data (Calculate % change in PAP, BP) Post_Dose_Measurements->Data_Analysis Comparison Compare with Control and Other Compounds Data_Analysis->Comparison

Preclinical validation workflow for vasodilators.

References

A Head-to-Head Comparison of Inhaled Versus Oral sGC Modulators in Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of soluble guanylate cyclase (sGC) modulators has marked a significant advancement in the therapeutic landscape for pulmonary hypertension (PH). These agents target a key signaling pathway, the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) pathway, to induce vasodilation and exert anti-proliferative effects within the pulmonary vasculature.[1] sGC modulators are broadly categorized into two classes based on their route of administration: oral and inhaled. This guide provides a head-to-head comparison of these two approaches, summarizing key preclinical and clinical data to inform research and drug development efforts.

Mechanism of Action: A Shared Pathway

Both inhaled and oral sGC modulators act on the same fundamental pathway. sGC, a key enzyme in vascular smooth muscle cells, is activated by nitric oxide (NO), leading to the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, triggers a cascade of downstream effects that result in vasodilation and inhibition of smooth muscle proliferation. In pulmonary hypertension, this pathway is often impaired due to reduced NO bioavailability or dysfunctional sGC. sGC stimulators, such as riociguat and vericiguat, and sGC activators work to restore this pathway's function.[1]

cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation & Anti-proliferation PKG->Relaxation sGC_Modulator sGC Modulator (Inhaled or Oral) sGC_Modulator->sGC Stimulates/Activates

Figure 1: The NO-sGC-cGMP signaling pathway targeted by sGC modulators.

Performance Comparison: Pulmonary Selectivity vs. Systemic Exposure

The primary distinction between inhaled and oral sGC modulators lies in their pharmacokinetic and pharmacodynamic profiles, which directly impacts their efficacy and safety. Inhaled formulations are designed for targeted lung delivery, aiming to maximize local therapeutic effects while minimizing systemic side effects. Oral formulations, conversely, result in systemic distribution.

Efficacy and Hemodynamic Effects

Preclinical and clinical data suggest that both inhaled and oral sGC modulators can effectively reduce pulmonary vascular resistance (PVR). However, the key difference emerges in their systemic effects.

ParameterInhaled sGC Modulators (e.g., MK-5475)Oral sGC Modulators (e.g., Riociguat)Data Source
Pulmonary Vascular Resistance (PVR) ▼ 21-30% reductionSignificant reduction (greater than inhaled NO)[2][3][4]
Mean Pulmonary Arterial Pressure (mPAP) Numerical improvements observedSignificant reduction
Systemic Vascular Resistance (SVR) No significant changeSignificant reduction
Mean Arterial Pressure (MAP) No clinically relevant changesSignificant reduction
Cardiac Index Increase observedSignificant increase

Note: Data is compiled from separate studies and does not represent a direct head-to-head clinical trial. The comparison should be interpreted with caution.

In a Phase 1 study, the inhaled sGC stimulator MK-5475 demonstrated a mean reduction in PVR ranging from 21% to 30% across different doses, without causing vasodilatory systemic side effects. Conversely, while the oral sGC stimulator riociguat has been shown to significantly improve pulmonary hemodynamics to a greater extent than inhaled NO, it also produces significant systemic vasodilation.

Pharmacokinetics

The route of administration profoundly influences the pharmacokinetic profiles of sGC modulators.

ParameterInhaled sGC Modulators (e.g., Mosliciguat)Oral sGC Modulators (e.g., Riociguat)Data Source
Time to Maximum Concentration (Tmax) ~2.0 hours~0.5 - 1.5 hours
Half-life (t1/2) ~15.1 hours (single dose)~7 hours (healthy), ~12 hours (PAH patients)
Bioavailability ~16.3-18.8% (absolute, inhaled)~94% (absolute, oral)
Systemic Exposure LowerHigher

Note: Pharmacokinetic data for inhaled and oral sGC modulators are from separate studies and different compounds. This table provides a general comparison of expected profiles.

Inhaled delivery is characterized by a slower absorption and longer half-life in some cases, with the primary goal of achieving high local concentrations in the lung with lower systemic exposure. Oral administration leads to rapid absorption and high systemic bioavailability.

Experimental Protocols

The following are summaries of key experimental methodologies used to evaluate sGC modulators.

In Vitro Vasodilation Assay (Pulmonary Artery Rings)

This assay assesses the direct vasodilatory effect of compounds on isolated blood vessels.

  • Tissue Preparation: Pulmonary arteries are isolated from preclinical models (e.g., rats) and cut into rings.

  • Mounting: The rings are mounted in an organ bath system filled with a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Pre-contraction: The arterial rings are pre-constricted with an agent like phenylephrine to induce a stable contraction.

  • Drug Administration: Increasing concentrations of the sGC modulator (inhaled or oral) are added to the bath.

  • Data Acquisition: Changes in isometric tension are recorded to generate concentration-response curves, allowing for the determination of potency (EC50) and efficacy (maximum relaxation).

cluster_0 Experimental Workflow Start Isolate Pulmonary Artery Step1 Cut into Rings Start->Step1 Step2 Mount in Organ Bath Step1->Step2 Step3 Pre-constrict with Phenylephrine Step2->Step3 Step4 Add sGC Modulator (Cumulative Concentrations) Step3->Step4 Step5 Record Isometric Tension Step4->Step5 End Generate Concentration- Response Curve Step5->End

Figure 2: Workflow for in vitro vasodilation assay.
In Vivo Hemodynamic Assessment (Right Heart Catheterization in Rodent Models)

This procedure allows for the direct measurement of cardiopulmonary hemodynamics in a living animal model of pulmonary hypertension.

  • Animal Model: A validated animal model of pulmonary hypertension is used (e.g., monocrotaline-induced or Sugen/hypoxia-induced PH in rats).

  • Anesthesia and Catheterization: The animal is anesthetized, and a pressure-volume catheter is inserted into the jugular vein and advanced into the right ventricle and pulmonary artery.

  • Baseline Measurements: Baseline hemodynamic parameters, including right ventricular systolic pressure (RVSP), mean pulmonary arterial pressure (mPAP), and cardiac output, are recorded.

  • Drug Administration: The sGC modulator is administered either via inhalation or orally.

  • Post-Dose Measurements: Hemodynamic parameters are continuously monitored or measured at specific time points after drug administration to assess the drug's effect.

cluster_1 Logical Relationship Animal_Model Pulmonary Hypertension Animal Model Inhaled_Admin Inhaled Administration Animal_Model->Inhaled_Admin Oral_Admin Oral Administration Animal_Model->Oral_Admin Hemodynamic_Effect Pulmonary and Systemic Hemodynamic Effects Inhaled_Admin->Hemodynamic_Effect Targeted Lung Delivery Oral_Admin->Hemodynamic_Effect Systemic Distribution

Figure 3: Comparison of administration routes and their expected effects.

Conclusion

The choice between an inhaled and an oral sGC modulator represents a trade-off between pulmonary selectivity and systemic exposure. Inhaled sGC modulators hold the promise of targeted therapy for pulmonary hypertension, potentially offering an improved safety profile by minimizing systemic side effects such as hypotension. This targeted approach may be particularly beneficial for patients who are intolerant to the systemic effects of oral vasodilators.

Oral sGC modulators, on the other hand, have a well-established efficacy and a convenient route of administration. Their systemic effects, while a potential source of side effects, may also contribute to their overall therapeutic benefit in some patients.

Further head-to-head clinical trials are warranted to directly compare the efficacy, safety, and long-term outcomes of inhaled versus oral sGC modulators. Such studies will be crucial in defining the optimal therapeutic strategy for different patient populations with pulmonary hypertension. The continued development of both inhaled and oral sGC modulators offers promising avenues for advancing the management of this complex and life-threatening disease.

References

A Comparative Analysis of Mosliciguat: Examining the Initial Findings of the ATMOS Trial in the Context of Established Therapies for Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

PULMONARY HYPERTENSION TREATMENT LANDSCAPE ANALYSIS – In the quest for novel and more effective treatments for pulmonary hypertension (PH), a condition characterized by high blood pressure in the lungs, the soluble guanylate cyclase (sGC) pathway has emerged as a key therapeutic target. This guide provides a detailed comparison of the emerging sGC activator, Mosliciguat, based on initial findings from the Phase 1b ATMOS clinical trial, with the established sGC stimulator, Riociguat. As the reproducibility of the ATMOS trial's promising initial results is currently under investigation in the ongoing Phase 2 PHocus trial, this comparison focuses on the foundational data and methodologies to offer a preliminary assessment for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a first-in-class inhaled sGC activator, has demonstrated a significant reduction in pulmonary vascular resistance (PVR) in the Phase 1b ATMOS trial for patients with untreated Pulmonary Arterial Hypertension (PAH) and Chronic Thromboembolic Pulmonary Hypertension (CTEPH).[1][2][3][4] This guide contextualizes these early findings by comparing them with the established efficacy and safety profile of Riociguat, an oral sGC stimulator approved for the treatment of PAH and CTEPH. While direct reproducibility of the ATMOS findings awaits the results of the Phase 2 PHocus trial, this document provides a comprehensive overview of the available data, experimental protocols, and the distinct mechanisms of action of these two agents.

Mechanism of Action: sGC Activators vs. Stimulators

This compound and Riociguat both target the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in vasodilation. However, they do so through distinct mechanisms.[5]

  • Riociguat , an sGC stimulator, has a dual mode of action. It sensitizes sGC to endogenous NO, enhancing the enzyme's response to the body's natural vasodilator. It also directly stimulates sGC, independent of NO.

  • This compound , an sGC activator, is designed to work independently of NO. It activates sGC even in its heme-free, oxidized state, which is prevalent in conditions of high oxidative stress often seen in pulmonary hypertension. This unique mechanism suggests that this compound may be effective in a broader range of pathological conditions within the pulmonary vasculature.

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive Inactive sGC (Heme-containing) NO->sGC_inactive Activates sGC_active Active sGC sGC_inactive->sGC_active sGC_oxidized Oxidized/Heme-free sGC (apo-sGC) sGC_oxidized->sGC_active GTP GTP cGMP cGMP GTP->cGMP Catalyzes conversion Vasodilation Vasodilation cGMP->Vasodilation Promotes Riociguat Riociguat (sGC Stimulator) Riociguat->sGC_inactive Stimulates & Sensitizes This compound This compound (sGC Activator) This compound->sGC_oxidized Activates Screening Patient Screening (PAH or CTEPH, Untreated) Enrollment Enrollment (N=38) Screening->Enrollment Baseline Baseline Assessment (Right Heart Catheterization) Enrollment->Baseline DoseEscalation Single Inhaled Dose of this compound (Dose Escalation Cohorts) Baseline->DoseEscalation PostDose Post-Dose Monitoring (Hemodynamics via RHC) DoseEscalation->PostDose PrimaryEndpoint Primary Endpoint Analysis (Peak % Change in PVR) PostDose->PrimaryEndpoint SafetyFollowUp Safety and Tolerability Follow-up PrimaryEndpoint->SafetyFollowUp ATMOS ATMOS Trial (Phase 1b) - Open-label, single dose - Promising PVR reduction PHocus PHocus Trial (Phase 2) - Randomized, placebo-controlled - Efficacy and safety in PH-ILD ATMOS->PHocus Informs design of Reproducibility Confirmation of Reproducibility - Efficacy in a controlled setting - Broader patient population PHocus->Reproducibility Will determine Comparison Comparative Efficacy and Safety Reproducibility->Comparison EstablishedTherapy Established Therapy (Riociguat) - Phase 3 data (PATENT-1, CHEST-1) - Approved for PAH and CTEPH EstablishedTherapy->Comparison

References

Assessing the Long-Term Safety and Efficacy of Mosliciguat in PH-ILD: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pulmonary hypertension associated with interstitial lung disease (PH-ILD) is a devastating complication with limited therapeutic options. This guide provides a comparative analysis of mosliciguat, an investigational soluble guanylate cyclase (sGC) activator, against the current standard of care and other relevant therapies. The content is intended to offer an objective overview supported by available experimental data to inform research and development efforts in this critical area.

Introduction to this compound

This compound is a potential first-in-class, once-daily inhaled sGC activator currently under investigation for the treatment of PH-ILD.[1][2] Its mechanism of action is distinct from sGC stimulators, as it activates sGC independently of nitric oxide (NO) and heme, which may be advantageous in the oxidative stress environment characteristic of PH-ILD.[1][3] Preclinical and early-phase clinical data suggest a potential for targeted pulmonary vasodilation with limited systemic side effects.[4]

Comparative Analysis: this compound vs. Alternatives

The current landscape of PH-ILD treatment is evolving. This section compares this compound with the approved therapy, inhaled treprostinil, and another sGC modulator, riociguat.

Table 1: Quantitative Efficacy Data Comparison
ParameterThis compound (Phase 1b - ATMOS Trial in PH)Inhaled Treprostinil (Phase 3 - INCREASE Trial in PH-ILD)Riociguat (Phase 2b - RISE-IIP Trial in PH-IIP)
Primary Efficacy Endpoint Change in Pulmonary Vascular Resistance (PVR)Change in 6-Minute Walk Distance (6MWD)Change in 6-Minute Walk Distance (6MWD)
Key Efficacy Results Mean peak PVR reduction of up to 38.1% from baseline.Placebo-corrected improvement in 6MWD of 31 meters at week 16.No significant improvement in 6MWD vs. placebo.
Secondary Efficacy Endpoints Dose-dependent increases in cGMP.Significant reduction in NT-proBNP levels; fewer clinical worsening events.No difference in clinical worsening events.

Note: The ATMOS trial for this compound was in patients with WHO Group 1 and 4 PH, not specifically PH-ILD (WHO Group 3). Data from the ongoing Phase 2 PHocus trial in PH-ILD is not yet available.

Table 2: Safety and Tolerability Comparison
ParameterThis compound (Phase 1 Studies)Inhaled Treprostinil (INCREASE Trial & OLE)Riociguat (RISE-IIP Trial)
Common Adverse Events Well-tolerated with no major systemic effects on heart rate or blood pressure.Cough, headache, throat irritation, oropharyngeal pain.Peripheral edema, diarrhea.
Serious Adverse Events No serious side effects reported to date.Serious adverse events were similar between treprostinil and placebo groups.Increased serious adverse events (37% vs. 23% in placebo).
Discontinuation due to AEs Not reported in Phase 1.22.3% in the open-label extension.Study terminated early due to increased mortality and SAEs.
Long-Term Safety Under investigation in the PHocus trial.Supported by the INCREASE open-label extension study.Unfavorable risk-benefit profile; not recommended for PH-IIP.

Experimental Protocols

This compound: The PHocus Trial (Phase 2)

The ongoing PHocus trial is a randomized, double-blind, placebo-controlled, multicenter study designed to evaluate the safety and efficacy of inhaled this compound in approximately 120 adult patients with PH-ILD.

  • Primary Outcome Measures:

    • Change from baseline in Pulmonary Vascular Resistance (PVR) at week 16, evaluated by right heart catheterization.

  • Secondary Outcome Measures:

    • Change from baseline in 6-Minute Walk Distance (6MWD).

    • Change from baseline in N-terminal pro-B-type natriuretic peptide (NT-proBNP) serum concentration.

  • Study Design:

    • A 24-week blinded, placebo-controlled period where participants are randomized to receive either this compound or placebo.

    • An extension period where all participants receive this compound.

  • Inclusion Criteria:

    • Diagnosis of Interstitial Lung Disease (ILD) confirmed by high-resolution computerized tomography (HR-CT).

    • Confirmed pulmonary hypertension (PH) by right heart catheterization.

    • Ability to perform a 6MWD of ≥100 meters.

  • Exclusion Criteria:

    • Diagnosis of PH from WHO Groups 1, 2, 4, or 5.

    • Recent exacerbation of underlying lung disease.

    • Receiving >10 L/min of oxygen supplementation at rest.

Inhaled Treprostinil: The INCREASE Trial (Phase 3)

The INCREASE trial was a 16-week, randomized, double-blind, placebo-controlled study that enrolled 326 patients with PH-ILD.

  • Primary Endpoint:

    • Change in 6MWD at week 16.

  • Secondary Endpoints:

    • Change in NT-proBNP levels.

    • Time to clinical worsening.

  • Methodology:

    • Patients were randomized in a 1:1 ratio to receive either inhaled treprostinil or placebo.

    • The dose of inhaled treprostinil was titrated up to a maximum of 12 breaths (72 mcg) per session, four times daily.

Key Experimental Procedures
  • Right Heart Catheterization (RHC): This is the gold standard for the diagnosis and hemodynamic assessment of pulmonary hypertension. The procedure involves inserting a catheter into a central vein and advancing it to the pulmonary artery to measure pressures (right atrial, right ventricular, pulmonary artery, and pulmonary capillary wedge pressure), cardiac output, and calculate PVR.

  • 6-Minute Walk Test (6MWT): A standardized test to assess functional exercise capacity. Patients are instructed to walk as far as possible in a 30-meter corridor for six minutes, following standardized instructions and encouragement. The total distance walked is recorded.

Visualizations

Mosliciguat_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Pulmonary Artery Smooth Muscle Cell NO Nitric Oxide (NO) sGC_native Soluble Guanylate Cyclase (sGC) (Heme-containing) NO->sGC_native Stimulates sGC_apo Apo-sGC (Heme-free) cGMP cGMP sGC_native->cGMP Converts sGC_apo->cGMP Converts GTP GTP GTP->sGC_native GTP->sGC_apo Vasodilation Vasodilation, Anti-proliferative, Anti-fibrotic effects cGMP->Vasodilation This compound This compound (sGC Activator) This compound->sGC_apo Activates Oxidative_Stress Oxidative Stress Oxidative_Stress->sGC_native Converts to

Caption: this compound signaling pathway in PH-ILD.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment & Follow-up cluster_extension Open-Label Extension Inclusion Inclusion Criteria Met: - PH-ILD Diagnosis (RHC, HR-CT) - 6MWD ≥100m Exclusion Exclusion Criteria Absent Inclusion->Exclusion Randomization Randomization (1:1) Exclusion->Randomization Mosliciguat_Arm This compound (Inhaled, Once Daily) Randomization->Mosliciguat_Arm Placebo_Arm Placebo (Inhaled, Once Daily) Randomization->Placebo_Arm Week16 Week 16 Assessment: Primary Endpoint (PVR) Secondary Endpoints (6MWD, NT-proBNP) Mosliciguat_Arm->Week16 Placebo_Arm->Week16 Week24 End of Blinded Period Week16->Week24 Week16->Week24 OLE All Participants Receive this compound Week24->OLE LongTerm Long-term Safety & Efficacy Monitoring OLE->LongTerm

Caption: PHocus clinical trial workflow for this compound.

References

A Comparative Guide: Mosliciguat vs. Placebo for Pulmonary Hypertension associated with Interstitial Lung Disease (PH-ILD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ongoing Phase 2 randomized controlled trial (the PHocus study, NCT06635850) evaluating the efficacy and safety of Mosliciguat, a novel soluble guanylate cyclase (sGC) activator, against a placebo for the treatment of Pulmonary Hypertension associated with Interstitial Lung Disease (PH-ILD). As the PHocus trial is currently recruiting participants and results are not yet available, this document focuses on the trial's design, experimental protocols, and the mechanism of action of this compound, supplemented with available data from earlier phase studies to provide a preliminary outlook.

Mechanism of Action: Targeting the Nitric Oxide Signaling Pathway

This compound is a first-in-class, inhaled sGC activator designed to target the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[1] In pathological conditions such as PH-ILD, oxidative stress can lead to the oxidation and depletion of sGC, rendering it insensitive to NO.[1][2] this compound is designed to activate these oxidized and heme-free forms of sGC, restoring cGMP production and leading to vasodilation, and potentially anti-inflammatory and anti-fibrotic effects.[1][3]

cluster_0 Normal Physiological State cluster_1 Pathological State (PH-ILD) cluster_2 Therapeutic Intervention NO Nitric Oxide (NO) sGC_native Soluble Guanylate Cyclase (sGC) (Reduced/Heme-containing) NO->sGC_native Stimulates cGMP cGMP sGC_native->cGMP Converts GTP GTP Vasodilation Vasodilation cGMP->Vasodilation OxidativeStress Oxidative Stress sGC_oxidized Oxidized/Heme-free sGC (apo-sGC) OxidativeStress->sGC_oxidized Causes Reduced_NO Reduced NO Bioavailability OxidativeStress->Reduced_NO sGC_activated Activated sGC This compound This compound This compound->sGC_oxidized Activates cGMP2 Increased cGMP sGC_activated->cGMP2 Converts GTP2 GTP TherapeuticEffects Therapeutic Effects (Vasodilation, etc.) cGMP2->TherapeuticEffects

Figure 1: this compound's Mechanism of Action in PH-ILD.

The PHocus Trial: A Phase 2 Randomized Controlled Study

The PHocus trial (NCT06635850) is a pivotal Phase 2, multicenter, randomized, double-blind, placebo-controlled study designed to assess the efficacy and safety of inhaled this compound in patients with PH-ILD.

Experimental Workflow

The study consists of a 24-week double-blind treatment period, followed by an open-label extension period where all participants may receive this compound. Patients are randomized in a 2:1 ratio to receive either this compound or a matching placebo, administered once daily via a dry powder inhaler.

cluster_screening Screening & Enrollment cluster_randomization Randomization (2:1) cluster_treatment 24-Week Double-Blind Treatment Period cluster_endpoints Endpoint Assessment cluster_extension Open-Label Extension Screening Screening of PH-ILD Patients Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Assess Randomization Randomization Inclusion->Randomization MosliciguatArm This compound (once daily, inhaled) Randomization->MosliciguatArm PlaceboArm Placebo (once daily, inhaled) Randomization->PlaceboArm PrimaryEndpoint Primary Endpoint: Change in PVR at Week 16 MosliciguatArm->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints: - Change in 6MWD - Change in NT-proBNP MosliciguatArm->SecondaryEndpoints PlaceboArm->PrimaryEndpoint PlaceboArm->SecondaryEndpoints Extension All Participants Receive this compound PrimaryEndpoint->Extension

Figure 2: Experimental Workflow of the PHocus (NCT06635850) Trial.
Experimental Protocols

A summary of the key experimental protocols for the PHocus trial is provided in the table below.

Parameter Methodology
Inclusion Criteria - Diagnosis of Interstitial Lung Disease (ILD) confirmed by high-resolution computed tomography (HRCT). Eligible ILDs include idiopathic interstitial pneumonia, chronic hypersensitivity pneumonitis, and ILD associated with connective tissue disease with FVC < 70% predicted. - Confirmed pulmonary hypertension (PH) by right heart catheterization (RHC). - Ability to walk ≥100 meters in the 6-Minute Walk Test (6MWT).
Exclusion Criteria - Diagnosis of PH Group 1, 2, 4, or 5. - Exacerbation of underlying lung disease within 28 days prior to randomization. - Receiving >10 L/min of oxygen supplementation at rest.
Intervention Inhaled this compound or matching placebo administered once daily via a dry powder inhaler.
Primary Endpoint Measurement Change from baseline in Pulmonary Vascular Resistance (PVR) at Week 16, measured by Right Heart Catheterization (RHC).
Secondary Endpoint Measurements - Change from baseline in 6-Minute Walk Distance (6MWD). - Change from baseline in N-terminal pro-brain natriuretic peptide (NT-proBNP) levels.

Efficacy and Safety Data (Preliminary)

As the Phase 2 PHocus trial is ongoing, no comparative data against a placebo in the PH-ILD population is available. However, results from the Phase 1b ATMOS study in patients with Pulmonary Arterial Hypertension (PAH) and Chronic Thromboembolic Pulmonary Hypertension (CTEPH) provide initial insights into the potential efficacy and safety of this compound.

Efficacy Data (ATMOS Study - Phase 1b, Open-Label)
Dose of this compound Mean Peak Percentage Reduction in PVR from Baseline
1.0 mg-25.9%
2.0 mg-38.1%
4.0 mg-36.3%
Data from the per-protocol set of patients (N=20) in the ATMOS study.
Safety and Tolerability (Phase 1 Program)

Across the Phase 1 development program, which included 170 healthy volunteers and PH patients, this compound has demonstrated a favorable safety profile. Single-dose administration via a dry powder inhaler was well-tolerated with low rates of treatment-emergent adverse events. The most frequently reported adverse events in the ATMOS study were mild and included headache, decreased oxygen saturation, and fatigue. Importantly, no safety-relevant changes in systemic vascular resistance or blood pressure were observed.

Comparison Summary: this compound vs. Placebo (PHocus Trial Design)

Feature This compound Placebo
Intervention Inhaled sGC activatorInhaled matched placebo
Administration Once daily via dry powder inhalerOnce daily via dry powder inhaler
Primary Efficacy Endpoint Expected reduction in Pulmonary Vascular Resistance (PVR)Expected minimal change in PVR
Secondary Efficacy Endpoints Expected improvement in 6-Minute Walk Distance (6MWD) and reduction in NT-proBNPExpected minimal change in 6MWD and NT-proBNP
Anticipated Safety Profile Based on Phase 1 data, expected to be well-tolerated with minimal systemic side effectsExpected to have a safety profile consistent with an inactive substance

Conclusion

The PHocus trial is a critical study that will provide the first randomized, placebo-controlled data on the efficacy and safety of this compound in the PH-ILD patient population. Based on its novel mechanism of action and promising preliminary data from earlier studies, this compound holds the potential to address a significant unmet medical need for this patient group. The scientific community awaits the results of the PHocus trial to fully understand the therapeutic value of this innovative inhaled sGC activator.

References

Evaluating the Clinical Significance of PVR Reduction by Mosliciguat: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective evaluation of Mosliciguat, a novel investigational soluble guanylate cyclase (sGC) activator, focusing on its clinical significance in reducing Pulmonary Vascular Resistance (PVR). We compare its performance with established alternative therapies, supported by available experimental data, to offer a comprehensive resource for the scientific and drug development community.

Introduction to this compound and Its Novel Mechanism of Action

This compound is a potential first-in-class, once-daily, inhaled sGC activator being developed for the treatment of pulmonary hypertension (PH).[1][2] Its therapeutic potential lies in its unique mechanism of action within the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of vascular homeostasis.[3]

Unlike sGC stimulators (e.g., Riociguat), which are highly dependent on the presence of NO and a reduced heme group on the sGC enzyme, this compound is an sGC activator.[4][5] This distinction is crucial. In pathological states like PH, oxidative stress can lead to the oxidation or complete loss of the sGC heme group, rendering the enzyme (now called apo-sGC) insensitive to NO and less responsive to sGC stimulators. This compound is designed to directly activate sGC, including the pathological apo-sGC form, independently of NO and the heme status. This allows it to potentially restore cGMP production and induce vasodilation even in environments of high oxidative stress.

Caption: NO-sGC-cGMP signaling pathway and points of therapeutic intervention.

Clinical Data on PVR Reduction by this compound

The primary measure of this compound's efficacy in early trials is the reduction in PVR, a key hemodynamic parameter indicating the afterload on the right ventricle.

ATMOS Phase 1b Trial

The ATMOS trial was a proof-of-concept, open-label, single-dose escalation study in patients with untreated pulmonary arterial hypertension (PAH) or chronic thromboembolic pulmonary hypertension (CTEPH). The trial demonstrated that a single inhaled dose of this compound led to a substantial and sustained reduction in PVR.

Dose GroupNumber of Patients (PPS)Mean Peak Percent Change in PVR from Baseline [95% CI]
Dose 14-21.0% [-31.6%, -10.4%]
Dose 24-16.1% [-32.8%, 0.7%]
Dose 34-25.9% [-60.3%, 8.4%]
Dose 44-38.1% [-55.9%, -20.3%]
Dose 5 (up to 4mg)4-36.3% [-48.3%, -24.4%]
PPS (Per Protocol Set) consisted of patients non-responsive to NO with a baseline PVR ≥5 Wood units.

At the highest doses, the reduction in PVR persisted over the 3-hour measurement period, and there were no safety-relevant changes in systemic vascular resistance or blood pressure.

Comparison with Alternative Therapies

This compound's primary competitors are other drugs targeting the NO-sGC-cGMP pathway, most notably the sGC stimulator Riociguat and PDE5 inhibitors.

sGC Stimulators: Riociguat

Riociguat is a first-in-class sGC stimulator approved for the treatment of PAH and CTEPH. It has a dual mechanism, sensitizing sGC to endogenous NO and directly stimulating sGC, though its efficacy is more dependent on the presence of NO.

The pivotal CHEST-1 Phase III trial evaluated Riociguat in patients with inoperable or persistent/recurrent CTEPH. The results showed a significant improvement in hemodynamics.

Comparative Performance Data

Direct head-to-head trials between this compound and other therapies are not yet available. However, we can compare data from their respective key clinical trials. It is important to note that patient populations, trial designs, and baseline characteristics may differ, making direct comparisons challenging.

Drug (Trial)Patient PopulationPrimary Endpoint (PVR-related)Result
This compound (ATMOS)Untreated PAH or CTEPHPeak % change in PVR from baseline after a single doseUp to -38.1% mean reduction in PVR
Riociguat (CHEST-1)Inoperable or persistent/recurrent CTEPHChange in PVR from baseline at Week 16-226 dyn·s·cm⁻⁵ mean reduction from a baseline of ~800 dyn·s·cm⁻⁵

Note: The PVR reduction for Riociguat in the CHEST-1 trial equates to an approximate 28% reduction from baseline.

A preclinical study in a minipig model of pulmonary hypertension offered a more direct comparison, suggesting inhaled this compound has a superior pulmonary-selective effect (reduction in pulmonary artery pressure without affecting systemic blood pressure) compared to systemically administered sildenafil (a PDE5 inhibitor) and bosentan (an endothelin receptor antagonist).

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing clinical data.

ATMOS Trial (this compound)
  • Study Design: An open-label, multicenter, single-dose escalation trial.

  • Participants: 38 patients with untreated PAH or CTEPH. The Per Protocol Set for the primary endpoint analysis included 20 patients with a baseline PVR ≥5 Wood units who were non-responsive to inhaled NO.

  • Intervention: A single inhaled dose of this compound administered via a dry powder inhaler across 5 escalating dose levels (up to 4mg).

  • Primary Endpoint: Peak percent change (PPC) from baseline in PVR.

  • Methodology: PVR was measured by right heart catheterization (RHC) at baseline and over a 3-hour period post-dose.

cluster_protocol ATMOS Trial Workflow Screening Patient Screening (Untreated PAH/CTEPH) Baseline Baseline Assessment - RHC (PVR, PAP) - NO Response Test Screening->Baseline Randomization Single Dose Assignment (5 Escalating Dose Cohorts) Baseline->Randomization Intervention Inhalation of This compound (DPI) Randomization->Intervention PostDose Post-Dose Monitoring (3 hours) Intervention->PostDose RHC_Post RHC Measurements (PVR, PAP, CO) PostDose->RHC_Post Analysis Data Analysis (Peak % Change in PVR) RHC_Post->Analysis

Caption: Simplified workflow for the ATMOS clinical trial.
CHEST-1 Trial (Riociguat)

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial.

  • Participants: 261 patients with inoperable or persistent/recurrent CTEPH.

  • Intervention: Patients were randomized to receive either Riociguat (up to 2.5 mg three times daily) or a matched placebo for 16 weeks.

  • Primary Endpoint: Change from baseline in 6-minute walking distance (6MWD).

  • Key Secondary Endpoint: Change from baseline in PVR.

  • Methodology: PVR was measured by RHC at baseline and at Week 16.

Conclusion

This compound demonstrates significant potential in the management of pulmonary hypertension, with early clinical data showing a substantial and sustained reduction in PVR after a single inhaled dose. Its unique mechanism as an sGC activator, capable of targeting the enzyme even under conditions of high oxidative stress, differentiates it from sGC stimulators like Riociguat and may offer a therapeutic advantage in certain patient populations. The inhaled, once-daily administration also presents a favorable profile in terms of convenience and targeted lung delivery, potentially minimizing systemic side effects.

While direct comparative data is pending, the magnitude of PVR reduction seen in the Phase 1b ATMOS trial is among the highest reported in PH trials to date. Ongoing Phase 2 studies, such as the PHocus trial in patients with PH associated with interstitial lung disease (PH-ILD), will be critical in further establishing the clinical efficacy and safety of this compound and clarifying its role in the evolving landscape of PH therapies.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of soluble guanylate cyclase (sGC) modulators has marked a significant advancement in the therapeutic landscape for pulmonary hypertension (PH) and other cardiovascular diseases. Mosliciguat, a novel sGC activator, has shown promise in early clinical trials, particularly in its ability to function independently of nitric oxide (NO) and heme availability. This guide provides an objective comparison of this compound with other sGC modulators, supported by available experimental data, to validate the link between its mechanism of action and clinical outcomes.

The Nitric Oxide-sGC-cGMP Signaling Pathway

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway is a crucial signaling cascade that regulates vascular tone, inflammation, and fibrosis.[1] In pathological conditions such as pulmonary hypertension, oxidative stress can lead to the oxidation or loss of the heme group in sGC, rendering it insensitive to NO. This impairs the production of cGMP, a key second messenger that mediates vasodilation.

cluster_0 Healthy Vasculature cluster_1 Diseased Vasculature (e.g., PH) Nitric Oxide (NO) Nitric Oxide (NO) sGC (Heme-containing) sGC (Heme-containing) Nitric Oxide (NO)->sGC (Heme-containing) Activates cGMP cGMP sGC (Heme-containing)->cGMP Converts GTP to GTP GTP GTP->sGC (Heme-containing) Vasodilation Vasodilation cGMP->Vasodilation Oxidative Stress Oxidative Stress sGC (Heme-free/Oxidized) sGC (Heme-free/Oxidized) Oxidative Stress->sGC (Heme-free/Oxidized) Leads to Reduced cGMP Reduced cGMP sGC (Heme-free/Oxidized)->Reduced cGMP Impaired conversion Vasoconstriction Vasoconstriction Reduced cGMP->Vasoconstriction

The NO-sGC-cGMP signaling pathway in health and disease.

Mechanism of Action: sGC Activators vs. Stimulators

sGC modulators are broadly classified into two categories: stimulators and activators. This distinction is crucial for understanding their therapeutic potential in different disease states.

  • sGC Stimulators (e.g., Riociguat, Vericiguat): These agents require the presence of the reduced (ferrous) heme moiety on the sGC enzyme to exert their effect. They work synergistically with NO to enhance cGMP production. However, their efficacy may be limited in conditions of high oxidative stress where the heme group is oxidized or lost.

  • sGC Activators (e.g., this compound, Cinaciguat): These molecules can directly activate sGC, bypassing the need for NO and a functional heme group. This mechanism allows them to be effective even in disease states characterized by high oxidative stress and NO deficiency.

cluster_0 sGC Stimulators cluster_1 sGC Activators Riociguat Riociguat sGC (Heme-containing) sGC (Heme-containing) Riociguat->sGC (Heme-containing) Stimulates Vericiguat Vericiguat Vericiguat->sGC (Heme-containing) Stimulates cGMP Production (Enhanced) cGMP Production (Enhanced) sGC (Heme-containing)->cGMP Production (Enhanced) NO NO NO->sGC (Heme-containing) Synergizes with This compound This compound sGC (Heme-free/Oxidized) sGC (Heme-free/Oxidized) This compound->sGC (Heme-free/Oxidized) Activates Cinaciguat Cinaciguat Cinaciguat->sGC (Heme-free/Oxidized) Activates cGMP Production (Restored) cGMP Production (Restored) sGC (Heme-free/Oxidized)->cGMP Production (Restored)

Distinct mechanisms of sGC stimulators and activators.

Comparative Efficacy of sGC Modulators

The primary clinical endpoint for evaluating the efficacy of drugs for pulmonary hypertension is the change in pulmonary vascular resistance (PVR), a measure of the resistance to blood flow in the pulmonary arteries.

Drug (Class)StudyIndicationNumber of PatientsKey Efficacy EndpointResult
This compound (Activator)ATMOS (Phase 1b)Pulmonary Hypertension (WHO Group 1 & 4)38Mean Peak % Reduction in PVR from Baseline-25.9% (1.0 mg), -38.1% (2.0 mg), -36.3% (4.0 mg)
Riociguat (Stimulator)Pilot TrialPulmonary Hypertension with Interstitial Lung Disease (PH-ILD)22Mean Change in PVR from BaselineDecrease from 648 to 528 dyn·s·cm⁻⁵ (-18.5%)[1][2][3]
MK-5475 (Stimulator, Inhaled)INSIGNIA-PAH (Phase 2)Pulmonary Arterial Hypertension (PAH)168Placebo-corrected % Change in PVR from Baseline-22.0% (100 µg), -19.9% (380 µg)
Cinaciguat (Activator)Phase IIbAcute Decompensated Heart Failure139Change in Pulmonary Vascular ResistanceSignificant decrease vs. placebo (P < 0.0001)[4]
Vericiguat (Stimulator)Phase IIHeart Failure with Reduced Ejection Fraction12Change in Pulmonary Vascular ResistanceNo significant change

Standard of Care in PH-ILD

The current management of PH-ILD involves a multi-faceted approach:

  • Treatment of the underlying interstitial lung disease: This may include antifibrotic agents or immunosuppressive therapy.

  • Supportive care: This includes supplemental oxygen, pulmonary rehabilitation, and diuretics.

  • Approved PH-specific therapy: Inhaled treprostinil is the first FDA-approved treatment specifically for PH-ILD.

  • Lung transplantation: This is considered for eligible patients with advanced disease.

Experimental Protocols

In Vitro sGC Activity Assay

This assay quantifies the ability of a compound to stimulate or activate sGC to produce cGMP from its substrate, guanosine triphosphate (GTP).

Purified sGC Enzyme Purified sGC Enzyme Incubation (37°C) Incubation (37°C) Purified sGC Enzyme->Incubation (37°C) Test Compound (this compound or Alternative) Test Compound (this compound or Alternative) Test Compound (this compound or Alternative)->Incubation (37°C) GTP (Substrate) GTP (Substrate) GTP (Substrate)->Incubation (37°C) Reaction Termination Reaction Termination Incubation (37°C)->Reaction Termination cGMP Quantification (EIA) cGMP Quantification (EIA) Reaction Termination->cGMP Quantification (EIA)

Workflow for in vitro sGC activity assay.

Detailed Methodology:

  • Preparation of Reagents:

    • Prepare a reaction buffer containing a suitable buffer (e.g., 50 mM TEA, pH 7.5), a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cGMP degradation, and a GTP regenerating system (e.g., creatine phosphate and creatine kinase).

    • Prepare stock solutions of the test compound (this compound or comparators) at various concentrations.

    • Prepare a solution of purified sGC enzyme.

    • Prepare a GTP solution.

  • Assay Procedure:

    • In a microplate, combine the reaction buffer, purified sGC enzyme, and the test compound.

    • Initiate the reaction by adding the GTP solution.

    • Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

    • Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl).

  • Quantification of cGMP:

    • The amount of cGMP produced is quantified using a competitive enzyme immunoassay (EIA) kit. The principle of this assay is the competition between unlabeled cGMP in the sample and a fixed amount of enzyme-labeled cGMP for a limited number of binding sites on a cGMP-specific antibody coated on the microplate. The amount of bound enzyme-labeled cGMP is inversely proportional to the concentration of cGMP in the sample.

Measurement of Pulmonary Vascular Resistance (PVR) via Right Heart Catheterization

Right heart catheterization (RHC) is the gold standard for the diagnosis and hemodynamic assessment of pulmonary hypertension.

Detailed Methodology:

  • Catheter Insertion and Placement:

    • A thin, flexible catheter (Swan-Ganz catheter) is inserted into a large vein, typically in the neck, groin, or arm.

    • Under fluoroscopic guidance, the catheter is advanced through the right atrium and right ventricle into the pulmonary artery.

  • Hemodynamic Measurements:

    • Pressures: The catheter has multiple ports that allow for the direct measurement of pressures in the right atrium (RAP), right ventricle (RVP), and pulmonary artery (PAP). The pulmonary artery wedge pressure (PAWP), an indirect measure of left atrial pressure, is obtained by inflating a small balloon at the catheter tip, which occludes a small pulmonary artery branch.

    • Cardiac Output (CO): Cardiac output is most commonly measured using the thermodilution technique. A known volume of cold saline is injected into the right atrium, and a thermistor at the catheter tip in the pulmonary artery measures the change in blood temperature over time. The CO is inversely proportional to the change in temperature.

  • Calculation of PVR:

    • Pulmonary vascular resistance is calculated using the following formula: PVR (Wood units) = (Mean PAP - PAWP) / CO

Conclusion

This compound's unique mechanism as an sGC activator that functions independently of NO and heme status provides a strong rationale for its potential efficacy in patient populations with high oxidative stress, such as those with PH-ILD. Early clinical data from the ATMOS trial, demonstrating a substantial reduction in PVR, supports this hypothesis. In comparison, sGC stimulators like Riociguat have also shown benefits in PH-ILD, though to a potentially lesser extent in terms of PVR reduction in the available pilot study. The development of inhaled sGC modulators, such as MK-5475, represents another promising avenue for targeted lung therapy. Further large-scale clinical trials are necessary to definitively establish the clinical benefit of this compound and its place in the evolving treatment paradigm for pulmonary hypertension. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of sGC modulators in both preclinical and clinical settings.

References

Mosliciguat's Clinical Progression: A Comparative Analysis of Phase 1 and Phase 2 Trials

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the clinical trial data for mosliciguat, a novel soluble guanylate cyclase (sGC) activator, reveals a promising trajectory from early-phase safety and pharmacokinetic assessments to mid-stage efficacy evaluation in a targeted patient population. This guide provides a comprehensive overview of the available data from Phase 1 and the design of the ongoing Phase 2 trials, offering researchers, scientists, and drug development professionals a clear perspective on its clinical development.

This compound is a first-in-class, inhaled sGC activator designed for targeted lung delivery.[1][2] Its mechanism of action involves the direct stimulation of sGC, an enzyme in the nitric oxide (NO) signaling pathway, leading to increased production of cyclic guanosine monophosphate (cGMP).[1][2] This results in vasodilation, and may also have anti-inflammatory, anti-proliferative, and anti-fibrotic effects.[3] A key differentiator for this compound is its ability to activate sGC even in a NO-deficient and heme-free state, which is common in pathological conditions like pulmonary hypertension (PH) characterized by oxidative stress.

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound in the context of the nitric oxide signaling pathway.

cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_native Soluble Guanylate Cyclase (sGC) (reduced, heme-containing) NO->sGC_native stimulates sGC_apo Apo-sGC (oxidized, heme-free) sGC_native->sGC_apo impaired by cGMP cGMP sGC_native->cGMP catalyzes conversion of GTP sGC_apo->cGMP catalyzes conversion of GTP This compound This compound This compound->sGC_apo activates GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation & Other Effects PKG->Vasodilation Oxidative_Stress Oxidative Stress Oxidative_Stress->sGC_native

Caption: this compound signaling pathway.

Phase 1 Clinical Trials: Safety, Pharmacokinetics, and Early Efficacy

Phase 1 studies of this compound were designed to assess its safety, tolerability, and pharmacokinetic profile in healthy volunteers and in patients with pulmonary hypertension. A key Phase 1b study was the ATMOS trial, an open-label, single-dose escalation study in patients with untreated pulmonary arterial hypertension (PAH) or chronic thromboembolic pulmonary hypertension (CTEPH).

Experimental Protocol: Phase 1 (ATMOS Trial)

The ATMOS trial (NCT03754660) was a proof-of-concept study with the following design:

  • Study Design: Open-label, non-randomized, single-dose escalation.

  • Patient Population: 38 patients aged 18 to 80 years with untreated WHO Group 1 (PAH) or Group 4 (CTEPH) pulmonary hypertension. A per-protocol set of 20 patients who were non-responsive to nitric oxide and had a baseline Pulmonary Vascular Resistance (PVR) of ≥5 Wood units was also analyzed.

  • Intervention: Single inhaled doses of this compound administered via a dry powder inhaler (DPI) at escalating doses up to 4mg.

  • Primary Outcome: Peak percent change from baseline in Pulmonary Vascular Resistance (PVR) as measured by right heart catheterization (RHC).

  • Secondary Outcomes: Safety and tolerability, pharmacodynamics, and pharmacokinetics.

The following workflow diagram illustrates the assessment of the primary endpoint in the ATMOS trial.

cluster_0 PVR Assessment Workflow (ATMOS Trial) Patient_Recruitment Recruit Patients with Untreated PAH or CTEPH Baseline_RHC Baseline Right Heart Catheterization (RHC) to measure PVR Patient_Recruitment->Baseline_RHC Dose_Admin Administer Single Inhaled Dose of this compound (Dose Escalation) Baseline_RHC->Dose_Admin Post_Dose_RHC Post-dose RHC (over 3-hour period) Dose_Admin->Post_Dose_RHC PVR_Analysis Calculate Peak Percent Change in PVR from Baseline Post_Dose_RHC->PVR_Analysis

Caption: PVR assessment workflow.
Quantitative Data from Phase 1 Trials

The Phase 1 program, which included three studies in 170 healthy volunteers and PH patients, demonstrated a favorable safety and pharmacokinetic profile for this compound.

Table 1: Pharmacokinetic Properties of this compound (from Phase 1 studies in healthy volunteers)

ParameterInhaled this compoundOral this compoundIntravenous this compound
Administration Dry Powder InhalerSolutionInfusion
Dose 1000 µg1000 µg100 µg
Time to Max. Concentration (tmax) 2.0 hours1.0 hourN/A
Half-life (t½) 15.1 hours (single dose)42.3 - 57.4 hours (multiple doses)4.4 hoursN/A
Absolute Bioavailability 16.3% - 18.8%23.1%100%

Data from studies in healthy male volunteers. The longer half-life of the inhaled formulation supports once-daily dosing.

Table 2: Efficacy Results from Phase 1b ATMOS Trial (Per-Protocol Set, N=20)

This compound DoseMean Peak Reduction in PVR from Baseline
1.0 mg -25.9%
2.0 mg -38.1%
4.0 mg -36.3%

These reductions in PVR are considered substantial and exceeded the pre-defined threshold for the primary outcome. At the highest dose, a mean increase in cardiac output of ~25% from baseline was also observed.

Table 3: Safety and Tolerability from Phase 1b ATMOS Trial (N=38)

Adverse EventFrequencySeverity
Headache n=3 (7.9%)Mild
Decreased Oxygen Saturation n=2 (5.3%)Mild
Fatigue n=2 (5.3%)Mild

Most adverse events were mild, and no safety-relevant changes in systemic vascular resistance or blood pressure were observed.

Phase 2 Clinical Trial: The PHocus Study

Building on the promising Phase 1 results, the PHocus trial (NCT06635850) is a Phase 2 study designed to evaluate the efficacy and safety of this compound in patients with pulmonary hypertension associated with interstitial lung disease (PH-ILD), a patient population with high unmet medical need.

Experimental Protocol: Phase 2 (PHocus Trial)

The PHocus trial is a more rigorous, placebo-controlled study aimed at confirming the efficacy of this compound in a specific disease indication.

  • Study Design: Randomized, double-blind, placebo-controlled, multi-center study with an open-label extension.

  • Patient Population: Approximately 120 adult patients with PH-ILD and a PVR ≥ 4 Wood units confirmed by RHC.

  • Intervention: Patients are randomized 2:1 to receive either once-daily inhaled this compound or a matched placebo, with individual dose titration to a maximally tolerated dose.

  • Primary Endpoint: Change from baseline in RHC-measured PVR at week 16.

  • Secondary Endpoints: Change from baseline in 6-minute walk distance and NT-proBNP levels. Safety, tolerability, pharmacokinetics, and pharmacodynamics will also be evaluated.

Cross-Study Comparison: Phase 1 (ATMOS) vs. Phase 2 (PHocus)

The following table provides a direct comparison of the key design elements of the ATMOS and PHocus trials.

Table 4: Comparison of Phase 1 (ATMOS) and Phase 2 (PHocus) Trial Designs

FeaturePhase 1b (ATMOS) TrialPhase 2 (PHocus) Trial
Objective Proof-of-concept, safety, PK/PDEfficacy and safety in a target population
Design Open-label, single-dose escalationRandomized, double-blind, placebo-controlled
Patient Population Untreated PAH or CTEPH (WHO Group 1 & 4)Pulmonary Hypertension with Interstitial Lung Disease (PH-ILD)
Sample Size 38 patients~120 patients
Intervention Single ascending dosesOnce-daily, titrated dose vs. placebo
Duration Short-term (single dose)24 weeks (placebo-controlled) + open-label extension
Primary Endpoint Peak % change in PVRChange in PVR at 16 weeks

Conclusion

The clinical development of this compound shows a clear and logical progression from foundational Phase 1 studies to a robust, placebo-controlled Phase 2 trial. The Phase 1 data established a favorable safety profile, demonstrated proof-of-concept through significant PVR reduction, and confirmed a pharmacokinetic profile suitable for once-daily inhaled administration. The ongoing Phase 2 PHocus study is poised to provide crucial efficacy and safety data in the challenging PH-ILD patient population. The results of this trial will be critical in determining the future therapeutic potential of this compound as a novel, targeted therapy for pulmonary hypertension. As the PHocus trial is currently enrolling, quantitative efficacy and safety data from this study are not yet available.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mosliciguat
Reactant of Route 2
Mosliciguat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.